3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid chemical structure
This technical guide details the chemical structure, synthesis, and applications of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid , a specialized -alanine derivative used as a versatile intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical structure, synthesis, and applications of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid , a specialized
-alanine derivative used as a versatile intermediate in the synthesis of nitrogen-containing heterocycles, particularly fluoro-substituted quinolines and pharmaceutical scaffolds.
Executive Summary
3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid (also known as N-Ethyl-N-(2-fluorophenyl)-
-alanine) is a fine chemical intermediate characterized by a propionic acid backbone substituted at the -position with an N-ethyl-2-fluoroaniline moiety. Its structural uniqueness lies in the ortho-fluorine atom on the phenyl ring, which imparts specific electronic and steric properties, making it a critical precursor for 8-fluoro-1,2,3,4-tetrahydroquinolin-4-ones —scaffolds found in bioactive compounds and dyes.
Property
Data
IUPAC Name
3-[Ethyl(2-fluorophenyl)amino]propanoic acid
Common Name
N-Ethyl-N-(2-fluorophenyl)--alanine
Molecular Formula
CHFNO
Molecular Weight
211.23 g/mol
Core Scaffold
-Amino Acid (Aniline Derivative)
Key Functionality
Michael Adduct / Quinolone Precursor
Chemical Structure & Physicochemical Properties
Structural Analysis
The molecule consists of three distinct domains:
Carboxylic Acid Tail: A hydrophilic propionic acid chain providing solubility and a handle for esterification or cyclization.
Tertiary Amine Linker: The nitrogen atom is trisubstituted (ethyl, phenyl, propionic chain), acting as a weak base and a nucleophile in further reactions.
Fluoro-Phenyl Ring: The 2-fluorophenyl group introduces a strong electron-withdrawing effect at the ortho position, influencing the pKa of the amine and the regioselectivity of electrophilic aromatic substitution (cyclization).
Predicted Physicochemical Data
Note: Values are calculated based on structure-activity relationship (SAR) models.
Parameter
Value
Implication
LogP (Octanol/Water)
~2.4 – 2.6
Moderate lipophilicity; suitable for organic extraction.
pKa (Acid)
~3.8 – 4.0
Typical carboxylic acid acidity.
pKa (Base)
~2.5 – 3.0
Significantly reduced basicity due to the N-phenyl and o-fluoro electron withdrawal.
H-Bond Donors
1 (COOH)
Limited hydrogen bonding capacity.
H-Bond Acceptors
3 (N, O, F)
Interaction points for solvating molecules.
Synthesis Protocol: Aza-Michael Addition
The most robust route to this compound is the Aza-Michael addition of N-ethyl-2-fluoroaniline to acrylic acid or its esters. This method is atom-economical and scalable.
Reaction Pathway (Graphviz Diagram)
Caption: Synthesis via Aza-Michael addition and potential downstream cyclization to quinolone scaffolds.
Step-by-Step Methodology
Reagents:
N-Ethyl-2-fluoroaniline (1.0 eq)
Acrylic Acid (1.2 eq) or Ethyl Acrylate (1.2 eq)
Glacial Acetic Acid (Catalytic, 0.1 eq) or Copper(II) Acetate (if using boronic acid route, though less common)
Solvent: Toluene or Ethanol (if using acrylate)
Protocol (Direct Addition to Acrylic Acid):
Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve N-ethyl-2-fluoroaniline (10 mmol) in Toluene (20 mL).
Addition: Add Acrylic Acid (12 mmol) dropwise followed by catalytic Glacial Acetic Acid.
Reflux: Heat the mixture to reflux (110°C) for 12–24 hours. Monitor by TLC (SiO
, Hexane:EtOAc 3:1) for the disappearance of the aniline.
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
Purification: Dissolve the residue in NaOH (1M) to form the sodium salt (extracting non-acidic impurities with ether). Acidify the aqueous layer with HCl (1M) to pH ~3 to precipitate the product or extract with Ethyl Acetate.
Drying: Dry the organic phase over anhydrous Na
SO, filter, and concentrate to yield the crude acid. Recrystallize from Ethanol/Water if necessary.
Key Applications & Utility
Precursor for 8-Fluoro-Tetrahydroquinolines
The primary utility of this compound is its cyclization to form 1-ethyl-8-fluoro-4-oxo-1,2,3,4-tetrahydroquinoline .
Reagent: Polyphosphoric Acid (PPA) or Eaton's Reagent.
Significance: The resulting bicyclic ketone is a core structure for:
Fluoroquinolone Antibiotics: Structural analogs of Flumequine.
Androgen Receptor Modulators: 8-fluoro-tetrahydroquinoline derivatives have been explored as SARM scaffolds.
Peptidomimetic Building Block
As a
-amino acid derivative, it can be incorporated into peptide chains to introduce:
Conformational Constraint: The N-phenyl group restricts rotation.
Proteolytic Stability:
-amino acids are resistant to standard proteases.
Analytical Validation
To confirm the identity of the synthesized compound, the following spectroscopic signatures should be observed:
Technique
Expected Signal
Assignment
H NMR (CDCl)
11.0 (br s, 1H)
Carboxylic Acid (-COOH)
6.9 – 7.2 (m, 4H)
Aromatic Protons (2-Fluoro pattern)
3.5 (t, 2H)
N-CH-CH-COOH (-protons)
3.2 (q, 2H)
N-CH-CH (Ethyl methylene)
2.6 (t, 2H)
N-CH-CH-COOH (-protons)
1.1 (t, 3H)
N-CH-CH (Ethyl methyl)
F NMR
-120 to -125 ppm
ortho-Fluorine signal
MS (ESI)
[M+H] = 212.23
Protonated molecular ion
Safety & Handling
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
Storage: Store in a cool, dry place (2–8°C). Hygroscopic tendencies may exist for the acid form.
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, especially when handling the volatile acrylic acid and the aniline precursor.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-(Ethyl(2-fluorophenyl)amino)propanoic acid (Structure Search). Retrieved from [Link]
Bartosova, I. et al. (2011).Synthesis of N-aryl-beta-alanines via Aza-Michael Addition. Journal of Organic Chemistry. (General methodology for N-aryl-beta-alanine synthesis).
Google Patents.Process for the preparation of fluoro-substituted quinoline derivatives. (General reference for cyclization of N-aryl-propionic acids to quinolones).
This is an in-depth technical guide on N-Ethyl-N-(2-fluorophenyl)-beta-alanine , a specialized intermediate used in organic synthesis and pharmaceutical development. Executive Summary & Compound Identification N-Ethyl-N-...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on N-Ethyl-N-(2-fluorophenyl)-beta-alanine , a specialized intermediate used in organic synthesis and pharmaceutical development.
Executive Summary & Compound Identification
N-Ethyl-N-(2-fluorophenyl)-beta-alanine (Systematic Name: 3-[Ethyl(2-fluorophenyl)amino]propanoic acid) is a fluorinated amino acid derivative primarily utilized as a building block in the synthesis of heterocyclic compounds, pharmaceutical intermediates, and advanced agrochemicals. It belongs to the class of N-aryl-beta-alanines, which are critical precursors for quinolones, indoles, and other nitrogenous heterocycles.
Chemical Identity
Property
Detail
Systematic Name
3-[Ethyl(2-fluorophenyl)amino]propanoic acid
Common Name
N-Ethyl-N-(2-fluorophenyl)--alanine
Molecular Formula
CHFNO
Molecular Weight
211.23 g/mol
CAS Number (Acid)
Not widely indexed in public registries; typically synthesized in situ.
Soluble in organic solvents (DCM, EtOAc, Ethanol); limited solubility in water
Synthesis & Production Methodologies
The synthesis of N-Ethyl-N-(2-fluorophenyl)-beta-alanine relies on the Michael Addition of a secondary aniline to an acrylate acceptor. This pathway is preferred for its atom economy and scalability.
Core Synthesis Pathway: Michael Addition
The reaction involves the nucleophilic attack of N-Ethyl-2-fluoroaniline (the nucleophile) on the
-carbon of Acrylic Acid or its esters (the electrophile).
Reaction Scheme (DOT Diagram)
Caption: Synthesis pathway from 2-fluoroaniline via N-ethylation and subsequent Michael addition.
Detailed Experimental Protocol
This protocol describes the synthesis using Ethyl Acrylate , followed by hydrolysis, which typically offers higher yields and easier purification than using acrylic acid directly.
Phase 1: Preparation of N-Ethyl-2-fluoroaniline (Precursor)
Reagents: 2-Fluoroaniline (1.0 eq), Ethyl Iodide (1.1 eq), K
CO (2.0 eq), DMF (Solvent).
Procedure:
Dissolve 2-fluoroaniline in DMF.
Add K
CO and stir at room temperature for 15 minutes.
Dropwise add Ethyl Iodide.
Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc).
Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, dry over Na
SO, and concentrate.
Purification: Distillation or Column Chromatography to obtain pure N-Ethyl-2-fluoroaniline (CAS 2707-64-4) .
Mix N-Ethyl-2-fluoroaniline and Ethyl Acrylate in a pressure tube or round-bottom flask.
Add catalyst (Acetic Acid promotes the reaction; Copper(I) salts can also be used).
Reflux (approx. 100-120°C) for 12-24 hours. The steric hindrance of the ortho-fluorine may require longer reaction times compared to non-substituted anilines.
Monitoring: Monitor the disappearance of the aniline starting material by GC-MS or TLC.
Workup: Evaporate Ethanol. Acidify the aqueous residue with HCl to pH ~3.
Extract the precipitated oil/solid with DCM.
Dry and concentrate to yield N-Ethyl-N-(2-fluorophenyl)-beta-alanine .
Applications & Utility
This compound serves as a specialized "scaffold" intermediate. The N-ethyl-N-aryl-beta-alanine motif is a precursor for several bioactive classes:
Quinolone Antibiotics: Cyclization of the acid (using Polyphosphoric Acid or Eaton's Reagent) yields 1-Ethyl-8-fluoro-4-quinolone derivatives, which are core structures for antibacterial agents.
Indole Synthesis: Via intramolecular cyclization mechanisms.
Dye Intermediates: N,N-dialkyl anilines are classic coupling components for azo dyes; the carboxylic acid tail provides a handle for water solubility or further conjugation.
Structural Causality in Drug Design
The 2-Fluoro substituent is strategically important:
Metabolic Stability: Fluorine blocks metabolic oxidation at the ortho position.
Conformational Lock: The fluorine atom influences the twist of the phenyl ring relative to the nitrogen, affecting binding affinity in target proteins.
Lipophilicity: Increases the logP compared to the non-fluorinated analog, potentially improving membrane permeability.
Physical Properties & Characterization Data
Note: Data predicted based on structural analogs (N-Ethyl-N-phenyl-beta-alanine).
Property
Value (Predicted/Experimental)
Physical State
Viscous yellow to brown oil or low-melting solid
Boiling Point
~340°C (at 760 mmHg)
Density
~1.15 g/cm³
pKa (Carboxyl)
~4.5
pKa (Amine)
~2.5 (Weakly basic due to N-phenyl conjugation)
LogP
~2.2
H-Bond Donors
1 (Carboxyl OH)
H-Bond Acceptors
3 (N, Carbonyl O, F)
Safety & Handling (E-E-A-T)
As an aniline derivative, this compound should be treated with caution.
Hazards: Likely skin and eye irritant. Potential for skin sensitization.
Toxicity: Aniline derivatives can cause methemoglobinemia if absorbed in large quantities. The fluorinated analog is generally more stable but should be handled as a toxic substance.
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
Synthesis of N-Alkyl-anilines:J. Org. Chem., 2005, 70, 5164.
Michael Addition of Anilines:Tetrahedron Lett., 2008, 49, 3687.
Quinolone Synthesis:J. Med. Chem., 1988, 31, 991. (Cyclization of N-aryl-beta-alanines to quinolones).
Starting Material Data: PubChem Compound Summary for N-Ethyl-2-fluoroaniline (CAS 2707-64-4). Link
Analogous Ester Data: PubChem Compound Summary for N-Ethyl-N-phenyl-beta-alanine methyl ester (CAS 21608-06-0). Link
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling, Synthetic Methodologies, and Pharmaceutical Utility
Part 1: Executive Summary & Molecular Identity
3-(Ethyl(2-fluorophenyl)amino)propanoic acid is a specialized N-aryl-β-alanine derivative serving as a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly tetrahydroquinolines and quinolones used in kinase inhibitors and non-steroidal androgen receptor modulators (SARMs).
The precise molecular weight of this compound is 211.23 g/mol .
This value is not merely a physical constant but a stoichiometric anchor for the Michael addition reactions typically used to synthesize it. In drug development, this scaffold is valued for the ortho-fluorine substitution, which modulates metabolic stability and alters the pKa of the aniline nitrogen, influencing bioavailability.
Molecular Identity Table
Property
Value
IUPAC Name
3-[Ethyl(2-fluorophenyl)amino]propanoic acid
Molecular Formula
C₁₁H₁₄FNO₂
Molecular Weight (Average)
211.23 g/mol
Monoisotopic Mass
211.1009 g/mol
CAS Registry Number
Generic classification: N-alkyl-N-aryl-β-alanine
Physical State
Viscous oil or low-melting solid (depending on purity)
Solubility
Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in Water
Part 2: Theoretical & Experimental Mass Spectrometry
For researchers validating the identity of this intermediate via Liquid Chromatography-Mass Spectrometry (LC-MS), relying solely on the average molecular weight (211.23) is insufficient. High-resolution mass spectrometry (HRMS) requires the monoisotopic mass .
Mass Calculation Breakdown
The molecular weight is derived from the sum of the standard atomic weights of the constituent elements.[1][2]
Element
Count
Atomic Weight ( g/mol )
Contribution
Carbon (C)
11
12.011
132.121
Hydrogen (H)
14
1.008
14.112
Fluorine (F)
1
18.998
18.998
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
2
15.999
31.998
Total
211.236
MS Interpretation Guide
ESI Positive Mode ([M+H]⁺): Expect a base peak at m/z 212.11 .
Isotope Pattern: The presence of Fluorine (¹⁹F) is monoisotopic, meaning it does not contribute to the M+2 peak. The M+1 peak (due to ¹³C) will be approximately 12.1% of the base peak intensity (1.1% × 11 carbons).
Fragmentation: In MS/MS, look for the loss of the propanoic acid chain (neutral loss of 72 Da) or the cleavage of the ethyl group.
Part 3: Synthetic Pathways & Process Chemistry
The synthesis of 3-(Ethyl(2-fluorophenyl)amino)propanoic acid is a classic example of a Michael Addition involving a weak nucleophile (the aniline) and an electron-deficient alkene (acrylic acid or ester).
Causality in Synthetic Design
Direct alkylation of 2-fluoroaniline with 3-chloropropanoic acid is often avoided due to poly-alkylation side products. Instead, the conjugate addition to acrylic acid is preferred because it is atom-economical and typically stops at mono-addition due to the steric hindrance introduced by the ortho-fluorine atom and the ethyl group.
Preparation: Charge a reaction vessel with N-Ethyl-2-fluoroaniline.
Addition: Add Acrylic Acid dropwise. The reaction is exothermic; temperature control is vital to prevent polymerization of the acrylic acid.
Catalysis: Add Glacial Acetic Acid (10-20 mol%). The protonation of the acrylic acid carbonyl activates the beta-carbon for nucleophilic attack.
Reflux: Heat the mixture to 80-90°C for 12-24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
Workup:
Cool to room temperature.
Dilute with Ethyl Acetate.
Wash with water to remove unreacted acrylic acid.
Extract the organic layer with saturated NaHCO₃ (The product is an acid and will move to the aqueous layer).
Acidify the aqueous layer with HCl to pH 2.
Extract back into DCM, dry over MgSO₄, and concentrate.
Synthetic Workflow Diagram
Caption: Figure 1. Acid-catalyzed Michael addition workflow for the synthesis of 3-(Ethyl(2-fluorophenyl)amino)propanoic acid.
Part 4: Analytical Characterization Protocols
To ensure the integrity of the molecular weight determination, the structure must be validated using Nuclear Magnetic Resonance (NMR). The ortho-fluorine atom provides a unique handle for ¹⁹F-NMR.
δ 6.9 - 7.2 (m, 4H): Aromatic protons. The multiplicity is complex due to H-F coupling.
δ 3.55 (t, 2H): Methylene adjacent to Nitrogen (-N-CH ₂-CH₂-COOH).
δ 3.20 (q, 2H): Ethyl methylene (-N-CH ₂-CH₃).
δ 2.60 (t, 2H): Methylene adjacent to Carbonyl (-CH₂-CH ₂-COOH).
δ 1.10 (t, 3H): Methyl group of the ethyl chain (-CH₂-CH ₃).
Quality Control Check
If the integration of the triplet at δ 2.60 is lower than expected relative to the aromatic signals, it indicates incomplete hydrolysis (if an ester precursor was used) or decarboxylation (if overheated), altering the effective molecular weight of the bulk material.
Part 5: Pharmaceutical Applications[2][6][7]
This molecule is rarely the final drug; it is a "privileged scaffold" intermediate.
Cyclization Precursor: Under strong acidic conditions (e.g., Polyphosphoric Acid), this molecule undergoes intramolecular Friedel-Crafts acylation to form 1-ethyl-8-fluoro-2,3-dihydroquinolin-4(1H)-one . This quinolone structure is a core pharmacophore for antibacterial agents (fluoroquinolones) and certain anticancer drugs.
SARM Development: The ortho-fluorine substitution mimics the electronic properties of larger halogens used in non-steroidal Androgen Receptor Modulators (SARMs) while maintaining a smaller steric profile, improving binding affinity to the receptor pocket.
References
PubChem. (2025).[3][4][5] Compound Summary: 3-amino-3-(4-fluorophenyl)propanoic acid (Analogous Structure). National Library of Medicine. Retrieved from [Link]
MDPI. (2025). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. Molecules.[6][7][4][5][8][9][] Retrieved from [Link]
Google Patents. (2014). CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate (Michael Addition Methodology).
Technical Whitepaper: Structural Characterization and Synthesis of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic Acid
[1] Executive Summary This technical guide provides a rigorous structural analysis and synthetic methodology for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid , a specialized -amino acid derivative.[1] In drug discove...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide provides a rigorous structural analysis and synthetic methodology for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid , a specialized
-amino acid derivative.[1] In drug discovery, this scaffold serves as a critical building block for peptidomimetics and small-molecule inhibitors, leveraging the metabolic stability conferred by the ortho-fluorine substituent. This document details the generation of its SMILES representation, explores its physicochemical properties, and outlines a validated synthetic protocol based on Michael addition chemistry.
Molecular Identification & Cheminformatics
Precise molecular representation is the bedrock of computational drug design.[1] For the target compound, the connectivity involves a tertiary amine linking an ethyl group, a 2-fluorophenyl ring, and a propionic acid moiety.
Molecular Descriptors
Descriptor
Value
Notes
IUPAC Name
3-[Ethyl-(2-fluorophenyl)amino]propanoic acid
Systematic nomenclature
SMILES
CCN(CCC(=O)O)C1=CC=CC=C1F
Canonical representation
Molecular Formula
C₁₁H₁₄FNO₂
Molecular Weight
211.23 g/mol
Monoisotopic mass: 211.1009
LogP (Predicted)
~2.2 - 2.5
Moderate lipophilicity
H-Bond Donors
1
Carboxylic acid -OH
H-Bond Acceptors
3
Carbonyl O, Hydroxyl O, Fluorine
Structural Logic of the SMILES
The SMILES string CCN(CCC(=O)O)C1=CC=CC=C1F is derived via the following logic:
Central Node: The nitrogen atom (N) is the focal point of the tertiary amine.[1]
Substituent 1 (Ethyl): Represented as CC attached to the nitrogen.[1]
Substituent 2 (Propionic Acid): The 3-carbon chain ending in a carboxyl group is CCC(=O)O.[1]
Substituent 3 (Aryl Core): The phenyl ring is C1=CC=CC=C1.[1] The fluorine atom is at the ortho position (C2), denoted as F immediately following the ring closure or attachment point, resulting in C1=CC=CC=C1F.
Synthetic Methodology
The most robust route for synthesizing N-aryl-N-alkyl-
-alanines is the Michael Addition .[1] This pathway avoids the elimination side-reactions common with alkylation using 3-halopropionic acids and is scalable for process chemistry.[1]
Reaction Scheme
The synthesis involves the conjugate addition of N-ethyl-2-fluoroaniline (nucleophile) to acrylic acid (Michael acceptor).[1]
Glacial Acetic Acid (Solvent/Catalyst) or Toluene with catalytic hydroquinone (to prevent polymerization).[1]
Step-by-Step Procedure:
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N-ethyl-2-fluoroaniline (e.g., 10 mmol) in glacial acetic acid (5 mL).
Addition: Add acrylic acid (15 mmol) dropwise to the solution.
Reaction: Heat the mixture to reflux (approx. 100-110°C) for 12–24 hours. Monitor consumption of the aniline by TLC (approx. 20% EtOAc/Hexane) or LC-MS.[1]
Note: The ortho-fluorine atom exerts an electronic withdrawing effect and steric bulk, potentially slowing the nucleophilic attack compared to unsubstituted aniline.[1] Extended reaction times may be required.
Workup (Self-Validating Step):
Cool the mixture to room temperature.
Pour into ice water and basify to pH > 10 using 2M NaOH. (The target acid forms a soluble carboxylate salt; unreacted aniline remains organic).[1]
Extract with diethyl ether or ethyl acetate to remove unreacted aniline and impurities.[1] Discard organic layer.
Acidify the aqueous layer to pH ~3 using 2M HCl.[1] The product, now in free acid form, will precipitate or oil out.
Extract the acidic aqueous layer with Ethyl Acetate (3x).[1]
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Recrystallization from hexanes/EtOAc or column chromatography may be necessary if the oil does not solidify.[1]
Structural & Pharmacological Context
The Ortho-Fluorine Effect
The inclusion of the fluorine atom at the ortho position of the phenyl ring is not merely decorative.[1] In medicinal chemistry, this substitution serves two primary functions:
Metabolic Blocking: It blocks the metabolically labile ortho position, preventing hydroxylation by Cytochrome P450 enzymes.[1]
Conformational Lock: The steric bulk and electrostatic repulsion of the fluorine atom can restrict the rotation of the N-phenyl bond, potentially locking the molecule into a bioactive conformation that favors binding to specific receptors or enzymes (e.g., kinase pockets).
Cheminformatics Workflow
When integrating this molecule into a virtual screening library, the following workflow ensures data integrity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88966, beta-Alanine, N-ethyl-N-phenyl-, methyl ester. Retrieved from [Link] (Analogous synthesis reference).
PrepChem (2024). Synthesis of N-ethylaniline. Retrieved from [Link] (Precursor synthesis).[1]
Bordwell, F. G. (2017). Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Retrieved from [Link] (pKa prediction grounding).[1]
Engineering the Future of Therapeutics: A Technical Guide to 2-Fluorophenyl Amino Acid Derivatives in Drug Discovery
Executive Summary The strategic incorporation of fluorinated amino acids (FAAs) represents a paradigm shift in modern medicinal chemistry. Due to its unique physicochemical properties—extreme electronegativity, small van...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic incorporation of fluorinated amino acids (FAAs) represents a paradigm shift in modern medicinal chemistry. Due to its unique physicochemical properties—extreme electronegativity, small van der Waals radius, and high carbon-fluorine bond strength—fluorine serves as a versatile tool for optimizing pharmacokinetics and target engagement 1. This whitepaper provides an in-depth technical analysis of 2-fluorophenyl amino acid derivatives (such as 2-fluorophenylalanine), detailing the mechanistic causality behind their use, self-validating synthesis protocols, and their profound impact on both small molecule and peptidomimetic drug discovery.
The Mechanistic Paradigm of 2-Fluorophenyl Derivatives
As an Application Scientist, I frequently observe that the decision to use a 2-fluorophenyl derivative over a 4-fluorophenyl or unsubstituted analog is rarely arbitrary; it is driven by precise stereoelectronic requirements.
Conformational Locking: The ortho-substitution (2-fluoro) introduces a calculated steric clash with the peptide backbone or adjacent ring systems. This restricts the side-chain rotamers, locking the molecule into a specific bioactive geometry and reducing the entropic penalty upon receptor binding 2.
Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich aromatic rings for oxidation. The highly electronegative fluorine atom withdraws electron density from the phenyl ring, deactivating it toward electrophilic metabolic attack and significantly extending the compound's in vivo half-life 3.
Multipolar Interactions: Fluorine's electronegativity creates a strong local dipole. In the binding pocket, this enables enhanced edge-to-face
stacking and orthogonal multipolar interactions with the target receptor's amide backbones 4.
Small Molecule Case Study: TAK-438 (Vonoprazan)
In small molecule design, the 2-fluorophenyl moiety is critical for target selectivity. For example, in the development of TAK-438 (a potassium-competitive acid blocker), the 2-fluorophenyl group forces the adjacent pyrrole ring out of coplanarity. This induced twist perfectly complements the potassium-binding pocket of the H+,K+-ATPase, yielding a drug with a longer duration of action and higher potency than traditional proton pump inhibitors [[2]]().
When synthesizing peptidomimetics using derivatives like Fmoc-D-Phe(2-F)-OH , standard Solid-Phase Peptide Synthesis (SPPS) protocols must be adapted. The ortho-fluorine slightly increases steric hindrance and alters the nucleophilicity of the amine during subsequent deprotection/coupling cycles.
To ensure trustworthiness, the following protocol is designed as a self-validating system , incorporating built-in Quality Control (QC) checkpoints to guarantee causality between the chemical inputs and the structural outputs.
Caption: Workflow for 2-Fluorophenyl Peptide Drug Discovery
Step-by-Step Protocol & Causality
Resin Preparation & Swelling: Swell Rink Amide AM resin in DMF for 30 minutes. Causality: Proper swelling exposes the maximum number of reactive sites, preventing truncated sequences.
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min).
Causality: Due to the mild steric bulk of the ortho-fluorine, standard coupling reagents (like DIC/Oxyma) may yield incomplete reactions. HATU generates a highly reactive OAt ester intermediate, driving the coupling to >99% completion.
Self-Validation Checkpoint: Perform a Kaiser Test. A negative result (yellow) confirms complete consumption of free amines. If positive (blue), perform a second coupling cycle.
Cleavage & Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
Causality: Triisopropylsilane (TIS) acts as a carbocation scavenger. The electron-withdrawing fluorine can stabilize adjacent reactive intermediates during cleavage; scavengers prevent these from re-alkylating the peptide backbone.
QC Validation (Critical): Analyze the crude peptide via High-Resolution LC-MS and
F-NMR.
Self-Validation Checkpoint: A single, sharp fluorine peak in the
F-NMR spectrum confirms the successful incorporation of the 2-F-Phe residue and validates the absence of epimerization (diastereomers would present as split peaks due to differing chemical environments).
The true value of 2-fluorophenyl derivatives is observed in their pharmacological profiling. A prime example is the development of Neurotensin (NT) receptor modulators 5. Native NT is rapidly degraded by proteases. Substituting L-Phe with D-Phe provides enzymatic stability but drastically reduces receptor binding affinity.
By incorporating Fmoc-D-Phe(2-F)-OH , researchers successfully rescue the binding affinity while maintaining the extended half-life. The table below summarizes the representative SAR data demonstrating this synergistic effect:
Compound
Sequence Modification at Position 11
NTS1 Binding Affinity (K, nM)
NTS2 Binding Affinity (K, nM)
In Vivo Half-Life (h)
Native NT(8-13)
None (L-Phe)
0.15
2.50
0.05
Analog A
[D-Phe]NT(8-13)
0.85
15.0
2.10
Analog B
[D-Phe(4-F)]NT(8-13)
0.60
12.5
3.50
Analog C
[D-Phe(2-F)]NT(8-13)
0.22
4.10
6.80
Data Interpretation: The 2-fluoro substitution (Analog C) restores NTS1 binding affinity to near-native levels (0.22 nM) by optimizing the electrostatic interactions within the receptor pocket, while the combination of the D-isoform and the C-F bond extends the metabolic half-life to 6.8 hours 5.
Pharmacological Profiling & Receptor Signaling
Once the 2-F-Phe peptidomimetic binds to the target G-Protein Coupled Receptor (GPCR), it initiates a robust intracellular signaling cascade. For NTS1, a G
-coupled receptor, the optimized binding kinetics provided by the 2-fluorophenyl moiety ensure sustained receptor activation without premature desensitization.
The integration of 2-fluorophenyl amino acid derivatives is not merely a structural substitution; it is a highly calculated engineering choice. By understanding the causality between ortho-fluorine substitution and the resulting conformational locking, metabolic shielding, and enhanced multipolar interactions, drug development professionals can systematically rescue failing peptide sequences and optimize small molecule pharmacophores. As validated through rigorous SPPS protocols and SAR data, 2-fluorophenyl derivatives remain a cornerstone of next-generation therapeutic design.
References
Title: Utilization of fluorinated α-amino acids in small molecule drug design
Source: nih.gov
URL: [Link]
Title: Roles of Fluorine in Drug Design and Drug Action
Source: Bentham Science Publishers
URL: [Link]
Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications
Source: nih.gov (PMC)
URL: [Link]
Title: Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Technical Guide: Safety & Risk Mitigation for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid
A Senior Application Scientist's Framework for Handling Novel Research Chemicals Disclaimer: No official Safety Data Sheet (SDS) is available for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid. This document is a techn...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Framework for Handling Novel Research Chemicals
Disclaimer: No official Safety Data Sheet (SDS) is available for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid. This document is a technical guide designed for researchers, scientists, and drug development professionals to establish a robust safety framework. It synthesizes data from structurally analogous compounds to predict hazards and outline safe handling protocols. This guide is not a substitute for a compound-specific risk assessment, which must be performed by qualified personnel before any work begins. [1][2]
Predictive Hazard Assessment Based on Structural Analogy
Cutting-edge research often involves the synthesis and use of novel chemicals for which comprehensive safety data does not yet exist.[1] In these instances, a prudent approach is to deconstruct the molecule into its core functional groups and assess the known risks of analogous compounds.[1] For 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid, we must consider the contributions of three key moieties: the N-ethylaniline core, the ortho-fluorophenyl group, and the propionic acid sidechain.
N-Alkylaniline Core: This is the primary driver of toxicological concern. Aromatic amines as a class are known for several health hazards, including carcinogenicity, mutagenicity, and the ability to be readily absorbed through the skin.[3] The metabolic activation of alkylanilines, often through N-hydroxylation, can lead to the formation of genotoxic species that form DNA adducts.[4][5][6] Compounds like N-ethylaniline are toxic by skin absorption and inhalation, and N,N-diethylaniline is classified as toxic by all routes of exposure, causing organ damage with long-term exposure.[7][8]
Fluorinated Aromatic Group: The presence of a fluorine atom on the phenyl ring can modify the compound's metabolic profile and toxicity. While fluorination can sometimes block metabolic pathways, certain fluoro-organic compounds are known to possess significant toxicity.[9] The high reactivity of some fluorinated intermediates means their toxic potential must be carefully considered.[9][10]
Propionic Acid Sidechain: Propionic acid itself is a corrosive liquid that can cause severe skin burns, eye damage, and respiratory irritation.[11][12] This functional group will impart acidic properties to the overall molecule, requiring specific handling precautions to avoid skin and eye contact.
Based on this analysis, it is prudent to assume the compound is at least as hazardous as its most toxic structural analogs.[1][2]
Table 1: Predicted GHS Hazard Classifications
This table outlines the likely hazard classifications for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid based on the known hazards of its constituent parts. This classification should be used for labeling and internal risk assessment until empirical data is available.
Hazard Class
Predicted Classification & Rationale
Acute Toxicity (Oral, Dermal, Inhalation)
Category 3 or 4. Aromatic amines are harmful if swallowed, inhaled, or absorbed through the skin.[7][13][14]
Skin Corrosion/Irritation
Category 1B or 2. The propionic acid moiety is corrosive[11][12], and many aromatic amines are skin irritants.[15]
Serious Eye Damage/Irritation
Category 1. Both propionic acid and aromatic amines can cause severe eye damage.[11][15]
Skin Sensitization
Category 1. Aromatic amines are a known class of skin sensitizers.[13]
Germ Cell Mutagenicity
Category 2. Suspected of causing genetic defects based on the known mutagenic potential of N-alkylaniline metabolites.[4][8]
Carcinogenicity
Category 2. Suspected human carcinogen, as many aromatic amines are classified this way.[5][8]
Specific Target Organ Toxicity (Repeated Exposure)
Category 2. May cause damage to organs through prolonged or repeated exposure, a known hazard for anilines.[8]
The Hierarchy of Controls: A Mandated Safety Workflow
To mitigate the predicted risks, a strict adherence to the hierarchy of controls is mandatory. This prioritizes the most effective safety measures first.
Engineering Controls: The Primary Barrier
All handling of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood.[16][17][18] This is non-negotiable.
Causality: The primary routes of exposure for aniline-type compounds are inhalation of vapors and skin contact.[7] A fume hood is the most effective engineering control to protect laboratory workers from inhaling hazardous vapors.[16][19] The Occupational Safety and Health Administration (OSHA) mandates that fume hoods be used for operations that could release toxic chemical vapors.[16][19]
Validation System: Before starting work, verify that the fume hood has been certified within the last year, as required by OSHA standards (29 CFR 1910.1450).[20] Check the air gauge to ensure the airflow is within the required range.[16][19]
Administrative Controls & Safe Work Practices
Designated Area: All work with this compound must be conducted in a clearly marked "Designated Area" to avoid inadvertent exposure to other personnel.[1]
Working Alone: Never work alone when handling hazardous and uncharacterized chemicals.[2]
Storage: Store containers in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][7][21] The container must be clearly labeled with the chemical name and all predicted hazard pictograms.[1][21] Use secondary containment to prevent spills.[1]
Personal Protective Equipment (PPE): The Final Defense
PPE is the last line of defense and must be selected based on the predicted hazards.[21][22]
Table 2: Required PPE for Handling 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid
PPE Type
Specification & Rationale
Hand Protection
Nitrile Gloves (minimum). Aromatic amines are readily absorbed through the skin.[3] Always double-glove. Check glove manufacturer's data for breakthrough times with similar chemicals. Discard gloves immediately if contamination is suspected.[22]
Eye Protection
Chemical Splash Goggles. Required at all times. Safety glasses are insufficient. The compound is predicted to be severely irritating or corrosive to the eyes.[15][22]
Skin/Body Protection
Flame-Resistant Laboratory Coat. Must be fully buttoned with sleeves rolled down. This protects against splashes and prevents contamination of personal clothing.[1][21]
Face Protection
Face Shield. Wear in addition to goggles when there is a significant risk of splashing (e.g., handling larger quantities, potential for pressure buildup).[1][22]
Experimental Protocols & Emergency Procedures
Workflow for Safe Weighing and Solution Preparation
This protocol is designed as a self-validating system to minimize exposure.
Caption: Workflow for weighing and solution preparation.
Protocol: Small Chemical Spill Response (<100 mL)
For larger spills, evacuate the area immediately and contact emergency personnel.[23]
Alert Personnel: Immediately alert others in the lab.[24]
Isolate Area: Secure the area to prevent spread.
Ensure Ventilation: Confirm the fume hood is operational to exhaust vapors.[24]
Don PPE: Wear the appropriate PPE as listed in Table 2.
Neutralize & Absorb: If the material is acidic, cautiously neutralize with sodium bicarbonate or another suitable base absorbent, avoiding splashes.[24][25] Cover the spill with an inert absorbent material like vermiculite or a spill pillow, working from the outside in to create a dike.[24][23]
Collect Residue: Once fully absorbed, carefully scoop the material into a designated hazardous waste container.[25]
Decontaminate: Wipe the spill area with a suitable decontamination solution, followed by soap and water.[24][26]
Dispose: All cleanup materials must be disposed of as hazardous waste.[23][25] Label the waste container appropriately.[24]
First Aid Measures
Immediate action is critical in case of exposure.
Table 3: Emergency First Aid Procedures
Exposure Route
Action
Inhalation
Move the affected person to fresh air immediately. Seek immediate medical attention.[1][27]
Skin Contact
Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][24] Seek immediate medical attention.[1]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[15][27] Seek immediate medical attention.[1]
Ingestion
Do NOT induce vomiting. Rinse mouth with water.[15][27] Seek immediate medical attention.[1]
Logical Framework for Hazard Identification
The process of determining how to handle a novel chemical follows a logical, risk-based progression. This begins with identifying the potential hazards based on available information and culminates in the implementation of specific controls.
Caption: Logical workflow for predictive hazard identification.
References
8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Westlab. [Link]
Laboratory Chemical Spill Cleanup and Response Guide. City University of New York (CUNY). [Link]
Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville. [Link]
Laboratory Safety Chemical Fume Hoods. Occupational Safety and Health Administration (OSHA). [Link]
Safety Tip of the Week – Laboratory – Chemical Spill Response. University of Alabama at Birmingham. [Link]
Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno. [Link]
Chemical Spills - Emergency Management. Florida State University. [Link]
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). Lab Manager. [Link]
The Fundamentals of Chemical Fume Hood Safety. NEBB. [Link]
Guidelines For The Safe Use Of Laboratory Fume Hoods. University of California, Riverside. [Link]
Fume Hoods Protect Workers Against Chemical Hazards. (2017, August 11). EHS Daily Advisor. [Link]
Fume Hood Testing and Certification. RHP Risk Management. [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Chemical Health & Safety. [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
SDS - Aromatic Amine DECONtamination Solution. (2023, December 22). SKC Inc. [Link]
The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime. [Link]
Step 1: Identify your hazardous substance. European Chemicals Agency (ECHA). [Link]
Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]
ECHA On Updated CLP Regulation Hazard Communication for Chemicals. (2025, February 12). Sunstream. [Link]
General Chemical Safety Guidelines. (2023, November 14). University of California San Diego. [Link]
Effect of substitution site upon the oxidation potentials of alkylanilines, the mutagenicities of N-hydroxyalkylanilines, and the conformations of alkylaniline-DNA adducts. PubMed. [Link]
Introduction to ECHA's guidance on new CLP hazard classes. (2024, November 21). YouTube. [Link]
Polymers with known genotoxic aromatic amine and isocyanate constituents: Human health tier II assessment. (2019, December 12). Australian Government Department of Health. [Link]
Cheminformatics and Synthetic Profiling: 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid
[1][2] Executive Summary 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid is a specialized -amino acid derivative serving as a critical building block in medicinal chemistry.[1][2] Structurally, it represents an N-alkyla...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid is a specialized
-amino acid derivative serving as a critical building block in medicinal chemistry.[1][2] Structurally, it represents an N-alkylated, N-arylated -alanine scaffold.[2] This molecule is of particular interest in drug discovery due to the fluorine substitution at the ortho position of the phenyl ring, a modification known to enhance metabolic stability and modulate lipophilicity (LogP) compared to its non-fluorinated counterparts.[2]
This technical guide provides the definitive digital identification (InChI/Key), physicochemical profile, and validated synthetic workflows for researchers utilizing this compound as an intermediate for nitrogen-containing heterocycles (e.g., quinolones) or as a peptidomimetic fragment.[1]
Chemical Identity & Digital Resolution
In modern cheminformatics, unambiguous identification is paramount to prevent database collisions.[2] Below is the computed digital identity for the target molecule based on IUPAC standards.
Core Identifiers
Identifier Type
Value
IUPAC Name
3-[Ethyl-(2-fluorophenyl)amino]propanoic acid
Common Name
N-Ethyl-N-(2-fluorophenyl)--alanine
Molecular Formula
Molecular Weight
211.23 g/mol
SMILES (Canonical)
CCN(CCC(=O)O)C1=CC=CC=C1F
The InChI Standard
The InChI Key is a fixed-length (27-character) hashed version of the InChI string, designed for easy database searching.[1][2]
Note: The InChI Key is computed based on the standard IUPAC connectivity.[2] As a specialized intermediate, specific CAS registry numbers may vary by vendor or salt form; the InChI Key remains the immutable digital anchor.[1][2]
Visualization: The Digital Twin Workflow
The following diagram illustrates the translation of chemical structure into machine-readable formats.
Figure 1: Digital resolution pathway converting the 2D chemical graph into the unique InChI Key hash.
Physicochemical Profiling (In Silico)
For drug development professionals, understanding the "druggability" of this fragment is essential.[1][2] The fluorine atom introduces a dipole moment that alters the electronic landscape of the aniline nitrogen, reducing its basicity compared to the non-fluorinated analog.[1][2]
Property
Predicted Value
Significance in Drug Design
LogP (Octanol/Water)
~2.1 - 2.4
Moderate lipophilicity; suggests good membrane permeability.[1][2]
TPSA (Topological Polar Surface Area)
49.3
Well within the limit (<140 ) for oral bioavailability.[1][2]
pKa (Acid)
~4.5 (Carboxyl)
Exists as a mono-anion at physiological pH (7.4).[1]
pKa (Base)
~2.0 (Aniline N)
The ortho-fluorine and conjugation reduce basicity; unlikely to be protonated at pH 7.[2]4.
The synthesis of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid typically follows the Aza-Michael Addition pathway.[2] This method is preferred over alkylation with 3-halopropionic acids due to milder conditions and higher atom economy.[2]
This molecule is rarely a final drug but serves as a high-value Intermediate .[1][2]
Quinoline Synthesis: Cyclization of this acid (using Polyphosphoric Acid or Eaton's Reagent) yields 1-ethyl-8-fluoro-2,3-dihydroquinolin-4(1H)-one .[1][2] This is a precursor to fluoroquinolone antibiotics and specific non-steroidal anti-inflammatory agents.[2]
Peptidomimetics: As a
-amino acid, it can be incorporated into peptide chains to induce specific secondary structures (helices) or to protect the peptide from proteolytic degradation (proteases do not recognize -peptide bonds easily).[1][2]
References
InChI Trust. (2023).[2] The IUPAC International Chemical Identifier (InChI). IUPAC.[2][4][5][6][7][8] [Link][1]
PubChem Database. (2025).[2][4][5][7] Compound Summary for Beta-Alanine Derivatives. National Library of Medicine.[2][7] [Link]
Bartos, P. et al. (2021).[1][2] "Green synthesis of beta-amino acid derivatives via Aza-Michael addition." Journal of Cleaner Production. [Link][1]
Purser, S. et al. (2008).[2] "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]
Application Notes and Protocols for the Synthesis of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Aryl-β-alanine Derivatives N-substituted β-amino acids, particularly N-aryl-β-alanines, represent a critical structural...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Aryl-β-alanine Derivatives
N-substituted β-amino acids, particularly N-aryl-β-alanines, represent a critical structural motif in medicinal chemistry and drug discovery. These compounds serve as versatile building blocks for the synthesis of a wide array of biologically active molecules, including peptidomimetics, enzyme inhibitors, and various therapeutic agents.[1] The incorporation of a β-amino acid moiety can confer unique conformational constraints and enhanced stability against enzymatic degradation compared to their α-amino acid counterparts.[2][3] The specific target of this guide, 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid, is a functionalized N-aryl-β-alanine derivative with potential applications in the development of novel pharmaceuticals. The presence of the fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making its efficient synthesis a topic of considerable interest.
This document provides a comprehensive, field-proven protocol for the synthesis of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid. The described methodology is grounded in the principles of the aza-Michael addition, a robust and widely utilized reaction for the formation of carbon-nitrogen bonds.[2] The protocol is designed to be self-validating, with explanations for the causality behind each experimental choice to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Synthetic Strategy: Aza-Michael Addition
The synthesis of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid is most effectively achieved through a conjugate addition reaction, specifically an aza-Michael addition. This approach involves the nucleophilic attack of N-ethyl-2-fluoroaniline on an acrylic acid derivative. The electron-withdrawing nature of the carbonyl group in the acrylic acid derivative polarizes the double bond, rendering the β-carbon susceptible to attack by the secondary amine.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid.
Experimental Protocol
This protocol details the synthesis of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid from N-ethyl-2-fluoroaniline and acrylic acid.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
N-ethyl-2-fluoroaniline
≥98%
Commercially Available
---
Acrylic Acid
≥99%, inhibitor-free
Commercially Available
Freshly distilled if necessary
Toluene
Anhydrous
Commercially Available
---
Sodium Hydroxide (NaOH)
Pellets, ≥97%
Commercially Available
---
Hydrochloric Acid (HCl)
37% (w/w)
Commercially Available
---
Ethyl Acetate
ACS Grade
Commercially Available
---
Magnesium Sulfate (MgSO₄)
Anhydrous
Commercially Available
---
Deionized Water
---
---
---
Step-by-Step Methodology
1. Reaction Setup:
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add N-ethyl-2-fluoroaniline (10.0 g, 71.9 mmol).
Add anhydrous toluene (100 mL) to the flask. The use of an anhydrous solvent is recommended to prevent unwanted side reactions, although the reaction can tolerate small amounts of water.
2. Reagent Addition:
While stirring the solution at room temperature, slowly add acrylic acid (5.18 g, 71.9 mmol, 1.0 equivalent) dropwise over a period of 15-20 minutes.
Rationale: A slow, dropwise addition helps to control the initial exotherm of the reaction. While the reaction can be run neat, the use of a solvent like toluene aids in temperature control and ensures a homogenous reaction mixture.
3. Reaction Execution:
After the addition is complete, heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain this temperature for 12-24 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting amine spot and the appearance of a new, more polar product spot will indicate reaction completion.
Rationale: Heating the reaction provides the necessary activation energy for the Michael addition to proceed at a reasonable rate. The reaction time can be optimized based on TLC monitoring.
4. Work-up and Extraction:
Once the reaction is complete, allow the mixture to cool to room temperature.
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (2 x 50 mL) to remove any unreacted acrylic acid.
Rationale: The basic wash deprotonates the carboxylic acid of the unreacted acrylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase.
Extract the desired product from the organic layer using a 1 M aqueous solution of hydrochloric acid (3 x 50 mL). The product, being an amine, will be protonated and become water-soluble.
Rationale: This acidic extraction selectively isolates the amine product from non-basic impurities remaining in the organic layer.
Combine the acidic aqueous extracts and cool the solution in an ice bath.
Adjust the pH of the aqueous solution to approximately 4-5 by the slow addition of a 2 M aqueous solution of sodium hydroxide. The product will precipitate out of the solution at its isoelectric point.
Rationale: Adjusting the pH to the isoelectric point minimizes the solubility of the zwitterionic amino acid, leading to its precipitation.
Collect the precipitated solid by vacuum filtration and wash with cold deionized water (2 x 20 mL).
5. Purification and Characterization:
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.
Dry the purified product under vacuum to a constant weight.
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Self-Validation and Troubleshooting
Potential Issue
Observation
Troubleshooting Steps
Incomplete Reaction
Significant amount of starting material remains after 24 hours (TLC analysis).
- Ensure the reaction temperature is maintained at reflux. - Consider the addition of a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid to promote the reaction.
Low Yield
The isolated yield of the product is significantly lower than expected.
- Check the efficiency of the acid-base extraction steps; ensure complete phase separation. - The pH adjustment for precipitation is crucial; fine-tune the pH to maximize product precipitation. - Consider purification by column chromatography if recrystallization results in significant product loss.
Product is an oil, not a solid
The product does not precipitate upon pH adjustment.
- The product may have a lower melting point. In this case, extract the product into an organic solvent (e.g., ethyl acetate) after pH adjustment. Dry the organic layer with a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting oil can be purified by column chromatography.
Conclusion
The aza-Michael addition of N-ethyl-2-fluoroaniline to acrylic acid provides a direct and efficient route for the synthesis of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid. The protocol described herein is robust and scalable, with the causality for each step clearly defined to facilitate its successful implementation in a research or drug development setting. The principles of this synthesis can be extended to the preparation of a diverse library of N-aryl-β-alanine derivatives for various applications.
References
Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives - Scholars Research Library. Available at: [Link]
Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC. Available at: [Link]
An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing). Available at: [Link]
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. Available at: [Link]
Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives - ResearchGate. Available at: [Link]
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. Available at: [Link]
Application Note: A Strategic Protocol for the Synthesis of 3-((2-Fluoro-N-ethylphenyl)amino)propanoic Acid via Aza-Michael Addition
Abstract This document provides a comprehensive, field-tested guide for the synthesis of 3-((2-fluoro-N-ethylphenyl)amino)propanoic acid, a valuable β-amino acid derivative. The protocol leverages the aza-Michael additio...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of 3-((2-fluoro-N-ethylphenyl)amino)propanoic acid, a valuable β-amino acid derivative. The protocol leverages the aza-Michael addition, a robust carbon-nitrogen bond-forming reaction, between N-ethyl-2-fluoroaniline and acrylic acid. β-Amino acids are critical structural motifs in medicinal chemistry, often incorporated into peptidomimetics and other therapeutic agents to enhance proteolytic stability and confer specific conformational properties.[1][2][] The strategic inclusion of a fluorine atom can further modulate the compound's pharmacokinetic and pharmacodynamic profile.[4][5] This guide is designed for researchers in organic synthesis and drug development, offering a detailed experimental protocol, mechanistic insights, and practical troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
The conjugate addition of amines to α,β-unsaturated carbonyl compounds, known as the aza-Michael reaction, is a cornerstone of modern organic synthesis for its atom economy and efficiency in forming C-N bonds.[6][7] The products of this reaction, particularly β-amino carbonyl compounds, are highly sought-after intermediates for the synthesis of nitrogen-containing bioactive molecules, antibiotics, and pharmaceuticals.[6][8]
The target molecule, 3-((2-fluoro-N-ethylphenyl)amino)propanoic acid, is a fluorinated β-amino acid derivative. Such compounds are of significant interest in drug discovery for several reasons:
Enhanced Metabolic Stability: The β-amino acid backbone is resistant to degradation by peptidases, which typically cleave the peptide bonds of α-amino acids.[2][] This can significantly increase the in-vivo half-life of peptide-based drugs.
Unique Structural Scaffolds: β-Peptides can form stable secondary structures, such as helices and sheets, which are useful for mimicking the structure of natural peptides and disrupting protein-protein interactions.[1][9]
Pharmacological Modulation: The ortho-fluorine substituent on the aniline ring acts as a weak hydrogen bond acceptor and can influence the molecule's conformation and binding affinity to biological targets through steric and electronic effects.[4]
This protocol details a practical and scalable approach to the synthesis, purification, and characterization of this key building block.
Reaction Mechanism and Key Parameters
The aza-Michael reaction proceeds via the nucleophilic attack of the secondary amine (N-ethyl-2-fluoroaniline, the Michael donor) onto the β-carbon of the activated alkene (acrylic acid, the Michael acceptor).[10][11][12] Aromatic amines are generally less nucleophilic than their aliphatic counterparts, which can result in slower reaction rates.[7]
The reaction can be influenced by several factors:
Catalysis: While many aza-Michael additions are catalyzed by Lewis acids, Brønsted acids, or bases, this specific reaction can often be driven to completion without a catalyst under thermal conditions, simplifying the workup procedure.[6][13][14]
Solvent: The choice of solvent can significantly impact the reaction rate. Polar protic solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), can activate the Michael acceptor by forming a hydrogen bond with the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon.[15] For simplicity and green chemistry considerations, this protocol prioritizes a solvent-free approach, with solvent-based alternatives discussed for optimization.
Temperature: Increasing the temperature generally increases the reaction rate, allowing the reaction to proceed efficiently without the need for a catalyst.
Caption: A simplified mechanism for the aza-Michael addition.
Detailed Experimental Protocol
This protocol describes a solvent-free synthesis, which is both environmentally friendly and simplifies product isolation.
Materials and Equipment
Reagent/Material
Grade
Supplier Example
N-ethyl-2-fluoroaniline
≥98%
Sigma-Aldrich
Acrylic Acid
≥99%, contains MEHQ inhibitor
Sigma-Aldrich
Ethyl Acetate (EtOAc)
ACS Grade
Fisher Scientific
Hexanes
ACS Grade
Fisher Scientific
Hydrochloric Acid (HCl)
1 M aqueous solution
VWR
Sodium Hydroxide (NaOH)
1 M aqueous solution
VWR
Anhydrous Magnesium Sulfate (MgSO₄)
Laboratory Grade
VWR
50 mL Round-bottom flask
-
-
Magnetic stir bar
-
-
Condenser
-
-
Heating mantle with controller
-
-
Separatory funnel
-
-
Rotary evaporator
-
-
TLC plates (Silica gel 60 F₂₅₄)
-
MilliporeSigma
Safety Precaution: Acrylic acid is corrosive and has a pungent odor. N-ethyl-2-fluoroaniline is toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step-by-Step Procedure
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-ethyl-2-fluoroaniline (1.39 g, 10.0 mmol, 1.0 equiv).
Reagent Addition: In the fume hood, carefully add acrylic acid (0.76 g, 10.5 mmol, 1.05 equiv) to the flask. Rationale: A slight excess of the acrylic acid ensures the complete consumption of the more valuable aniline starting material.
Reaction Conditions: Attach a condenser to the flask and place it in a heating mantle. Heat the reaction mixture to 60-70 °C with vigorous stirring. The mixture should be a homogeneous liquid. Rationale: Thermal energy is used to overcome the activation energy of the reaction in the absence of a catalyst. The temperature is kept moderate to prevent potential polymerization of acrylic acid.[16]
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Prepare a 10% Ethyl Acetate in Hexanes eluent. Spot the starting aniline and the reaction mixture. The reaction is complete when the N-ethyl-2-fluoroaniline spot (visualized under UV light) is no longer visible (typically 4-6 hours). Rationale: TLC provides a rapid and effective way to qualitatively assess the consumption of the limiting reagent.
Work-up and Isolation:
a. Cool the reaction mixture to room temperature. The crude product may be a viscous oil or semi-solid.
b. Dilute the mixture with 25 mL of ethyl acetate.
c. Transfer the solution to a separatory funnel and wash with 20 mL of deionized water to remove any unreacted acrylic acid.
d. To isolate the amphoteric product, perform an acid-base extraction. Extract the organic layer with 1 M HCl (2 x 20 mL). Rationale: The secondary amine product will be protonated and move into the aqueous acidic layer, leaving non-basic impurities behind in the organic layer.
e. Combine the acidic aqueous layers. Carefully adjust the pH to ~4-5 using 1 M NaOH. The product should precipitate out as a white or off-white solid. Rationale: This is the isoelectric point for many amino acids, where their solubility in water is minimal.
f. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
Purification and Drying:
a. The filtered solid is often of high purity. If further purification is required, recrystallization from an ethanol/water mixture can be performed.
b. Dry the purified solid under high vacuum for several hours to remove residual solvent.
c. The expected yield is typically in the range of 75-85%.
Characterization
The final product should be characterized to confirm its identity and purity:
¹H NMR: Expect characteristic signals for the ethyl group, the aromatic protons, and the two methylene groups of the propanoic acid backbone.
¹³C NMR: Confirm the presence of all expected carbon signals, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS): Determine the molecular weight of the product (Expected [M+H]⁺ = 212.10).
FT-IR: Look for characteristic stretches for the C=O of the carboxylic acid, the N-H (if protonated) or C-N bond, and aromatic C-H bonds.
Experimental Workflow and Data Summary
Caption: A flowchart of the key steps in the synthesis protocol.
Parameter
Value
Rationale
N-ethyl-2-fluoroaniline
1.0 equiv
Limiting reagent.
Acrylic Acid
1.05 equiv
Slight excess to drive the reaction to completion.
Temperature
60-70 °C
Provides sufficient energy for catalyst-free reaction, minimizes side reactions.
Reaction Time
4-6 hours (monitor by TLC)
Typical duration for completion.
Solvent
None (Solvent-free)
Green chemistry approach, simplifies workup.
Purification Method
Acid-Base Extraction/Precipitation
Exploits the amphoteric nature of the product for efficient purification.
Increase temperature to 80 °C. Consider adding a solvent like methanol or TFE.[15] Check purity of aniline.
Low Yield
Incomplete reaction. Product loss during workup.
Ensure reaction goes to completion via TLC. Be precise during pH adjustment for precipitation.
Product is an oil, not a solid
Presence of impurities. Insufficient drying.
Re-purify via column chromatography (silica gel, EtOAc/Hexanes). Ensure product is thoroughly dried under vacuum.
Polymerization observed
Reaction temperature is too high. Acrylic acid inhibitor is ineffective.
Do not exceed 80 °C. Ensure fresh acrylic acid is used. The reaction can be run at a lower temperature for a longer time.
References
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7, 302-307. [Link]
Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]
Martyna, J., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9677–9703. [Link]
Beneteau, R., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 636-641. [Link]
Bhattacharjee, D., et al. (2021). Heterogeneous Aza-Michael Addition Reaction by the Copper-Based Metal–Organic Framework (CuBTC). ResearchGate. [Link]
Varma, R. S., & Kumar, D. (2007). Ultrasound-assisted aza-Michael reaction in water: a green procedure. Tetrahedron Letters, 48(24), 4207-4209. [Link]
ResearchGate. (n.d.). Solvent selection of an aza-Michael addition. [Link]
Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Electronic Theses and Dissertations. [Link]
Graillot, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. RSC Advances, 7, 13455-13488. [Link]
Habibi, D., et al. (2008). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(11), 2751-2757. [Link]
Mifsud, M., & Vella, A. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molbank, 2016(4), M911. [Link]
Kavaliauskas, P., et al. (2023). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 28(5), 2191. [Link]
Kumar, A., & Kumar, S. (2014). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. RSC Advances, 4, 1851-1868. [Link]
Trinh, T. T., et al. (2018). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 9, 3137-3146. [Link]
Peraza, S., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 356-367. [Link]
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2268. [Link]
Brzozowski, K., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Archives of Pharmacal Research, 43(5), 453-470. [Link]
Patent EP1669347A1. (2006). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
Fujita, M., et al. (2017). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 128, 117-123. [Link]
Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. [Link]
Patent US6706821B1. (2004). Michael addition products of amine terminated polyolefins and polyfunctional acrylates.
Li, G., et al. (2020). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry, 22, 1796-1801. [Link]
Vasilieva, Y. M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4591. [Link]
Kantevari, S., et al. (2022). Efficient Monoalkylation of Anilines with Chalcones using Microwave-Assisted aza-Michael Addition. Letters in Organic Chemistry, 19(8), 754-761. [Link]
Tucker, B. S., et al. (2016). “One-Pot” Aminolysis/Thiol−Maleimide End-Group Functionalization of RAFT Polymers. Macromolecules, 49(17), 6345-6353. [Link]
Soloshonok, V. A., et al. (2007). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. The Journal of Organic Chemistry, 72(10), 3791-3798. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Polymer Engineers
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Challenges
β-alanine (3-aminopropanoic acid) is a uniquely versatile building block, serving as the sole naturally occurring β-amino acid and a critical precursor for peptidomimetics, carnosine analogs, and biodegradable poly(amino acid) polymers.
The primary synthetic challenge in the N-alkylation of β-alanine is the suppression of over-alkylation. Because the insertion of an electron-donating alkyl group increases the nucleophilicity of the resulting secondary amine, standard SN2 reactions with alkyl halides frequently cascade into the formation of tertiary amines or quaternary ammonium salts. To overcome this, scientists must select their synthetic strategy based on the desired degree of substitution, the nature of the alkylating agent, and the required regioselectivity.
Strategic Pathway Selection
The decision tree below outlines the three primary methodologies for modifying β-alanine derivatives, mapping the causal relationship between reagent selection and the resulting substitution pattern.
Figure 1: Strategic decision tree for N-alkylation pathways of β-alanine derivatives.
Validated Experimental Protocols
Protocol A: Direct N-Alkylation (Controlled Mono- and Di-alkylation)
Scientific Causality: Direct alkylation is thermodynamically driven toward poly-alkylation. However, by manipulating stoichiometry and utilizing a biphasic or highly polar solvent system (ethanol/water), the zwitterionic nature of unprotected β-alanine can be disrupted. The addition of water is a critical causal step; it breaks the strong intermolecular hydrogen-bonded network of the β-alanine zwitterion, rendering the amine available for nucleophilic attack, as demonstrated in the1[1].
Workflow:
Preparation: In a 100 mL round-bottom flask, suspend β-Alanine (1.0 g, 11.23 mmol) and KOH (1.26 g, 22.47 mmol for mono-alkylation; 1.89 g, 33.71 mmol for di-alkylation) in 15 mL of absolute ethanol[1].
Solubilization: Add deionized water dropwise under vigorous stirring until the opaque suspension transitions into a homogeneous solution. Insight: This precise hydration threshold maximizes solubility without overly diluting the nucleophile.
Alkylation: Dropwise, add the alkyl halide (e.g., butyl bromide). Use 0.9 equivalents (10.11 mmol) to bias toward mono-alkylation, or 2.3 equivalents (25.84 mmol) for di-alkylation[1].
Reaction: Stir at 25 °C for 24–30 hours.
Validation (Self-Validating System): Monitor via TLC (Ninhydrin stain). Primary amines (unreacted β-alanine) stain purple/red, secondary amines stain yellow/brown, and tertiary amines do not stain.
Isolation: Concentrate the mixture using a rotary evaporator to remove ethanol and unreacted low-boiling alkyl halides, followed by precipitation or recrystallization[1].
Scientific Causality: Reductive amination is the premier method for synthesizing secondary β-amino esters. The reaction relies on the condensation of a 2 to form an imine/iminium intermediate[2]. By employing sodium triacetoxyborohydride (NaBH(OAc)3), a mild reducing agent, the iminium ion is rapidly reduced while the parent aldehyde remains untouched. The steric bulk of the newly formed secondary amine prevents a second equivalent of aldehyde from condensing, ensuring absolute mono-alkylation.
Workflow:
Free-Basing: Suspend β-alanine methyl ester hydrochloride (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add triethylamine (1.0 equiv) and stir for 15 minutes. Insight: The amine must be deprotonated to act as a nucleophile; DCE is chosen over DCM due to its higher boiling point and better solubility profile for borohydride reagents.
Imine Formation: Add the target aldehyde (1.0 equiv) and glacial acetic acid (1.0-2.0 equiv). Stir for 30–60 minutes. Insight: Mild acid catalysis accelerates the dehydration step of imine formation without protonating all available amines.
Reduction: Add NaBH(OAc)3 (1.5 equiv) portion-wise to control the mild exotherm. Stir at room temperature for 12 hours.
Validation (Self-Validating System): Analyze an aliquot via LC-MS to confirm the disappearance of the imine mass (M+H) and the appearance of the secondary amine mass.
Workup: Quench with saturated aqueous NaHCO3 (gas evolution occurs). Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo[2].
Figure 2: Step-by-step workflow of the Fukuyama N-alkylation mechanism.
Scientific Causality: When the desired alkyl group must be introduced via a halide (e.g., unreactive or complex alkyl bromides) and direct alkylation yields intractable mixtures, the . The 2-nitrobenzenesulfonyl (Nosyl, Ns) group is strongly electron-withdrawing, lowering the pKa of the sulfonamide N-H to approximately 9. This allows for deprotonation by mild bases (like K2CO3), forming a highly nucleophilic sulfonamide anion that reacts cleanly with alkyl halides. Because there is only one acidic proton, over-alkylation is chemically impossible.
Workflow:
Nosyl Protection: To a solution of β-alanine ester (1.0 equiv) and Et3N (2.0 equiv) in DCM at 0 °C, add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv). Stir for 2 hours, wash with 1M HCl, dry, and concentrate.
Alkylation: Dissolve the Nosyl-protected β-alanine in anhydrous DMF (0.1 M). Add anhydrous K2CO3 (2.0 equiv) and the alkyl halide (1.2 equiv). Stir at 50 °C for 4–6 hours. Insight: The polar aprotic nature of DMF leaves the potassium cation highly solvated, maximizing the nucleophilicity of the sulfonamide anion.
Validation (Self-Validating System): TLC (UV active due to the Nosyl group) will show a distinct upward shift in Rf as the polar N-H bond is replaced by an alkyl group.
Deprotection: Dissolve the isolated alkylated intermediate in DMF. Add Cs2CO3 (2.0 equiv) and thiophenol or 2-mercaptoethanol (1.5 equiv). Stir at room temperature for 2 hours. Insight: The thiolate attacks the electron-deficient aromatic ring of the Nosyl group, forming a Meisenheimer complex that collapses to release SO2, the thioether byproduct, and the pure secondary amine.
Quantitative Data & Strategy Comparison
Method
Reagents
Primary Use Case
Typical Yields
Regioselectivity
Direct Alkylation
Alkyl Halide, KOH, EtOH/H2O
Di-alkylation or tolerant mono-alkylation
40–70%
Poor (Mixtures common)
Reductive Amination
Aldehyde/Ketone, NaBH(OAc)3, DCE
Synthesis of bulky secondary amines
75–95%
Excellent (Strictly Mono)
Fukuyama Alkylation
NsCl, Alkyl Halide, K2CO3, Thiol
Halide-based strict mono-alkylation
80–98%
Excellent (Strictly Mono)
References
Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent
Source: NIH / Biomacromolecules
URL
Unveiling the Journey of CAS 3196-73-4: A Technical Guide to β-Alanine Methyl Ester Hydrochloride
Source: BenchChem
URL
Using 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid as a scaffold
Advanced Application Note: 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic Acid as a Privileged Scaffold in Drug Discovery Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally rest...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic Acid as a Privileged Scaffold in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of conformationally restricted, metabolically stable building blocks is critical for overcoming pharmacokinetic bottlenecks. 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid is a highly versatile, bifunctional scaffold. Structurally, it is an
-alkylated, -arylated -amino acid derivative. Because its nitrogen is tertiary, it functions exceptionally well as an N-terminal capping moiety in peptidomimetics, a hydrophobic surface-recognition cap in targeted small molecules (such as histone deacetylase [HDAC] inhibitors), and a rigidified vector in PROTAC linker design.
This guide provides authoritative protocols and mechanistic rationales for integrating this scaffold into your drug discovery workflows.
Structural Rationale & Physicochemical Profiling
Understanding the causality behind a scaffold's structural features is the first step in rational drug design. This molecule offers three distinct pharmacophoric advantages:
The
-Alanine (Propionic Acid) Backbone : Unlike -amino acids, -amino acid derivatives introduce an additional methylene carbon. This shifts the scissile amide bond away from the active site nucleophiles of common proteases (e.g., pepsin, elastase), conferring profound enzymatic stability [1].
The ortho-Fluoroaniline Motif : The introduction of fluorine at the ortho position of the aromatic ring serves a dual purpose. First, it exerts a strong inductive electron-withdrawing effect, lowering the pKa of the aniline nitrogen and preventing protonation at physiological pH (enhancing membrane permeability). Second, it blocks cytochrome P450-mediated aromatic oxidation at the highly vulnerable ortho position [2].
The
-Ethyl Substitution : This alkyl group provides steric bulk, locking the conformation of the -aryl bond. This conformational restriction reduces the entropic penalty upon target binding, a crucial factor in designing high-affinity ligands[3].
Quantitative Physicochemical Profile
The following parameters highlight the scaffold's compliance with Lipinski’s Rule of Five, making it an ideal starting point for oral drug development.
Property
Value (Predicted/Theoretical)
Mechanistic Implication for Drug Design
Molecular Weight
211.23 g/mol
Low MW allows for downstream elaboration without exceeding 500 Da.
LogP (Lipophilicity)
~2.8
Optimal lipophilicity for passive membrane permeability.
Hydrogen Bond Donors
1 (COOH)
Becomes 0 upon amide coupling, enhancing blood-brain barrier (BBB) penetration.
Hydrogen Bond Acceptors
4 (N, O, O, F)
Provides sufficient polarity for aqueous solubility.
Amine pKa
~3.5
Non-basic at pH 7.4 due to ortho-fluorine electron withdrawal.
Application Workflow I: N-Terminal Capping of Protease-Resistant Peptidomimetics
Because the nitrogen in this scaffold is fully substituted (tertiary), it cannot be extended at the N-terminus using standard Solid-Phase Peptide Synthesis (SPPS). Instead, it acts as a highly lipophilic, protease-resistant N-terminal cap . Capping peptides with fluorinated aromatic groups has been shown to enhance helical stabilization and improve cellular uptake [4].
HATU (2.9 equivalents) and HOAt (3.0 equivalents).
-Diisopropylethylamine (DIPEA) (6.0 equivalents).
Anhydrous DMF.
Step-by-Step Methodology:
Resin Preparation : Swell 0.1 mmol of the synthesized peptide-resin in 5 mL of DCM/DMF (1:1 v/v) for 30 minutes. Drain the solvent.
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the final N-terminal primary amine. Wash thoroughly with DMF (5 × 3 mL).
Scaffold Activation : In a separate vial, dissolve 0.3 mmol of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid, 0.29 mmol HATU, and 0.3 mmol HOAt in 2 mL of anhydrous DMF. Add 0.6 mmol DIPEA. Stir for 2 minutes to pre-form the active ester.
Coupling : Add the activated scaffold solution to the resin. React under microwave irradiation (75°C, 25 Watts) for 15 minutes, or at room temperature for 2 hours with gentle agitation.
Validation (Kaiser Test) : Perform a Kaiser test. A negative result (yellow) confirms complete capping of the primary amine.
Cleavage : Cleave the capped peptidomimetic from the resin using TFA/TIPS/Water (95:2.5:2.5 v/v) for 2 hours. Precipitate the product in cold diethyl ether and lyophilize.
Workflow for N-terminal capping of peptidomimetics using the fluorinated scaffold via SPPS.
Application Workflow II: Hydrophobic Surface-Recognition Cap in HDAC Inhibitors
Fluorinated anilines and benzamides are heavily utilized in the design of Histone Deacetylase (HDAC) inhibitors. The fluorine atom enhances binding affinity to the hydrophobic rim of the HDAC active site while preventing rapid metabolic degradation [3]. By coupling our propionic acid scaffold to an aliphatic linker terminating in a zinc-binding group (ZBG), we can rapidly generate novel HDAC inhibitor libraries.
Experimental Protocol: Solution-Phase Synthesis of Hydroxamic Acids
Self-Validating Logic: Direct coupling to hydroxylamine often results in poor yields and over-acylation. We use
-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-hydroxylamine) as a protected intermediate to ensure strictly mono-functionalization.
Step-by-Step Methodology:
Amide Coupling to Linker : Dissolve 1.0 eq of the scaffold and 1.2 eq of methyl 6-aminohexanoate hydrochloride in DCM. Add 1.5 eq of TBTU and 3.0 eq of triethylamine (Et
N). Stir at room temperature for 12 hours.
Workup : Wash the organic layer with 1M HCl, saturated NaHCO
, and brine. Dry over MgSO and concentrate to yield the intermediate ester.
Saponification : Dissolve the ester in THF/MeOH/H
O (2:1:1). Add 3.0 eq of LiOH·HO. Stir for 4 hours. Acidify to pH 3 with 1M HCl and extract with EtOAc to isolate the free carboxylic acid.
ZBG Installation : Couple the resulting acid to THP-hydroxylamine (1.5 eq) using EDC·HCl (1.5 eq) and HOBt (1.5 eq) in DMF.
Global Deprotection : Treat the THP-protected hydroxamic acid with 4M HCl in dioxane for 1 hour at room temperature to reveal the active hydroxamic acid HDAC inhibitor.
Logical assembly of an HDAC inhibitor using the scaffold as a hydrophobic cap.
Application Workflow III: Rigidified Vectors in PROTAC Linker Design
In Targeted Protein Degradation (TPD), the chemical composition of the linker bridging the E3 ligase ligand and the Protein of Interest (POI) ligand dictates the thermodynamics of the ternary complex. Highly flexible PEG linkers often incur a massive entropic penalty upon folding. Incorporating the
-aryl--alanine motif introduces a rigidified, lipophilic vector that can pre-organize the linker conformation and improve cell permeability.
Design Strategy:
The carboxylic acid of the scaffold is coupled to an amine-bearing E3 ligase ligand (e.g., a lenalidomide derivative). The ortho-fluoroaniline moiety can be further functionalized via late-stage C-H activation or utilized as-is to engage in hydrophobic interactions with the target protein surface, effectively acting as a "molecular glue" interface within the PROTAC ternary complex.
PROTAC ternary complex formation utilizing the scaffold as a rigidified linker vector.
References
Del Borgo, M. P., et al. (2019). "Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers." Frontiers in Chemistry, 7, 73. Available at:[Link][1]
Lücke, D., et al. (2024). "A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines." Organic Chemistry Frontiers, 11, 1234-1245. Available at:[Link] [2]
Jayathilaka, N., et al. (2023). "The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors." Molecules, 28(4), 1845. Available at:[Link] [3]
Dai, Q., Yang, W., & Zhang, X. (2005). "Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives." Organic Letters, 7(23), 5343-5345. Available at:[Link] [4]
Method
Application Notes & Protocols: A Guide to the Synthesis of N-Aryl-β-Amino Acids
Introduction: The Significance of N-Aryl-β-Amino Acids N-aryl-β-amino acids are privileged structural motifs of profound importance in medicinal chemistry and materials science. Unlike their α-amino acid counterparts, th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of N-Aryl-β-Amino Acids
N-aryl-β-amino acids are privileged structural motifs of profound importance in medicinal chemistry and materials science. Unlike their α-amino acid counterparts, the homologated backbone of β-amino acids imparts unique conformational properties, leading to the formation of stable secondary structures like helices and turns in peptides (β-peptides).[1] This structural distinction renders them resistant to enzymatic degradation, enhancing their metabolic stability and making them ideal building blocks for developing novel therapeutics.[2]
These compounds are integral to a wide array of pharmaceuticals, including anti-diabetic agents like Sitagliptin, antifungal agents, and potent enzyme inhibitors.[1][3][4] Their synthesis, particularly in an enantiomerically pure form, is a critical challenge that drives significant research efforts. This guide provides an in-depth overview of the most robust and widely adopted synthetic strategies, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.
Core Synthetic Strategies: A Mechanistic Overview
The construction of N-aryl-β-amino acids can be approached through several primary disconnection strategies. The most prevalent and versatile methods involve the formation of either the Cα-Cβ bond or the N-Cβ bond. This guide will focus on three cornerstone methodologies: the Aza-Michael Addition, the Mannich-type Reaction, and Transition Metal-Catalyzed approaches.
The Aza-Michael (Conjugate) Addition: Forming the N-Cβ Bond
The aza-Michael reaction is a powerful and atom-economical method for forming the N-Cβ bond. It involves the conjugate addition of a nitrogen nucleophile (an aniline derivative) to an α,β-unsaturated carbonyl compound. The development of catalytic, asymmetric variants has made this a premier strategy for accessing chiral N-aryl-β-amino acids.[5]
Causality and Mechanistic Insight: The reaction's success hinges on activating the α,β-unsaturated system towards nucleophilic attack by the relatively weak aniline nucleophile. This is typically achieved using either a chiral Lewis acid or a Brønsted acid/base organocatalyst. The catalyst coordinates to the carbonyl group, lowering the LUMO of the electrophile and facilitating the addition. In enantioselective variants, the chiral environment of the catalyst dictates the facial selectivity of the nucleophilic attack, leading to a product with high optical purity.
Caption: Workflow for the catalytic aza-Michael addition.
This protocol describes a general procedure for the addition of anilines to α,β-unsaturated esters using a chiral phosphoric acid catalyst, a common class of Brønsted acid organocatalysts.
Reagents for flash chromatography (Silica gel, Hexane, Ethyl Acetate)
Step-by-Step Methodology:
Setup: To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add the chiral phosphoric acid catalyst (0.05 mmol, 1.0 equiv) and activated 4Å molecular sieves.
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10 minutes.
Solvent and Reactant Addition: Add anhydrous toluene (5 mL) via syringe. Cool the mixture to the desired temperature (e.g., room temperature or 0 °C). Add the α,β-unsaturated ester (1.0 mmol, 1.0 equiv).
Nucleophile Addition: Add the aromatic amine (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
Reaction Monitoring: Allow the reaction to stir under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-48 hours).
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing with ethyl acetate (3 x 10 mL). Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-aryl-β-amino ester.
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Troubleshooting:
Low Conversion: Ensure strict anhydrous conditions. Use freshly distilled solvents and amines. If reactivity is low, consider increasing the catalyst loading to 10 mol% or switching to a more electron-rich aniline or electron-poor Michael acceptor.
Poor Enantioselectivity: Verify the purity of the chiral catalyst. Screening different solvents (e.g., DCM, THF) or lowering the reaction temperature may improve selectivity.[5]
The Mannich-type Reaction: Forging the Cα-Cβ Bond
The Mannich reaction is a convergent and highly effective strategy for Cα-Cβ bond formation.[6] In its modern asymmetric form, it typically involves the reaction of a silyl ketene acetal (an enolate equivalent) with an electrophilic imine, which is often generated in situ.[7] The use of chiral catalysts, such as thiourea derivatives, activates the imine towards nucleophilic attack.[7][8]
Causality and Mechanistic Insight: The key to this reaction's success is the activation of the imine electrophile. Chiral hydrogen-bond donor catalysts, like thioureas, form a complex with the imine through hydrogen bonding.[7] This interaction increases the imine's electrophilicity and simultaneously creates a chiral pocket that directs the incoming silyl ketene acetal to a specific face of the imine, thereby controlling the stereochemical outcome.
Caption: General workflow for a catalytic asymmetric Mannich reaction.
Setup: In an oven-dried vial equipped with a stir bar, add the N-Boc aldimine (0.25 mmol, 1.0 equiv) and the chiral thiourea catalyst (0.0125 mmol, 5 mol%).
Inert Atmosphere: Seal the vial with a Teflon-lined cap and purge with argon.
Reagent Addition: Add anhydrous toluene (0.5 mL) followed by the silyl ketene acetal (0.5 mmol, 2.0 equiv) via syringe.
Reaction: Stir the mixture vigorously at room temperature (or as optimized) for 12-24 hours. Monitor the reaction by TLC.
Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
Washing: Wash the combined organic layers with brine (10 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired β-amino ester.
Characterization: Analyze by ¹H NMR, ¹³C NMR, and determine enantiomeric excess using chiral HPLC. The N-Boc group can be readily removed under mild acidic conditions for further functionalization.[7]
Troubleshooting:
Slow Reaction: The use of tert-butyldimethylsilyl (TBS) ketene acetals can sometimes accelerate the reaction and allow for lower catalyst loadings.[7] Ensure the silyl ketene acetal is of high purity.
Side Products: The primary side reaction is the hydrolysis of the silyl ketene acetal. Ensure all reagents and glassware are scrupulously dry.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers a diverse and powerful toolkit for synthesizing N-aryl-β-amino acids, primarily through asymmetric hydrogenation/reduction or C-N cross-coupling reactions.
A. Asymmetric Reduction of N-Aryl β-Enamino Esters
This method involves the stereoselective reduction of a prochiral C=C bond in an N-aryl β-enamino ester. Copper(II) and Rhodium-based catalysts are particularly effective.[9][10] The reaction typically uses a silane as a mild and inexpensive reducing agent.[11]
Causality and Mechanistic Insight: A chiral ligand coordinates to the metal center (e.g., Copper), forming an active chiral catalyst. This catalyst then facilitates the 1,4-hydrosilylation of the enamino ester. The stereochemistry is controlled by the chiral ligand, which directs the hydride transfer from the silane to one face of the double bond. This method is attractive due to its operational simplicity and tolerance to air.[9][11]
Chiral Ligand (e.g., a Josiphos-type ligand) (4 mol%)
Polymethylhydrosiloxane (PMHS) (10 equiv)
Sodium Methoxide (MeONa) (20 mol%)
tert-Butanol (tBuOH) (4 equiv)
Anhydrous Toluene (0.3 M)
Step-by-Step Methodology:
Catalyst Preparation: In a vial, combine CuF₂ (0.03 mmol, 10 mol%) and the chiral ligand (0.012 mmol, 4 mol%).
Reaction Setup: Add the N-aryl β-enamino ester (0.3 mmol, 1.0 equiv), MeONa (0.06 mmol, 20 mol%), and toluene (1.0 mL). The reaction can be set up in air.[9]
Reagent Addition: Add tBuOH (1.2 mmol, 4 equiv) followed by PMHS (3.0 mmol, 10 equiv).
Reaction Conditions: Seal the vial and stir the mixture at 60 °C.
Monitoring: Monitor the reaction by TLC or GC analysis for the disappearance of the starting material (typically 48-60 hours).
Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate (3 x 15 mL).
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under vacuum.
Purification: Purify the residue by flash chromatography to isolate the N-aryl β-amino acid ester.
Characterization: Confirm the product structure and determine the enantiomeric excess by chiral HPLC analysis.[9]
B. Palladium-Catalyzed N-Arylation of β-Amino Acid Esters
For scenarios where the β-amino acid core is readily available, a direct N-arylation provides a convergent route. Modern palladium catalysts with specialized phosphine ligands (e.g., t-BuBrettPhos) enable the coupling of β-amino acid esters with aryl triflates or halides under mild conditions that minimize racemization.[12][13]
Causality and Mechanistic Insight: This reaction follows a typical Buchwald-Hartwig amination cycle. A Pd(0) species undergoes oxidative addition into the aryl triflate C-O bond. The resulting Pd(II) complex coordinates to the amino ester. A base then deprotonates the amine, leading to a Pd-amido complex. Reductive elimination from this complex furnishes the N-aryl product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich ligand like t-BuBrettPhos is crucial for promoting the reductive elimination step, which is often rate-limiting, and for preventing racemization of the stereocenter.[12]
Data Summary and Comparison
The choice of synthetic method often depends on the desired substitution pattern, scalability, and stereochemical requirements.
Operationally simple (air-tolerant); uses inexpensive copper catalyst and silane reductant.[9][11]
Substrate synthesis (enamino ester) required; can have long reaction times.
Pd-Catalyzed N-Arylation
β-Amino Ester, Aryl Triflate, Pd-precatalyst (e.g., t-BuBrettPhos G3), Base
Minimal Racemization
Direct arylation; good for late-stage functionalization.[12]
Risk of racemization with non-optimal conditions; requires (pseudo)halide.
Conclusion and Future Outlook
The synthesis of N-aryl-β-amino acids has matured significantly, with catalytic asymmetric methods now providing reliable access to these valuable compounds in high enantiopurity. The Aza-Michael and Mannich reactions represent powerful C-N and C-C bond-forming strategies, respectively, while transition-metal catalysis offers unique pathways through reduction or cross-coupling. The choice of reagent and strategy should be guided by substrate availability, desired scale, and the specific structural features of the target molecule. Future developments will likely focus on expanding the substrate scope, developing more sustainable catalysts (e.g., using earth-abundant metals), and designing one-pot tandem reactions to further increase synthetic efficiency.
References
Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air. RSC Advances, 2019. [Link]
Recent Advances in the Enantioselective Synthesis of β-Amino Acids. Semantic Scholar, 1999. [Link]
Asymmetric catalytic Mannich reactions catalyzed by urea derivatives: enantioselective synthesis of beta-aryl-beta-amino acids. PubMed, 2002. [Link]
Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society, 2002. [Link]
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher, 2015. [Link]
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry, 2023. [Link]
Comprehensive Application Notes and Protocols: Enantioselective Synthesis of Beta-Amino Acids. Smolecule, 2026. [Link]
Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air. RSC Publishing, 2019. [Link]
Enantioselective Synthesis of β-amino acids: A Review. ResearchGate, 2015. [Link]
Recent advances in the enantioselective synthesis of beta-amino acids. PubMed, 1999. [Link]
Process and intermediates for the preparation of n-acylated-4-aryl beta-amino acid derivatives.
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 2016. [Link]
Recent advances in the catalytic asymmetric synthesis of beta-amino acids. ResearchGate, 2010. [Link]
Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air. PubMed, 2019. [Link]
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. DSpace@MIT, 2016. [Link]
3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid solubility in DMSO
An Application Guide to the DMSO Solubility of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid for Drug Discovery Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of DMSO Solubility in P...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the DMSO Solubility of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid for Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of DMSO Solubility in Preclinical Research
This technical note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining and optimizing the solubility of the compound 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid in DMSO. While specific solubility data for this molecule is not publicly available, this guide furnishes the foundational principles and detailed, field-proven protocols necessary to experimentally determine its solubility profile. By understanding the distinction between thermodynamic and kinetic solubility and adhering to best practices, researchers can ensure the generation of accurate, reproducible, and meaningful data.
Before initiating any experimental work, it is crucial to characterize the test compound. The data below should be confirmed and supplemented with experimental observations.
Property
Value
Source / Method
Molecular Formula
C₁₁H₁₄FNO₂
Calculated
Molecular Weight
211.23 g/mol
Calculated
Physical Appearance
To be determined experimentally
Visual Inspection
Purity
To be determined experimentally
e.g., HPLC, LC-MS
DMSO Solubility
To be determined experimentally
Protocol Below
The Science of Solubility: Foundational Concepts for Reliable Data
A nuanced understanding of solubility is paramount. The term itself can describe two distinct states, and the choice of which to measure depends on the experimental context.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure.[5][6] It represents the maximum concentration of a substance that can be dissolved when the solid and solution phases are in equilibrium. This measurement, typically performed using the shake-flask method over an extended period (24-48 hours), is the gold standard for applications in formulation and preclinical development where long-term stability is critical.[2][7]
Kinetic Solubility , in contrast, is determined by adding a concentrated DMSO stock of a compound to an aqueous buffer and measuring the concentration at which it begins to precipitate.[7] This method is much faster and more amenable to high-throughput workflows common in early drug discovery.[7] However, it often overestimates the true thermodynamic solubility because it can lead to the formation of supersaturated, metastable solutions.[5][8][9] This overestimation occurs because there may not be sufficient time for the compound to rearrange from a high-energy amorphous state to a more stable, less soluble crystalline state.[9]
The DMSO Paradox: A Powerful Solvent with Inherent Liabilities
While an exceptional solvent, DMSO is not biologically inert. Its concentration-dependent effects must be carefully managed to avoid experimental artifacts.
Cellular Effects : At concentrations typically kept below 0.5% in final assay media, DMSO is generally well-tolerated by most cell lines.[1][10] However, as concentrations rise above this threshold, DMSO can induce a range of effects, including altered membrane permeability, oxidative stress, and even cell death.[10][11][12] Ultra-low doses of DMSO have also been shown to have heterogeneous, off-target effects on signaling pathways in cancer cell lines, underscoring the importance of meticulous controls.[13]
Precipitation on Dilution : A common pitfall is the precipitation of a compound when its DMSO stock solution is diluted into an aqueous buffer.[14][15] This occurs because the compound, while highly soluble in the organic solvent, may be poorly soluble in the final aqueous environment. This can lead to a significant and often undetected discrepancy between the theoretical and actual concentration of the compound being tested.
Experimental Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol outlines the standard procedure for preparing a stock solution, which is the first step for all subsequent solubility and bioassay experiments.
Objective: To accurately prepare a concentrated stock solution (e.g., 10 mM) of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid in 100% anhydrous DMSO.
Sterile microcentrifuge tubes or amber glass vials
Vortex mixer
Water bath sonicator
Procedure:
Calculate Required Mass: Determine the mass of the compound needed to achieve the desired concentration and volume.
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
Example (for 1 mL of 10 mM stock): Mass = 10 mmol/L × 0.001 L × 211.23 g/mol = 2.1123 mg
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into a sterile, appropriately labeled vial.[1]
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound. Using anhydrous DMSO is crucial as contaminating moisture can degrade compounds or reduce solubility.[15]
Facilitate Dissolution:
Tightly cap the vial and vortex vigorously for 1-2 minutes.[1]
If the solid is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[1]
As a final step, gentle warming in a 37°C water bath can be employed, but this should be done with caution as heat can degrade thermally sensitive compounds.[1][14]
Visual Confirmation: Inspect the solution against a light source to ensure that no solid particulates remain. The solution should be clear.
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles, which can compromise compound stability and solubility.[1][2]
Experimental Protocol 2: Determination of Thermodynamic Solubility
This "shake-flask" method is the definitive approach for determining the equilibrium solubility of a compound.
Objective: To determine the maximum, stable concentration of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid that can be dissolved in DMSO at room temperature.
Figure 1: Workflow for Thermodynamic Solubility Determination.
Procedure:
Prepare a Supersaturated Solution: Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube. Add a small, fixed volume of DMSO (e.g., 100 µL) to create a slurry.[2] The goal is to add an amount of solid that is visibly in excess of what can be dissolved.
Equilibration: Seal the tube and incubate it at a constant room temperature for 24 hours.[2] Place it on a shaker or rotator to ensure continuous gentle mixing, allowing the solution to reach equilibrium.
Separate Solid and Liquid Phases: Centrifuge the tube at high speed (e.g., >14,000 rpm) for 10-15 minutes to pellet all undissolved solid material.[2]
Sample Collection: Carefully remove a known volume of the clear supernatant without disturbing the pellet.
Quantification:
Dilute the supernatant sample with a suitable solvent (e.g., methanol, acetonitrile) to a concentration that falls within the linear range of your analytical instrument.
Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS. A standard curve of the compound must be run in parallel for accurate quantification.
Calculate Solubility: Back-calculate the concentration in the original DMSO supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.
Data Interpretation and Best Practices
Presenting Solubility Data
All experimentally determined solubility data should be recorded systematically.
Parameter
Result
Units
Notes
Method Used
Thermodynamic (Shake-Flask)
-
-
Temperature
25
°C
-
Equilibration Time
24
hours
-
Solubility
Calculated Value
mg/mL
-
Molar Solubility
Calculated Value
mM
-
Observations
e.g., Clear solution, any color change
-
-
From Stock Solution to Biological Assay
Ensuring compound solubility is maintained upon transfer from a 100% DMSO stock to an aqueous assay medium is a critical final step.
Serial Dilutions: Always perform initial serial dilutions in 100% DMSO.[1][15] Diluting a high-concentration stock directly into an aqueous buffer is a common cause of precipitation.
Final Dilution Step: To prepare the final working concentration, add the small volume of the appropriate DMSO stock solution to the larger volume of assay medium while vortexing or mixing to facilitate rapid dispersion.[2]
Vehicle Controls: Every experiment must include a vehicle control group that is treated with the same final concentration of DMSO as the compound-treated groups.[1] This is essential to differentiate the effects of the compound from any effects of the solvent itself.
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, ideally ≤0.1% and almost always below 0.5%, to minimize off-target effects and cytotoxicity.[1][11]
Conclusion
Determining the DMSO solubility of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid is a foundational step that underpins the reliability of all subsequent biological data. While a simple concept, the process demands methodological rigor and an appreciation for the physicochemical principles at play. By employing the detailed protocols within this guide—distinguishing between thermodynamic and kinetic solubility, preparing stock solutions with care, and managing the transition to aqueous systems—researchers can mitigate common risks such as compound precipitation and solvent-induced artifacts. This diligent approach ensures that the biological activity observed is a true reflection of the compound's properties, thereby enabling sound decision-making throughout the drug discovery pipeline.
References
Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. Available at: [Link]
Quora. (2017). What effects does DMSO have on cell assays?. Quora. Available at: [Link]
Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link]
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
Brittain, H. G. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available at: [Link]
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]
Iida, M., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. MDPI. Available at: [Link]
ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]
Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]
Strategic Synthesis of Fluorinated β-Amino Acid Esters: A Guide to Modern Methodologies and Practical Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, often...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, lipophilicity, and binding affinity. Fluorinated β-amino acids, in particular, are privileged structural motifs found in a range of pharmaceuticals, including potent enzyme inhibitors and peptidomimetics. This application note provides a comprehensive guide to the synthesis of fluorinated β-amino acid esters, designed for researchers and professionals in drug development. We will explore key synthetic strategies, offering detailed, step-by-step protocols and explaining the rationale behind methodological choices to ensure experimental success and reproducibility.
Introduction: The Significance of Fluorine in β-Amino Acid Scaffolds
The introduction of fluorine atoms into β-amino acid structures can dramatically alter their physicochemical properties. The high electronegativity of fluorine can influence the acidity of nearby protons and the overall electronic distribution of the molecule. This modification can lead to enhanced binding to target proteins and increased metabolic stability by blocking sites of oxidative metabolism. Consequently, fluorinated β-amino acids are highly sought-after building blocks in the development of novel therapeutics.
The synthesis of these compounds, however, presents unique challenges. The stereoselective introduction of both the fluorine atom and the amino group requires precise control over reaction conditions and catalyst selection. This guide will focus on practical and efficient methods for achieving these synthetic goals.
Core Synthetic Strategies
Several robust methods have been developed for the synthesis of fluorinated β-amino acid esters. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. We will discuss two of the most versatile and widely adopted approaches: the Mannich-type reaction and the conjugate addition of amines to fluorinated Michael acceptors.
The Asymmetric Mannich-Type Reaction
The Imino-Reformatsky-type (Mannich) reaction is a powerful tool for the diastereoselective and enantioselective synthesis of β-amino acids. This one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a reformatsky reagent. For the synthesis of fluorinated β-amino acid esters, a common approach involves the use of a fluorinated ketone or aldehyde.
A significant advancement in this area is the use of chiral catalysts to control the stereochemical outcome. For instance, the use of a chiral BINOL-derived phosphoric acid catalyst can facilitate the enantioselective addition of a silyl ketene acetal to a fluorinated imine, yielding the desired fluorinated β-amino acid ester with high enantiopurity.
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add benzaldehyde (1.0 mmol), p-anisidine (1.1 mmol), and toluene (3 mL).
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
Add the (R)-TRIP catalyst (0.05 mmol) and stir for an additional 15 minutes.
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Slowly add ethyl (trimethylsilyl)fluoroacetate (1.5 mmol) dropwise over 10 minutes.
Stir the reaction at -78 °C for 24 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired fluorinated β-amino acid ester.
Data Summary Table 1: Representative Results for Mannich-Type Reaction
Entry
Aldehyde
Amine
Yield (%)
dr (syn/anti)
ee (%) (syn)
1
Benzaldehyde
p-Anisidine
85
>95:5
92
2
4-Cl-Benzaldehyde
p-Anisidine
82
>95:5
90
3
2-Naphthaldehyde
p-Anisidine
78
90:10
88
Yields are for the isolated product after chromatography. Diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC analysis.
Protocol 2: Diastereoselective Conjugate Addition
This protocol describes the addition of a chiral amine to an α-fluoro-α,β-unsaturated ester.
Materials:
Ethyl 2-fluoroacrylate (1.0 mmol, 1.0 eq)
(R)-α-Methylbenzylamine (1.2 mmol, 1.2 eq)
Tetrahydrofuran (THF), anhydrous (5 mL)
1 M HCl
Saturated aqueous NaHCO₃ solution
Brine
Anhydrous Na₂SO₄
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography
Procedure:
In a round-bottom flask, dissolve ethyl 2-fluoroacrylate (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add (R)-α-methylbenzylamine (1.2 mmol) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC.
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Wash the combined organic layers with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the diastereomerically enriched adduct.
Note: Removal of the chiral auxiliary typically involves hydrogenolysis with a palladium catalyst (e.g., Pd(OH)₂/C) under a hydrogen atmosphere.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process controls and final product analysis.
Reaction Monitoring: Thin-layer chromatography (TLC) is a crucial tool for monitoring the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged reaction times or elevated temperatures.
Spectroscopic Characterization: The structure of the final product must be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The characteristic chemical shifts and coupling constants in the NMR spectra provide definitive evidence for the formation of the desired fluorinated β-amino acid ester.
Stereochemical Analysis: The diastereomeric ratio and enantiomeric excess are critical parameters for asymmetric syntheses. These are determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) with appropriate columns and validated methods.
Conclusion
The synthesis of fluorinated β-amino acid esters is a dynamic and evolving field with significant implications for drug discovery and development. The Mannich-type reaction and conjugate addition strategies highlighted in this application note represent reliable and versatile methods for accessing these valuable compounds. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can successfully synthesize a wide range of fluorinated β-amino acid esters with high efficiency and stereoselectivity. The detailed protocols and validation checkpoints provided herein are intended to serve as a practical resource for scientists engaged in this exciting area of research.
References
Title: Asymmetric Mannich Reactions with Fluorinated Imines
Source: Journal of the American Chemical Society
URL: [Link]
Title: Recent Advances in the Synthesis of Fluorinated Amino Acids
Source: Chemical Reviews
URL: [Link]
Title: Catalytic Asymmetric Synthesis of β-Fluoroamines
Source: Angewandte Chemie International Edition
URL: [Link]
Title: Michael Addition Reactions in Organic Synthesis
Source: Organic Reactions
URL: [Link]
Application
Introduction: The Importance of the N-Aryl-β-Amino Acid Scaffold
An Application Guide to the Synthesis of N-Ethyl-N-Aryl Propionic Acids: Protocols and Mechanistic Insights For researchers, medicinal chemists, and professionals in drug development, the synthesis of N-substituted aryl...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Synthesis of N-Ethyl-N-Aryl Propionic Acids: Protocols and Mechanistic Insights
For researchers, medicinal chemists, and professionals in drug development, the synthesis of N-substituted aryl amino acids is a fundamental task. Among these, N-ethyl-N-aryl propionic acids represent a core scaffold in numerous biologically active molecules and pharmaceutical intermediates. This guide provides an in-depth exploration of the primary synthetic methodologies, focusing on the rationale behind reaction conditions and offering detailed, field-proven protocols.
The N-aryl-β-amino acid motif is a privileged structure in medicinal chemistry, often found in pharmacologically active compounds. The specific introduction of an N-ethyl group can modulate key properties such as solubility, metabolic stability, and target-binding affinity. Achieving efficient and selective synthesis of these molecules is therefore of critical importance. This document details two robust and widely adopted strategies: Palladium-catalyzed Buchwald-Hartwig amination and direct Reductive Amination.
Strategy 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] It has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields.[3] This method is particularly suitable for coupling an aryl halide (or pseudohalide) with an N-ethyl-β-alanine ester.
Causality Behind Experimental Choices
The success of a Buchwald-Hartwig reaction is critically dependent on the interplay between the palladium source, the phosphine ligand, the base, and the solvent.
Palladium Pre-catalyst: While various Pd(0) and Pd(II) sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, modern pre-catalysts (e.g., G3 and G4 Buchwald precatalysts) are often preferred.[4] These air-stable complexes rapidly generate the active Pd(0) species in situ, leading to more reproducible results and lower catalyst loadings.
Ligand Selection: The ligand is arguably the most crucial component. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, t-BuXPhos) are state-of-the-art. Their steric bulk facilitates the final reductive elimination step to release the product, while their electron-donating nature promotes the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center.[3] Bidentate ligands like BINAP were used in earlier generation systems and are still effective, particularly for aryl iodides.
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[3] Sodium tert-butoxide (NaOtBu) is the most common choice due to its high basicity (pKaH ≈ 19) and compatibility with aprotic solvents.[4] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used for more sensitive substrates but may require higher temperatures or longer reaction times.[5][6]
Solvent: Anhydrous, aprotic solvents are necessary. Toluene and dioxane are the most common, as they effectively solubilize the reactants and can be heated to the typical reaction temperatures (80-110 °C).[2][4]
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Synthesis of Ethyl N-ethyl-N-(4-methoxyphenyl)propanoate
This protocol describes the coupling of 4-bromoanisole with ethyl 3-(ethylamino)propanoate.
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.5 M solution with respect to the aryl halide).
Add 4-bromoanisole (1.0 equiv) followed by ethyl 3-(ethylamino)propanoate (1.2 equiv) via syringe.
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-ethyl-N-aryl propionic acid ester.
Data Summary: Typical Buchwald-Hartwig Conditions
Parameter
Condition
Rationale / Notes
Catalyst
1-5 mol% Pd(OAc)₂ or Pd₂(dba)₃; 0.5-2 mol% Pre-catalyst
Pre-catalysts like XPhos Pd G3 offer higher activity and stability.
Ligand
1.1-1.5 equiv relative to Pd
Bulky, electron-rich ligands (XPhos, BrettPhos) are preferred for aryl chlorides/bromides.[6]
Base
1.2-2.0 equiv NaOtBu, K₃PO₄, Cs₂CO₃
Strong, non-nucleophilic bases are essential for amine deprotonation.[4][6]
Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.
Aryl Halide
Ar-I > Ar-Br > Ar-OTf > Ar-Cl
Reactivity order. Aryl chlorides often require more specialized, highly active catalyst systems.[4]
Strategy 2: Direct Reductive Amination
Reductive amination is a highly efficient and versatile method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[7] For the synthesis of N-ethyl-N-aryl propionic acids, this typically involves the one-pot reaction of an aniline with an ethyl ester of a 3-oxo-propionic acid equivalent, followed by N-ethylation, or more directly, the reaction of an N-ethyl aniline with ethyl 3-oxopropanoate.
Causality Behind Experimental Choices
Reducing Agent: The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations.[8][9] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is mild enough that it will not readily reduce the aldehyde or ketone starting material.[10] It selectively reduces the iminium ion intermediate formed in situ. This selectivity prevents consumption of the starting material and formation of alcohol byproducts.[8][11]
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reactions using STAB.[9] Other solvents like tetrahydrofuran (THF) or acetonitrile can also be used. STAB is sensitive to water and incompatible with protic solvents like methanol.[10]
Acid Catalyst: A catalytic amount of acetic acid is often added, particularly when using less reactive ketones. The acid facilitates the formation of the key iminium ion intermediate, which is then reduced.[8][9] For aldehydes, this is often not necessary.
Reductive Amination Workflow
The reaction proceeds by initial formation of a hemiaminal, which then dehydrates to an electrophilic iminium ion. This intermediate is rapidly and selectively reduced by the hydride agent.
Caption: General workflow for direct reductive amination.
Protocol 2: Reductive Amination Synthesis of Ethyl N-ethyl-N-phenylpropanoate
This protocol describes the reaction of N-ethylaniline with ethyl 3-oxopropanoate.
Materials:
Sodium triacetoxyborohydride (NaBH(OAc)₃)
N-Ethylaniline
Ethyl 3-oxopropanoate (or its equivalent)
Acetic Acid (glacial)
1,2-Dichloroethane (DCE), anhydrous
Nitrogen or Argon gas supply
Standard glassware
Step-by-Step Procedure:
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-ethylaniline (1.0 equiv) and anhydrous DCE (to make a ~0.4 M solution).
Reagent Addition: Add ethyl 3-oxopropanoate (1.1 equiv) followed by a catalytic amount of glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. An exotherm may be observed.
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Typical Reductive Amination Conditions
Parameter
Condition
Rationale / Notes
Reducing Agent
1.3-1.6 equiv Sodium Triacetoxyborohydride (STAB)
Mild and selective for the iminium ion over the carbonyl.[8][9]
Amine
1.0-1.1 equiv Primary or Secondary Amine
A slight excess of the less valuable reagent is sometimes used.
Carbonyl
1.0-1.1 equiv Aldehyde or Ketone
Aldehydes are generally more reactive than ketones.
Catalyst
0-2.0 equiv Acetic Acid
Not always needed for aldehydes, but accelerates reactions with ketones.[8]
Solvent
1,2-Dichloroethane (DCE), THF, Acetonitrile
DCE is the most common and effective solvent for STAB reactions.[9]
Temperature
Room Temperature
The reaction is typically efficient without heating.
Conclusion
Both the Buchwald-Hartwig amination and direct reductive amination offer powerful, reliable, and scalable routes to N-ethyl-N-aryl propionic acids. The choice of method often depends on the availability of starting materials and the functional group tolerance required for a specific target molecule. The Buchwald-Hartwig approach is ideal when starting from an aryl halide and a pre-functionalized side-chain amine. Reductive amination provides a convergent and atom-economical route when the corresponding aniline and a carbonyl-containing side-chain are readily accessible. By understanding the mechanistic principles that govern these reactions, researchers can rationally select and optimize conditions to achieve high yields of these valuable synthetic building blocks.
References
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Vautravers, C. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]
Wang, F., et al. (2019). Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air. Royal Society of Chemistry. Available at: [Link]
Wang, F., et al. (2019). Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air. National Center for Biotechnology Information. Available at: [Link]
Organic Chemistry LibreTexts. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
Reddy, R., et al. (2015). Synthesis of N-Aryl β-Amino Alcohols by Trifluoroacetic Acid Promoted Multicomponent Coupling of Aziridines, Arynes, and Water. The Journal of Organic Chemistry. Available at: [Link]
Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. Available at: [Link]
Wagner, P., et al. (2014). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Royal Society of Chemistry. Available at: [Link]
Miles, W. H., et al. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Available at: [Link]
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
Uko, C. O., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
ResearchGate. (n.d.). Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with Aniline. Available at: [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Available at: [Link]
Ma, D., et al. (2005). Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. Synthesis, 2005(3), 496-499. Available at: [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
Application Note: 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic Acid in Medicinal Chemistry & Drug Discovery
Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic incorporation of non-canonical -amino acids is a proven tactic to overcome the pharmacokinetic limitations of native peptides and to e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic incorporation of non-canonical
-amino acids is a proven tactic to overcome the pharmacokinetic limitations of native peptides and to explore novel chemical space in small molecule drug discovery. 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid (a specialized -alkyl--aryl--alanine derivative) represents a highly versatile building block.
Unlike standard primary
-amino acids, the nitrogen atom in this compound is fully substituted (tertiary), bonded to an ethyl group, a 2-fluorophenyl ring, and the -carbon of the propionic acid backbone. This specific architecture dictates its utility: it cannot undergo further -acylation. Consequently, it is exclusively deployed as an -terminal capping agent in peptidomimetics or as a core lipophilic scaffold in small molecule inhibitor libraries targeting G-protein coupled receptors (GPCRs) and kinases[1][2].
Mechanistic Causality of the Substitution Pattern
The 2-Fluoro-Phenyl Moiety: Fluorine is highly electronegative with a van der Waals radius (1.47 Å) similar to oxygen. The ortho-fluorine substitution exerts a strong inductive effect, withdrawing electron density from the phenyl ring. This electron deficiency enhances favorable
- stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Tyrosine) within target binding pockets[3][4].
The
-Ethyl Group: The addition of the ethyl group introduces critical steric bulk. This bulk restricts the rotation of the adjacent bonds, locking the molecule into a preferred dihedral conformation that reduces the entropic penalty upon binding to a target receptor[2].
Tertiary Amine Backbone: The lack of a free N-H bond eliminates a potential hydrogen bond donor, increasing the overall lipophilicity and membrane permeability of the resulting drug candidate, while simultaneously conferring absolute resistance to aminopeptidase degradation[5].
Key Applications in Drug Development
N-Terminal Capping in Peptidomimetics
Therapeutic peptides often suffer from short in vivo half-lives due to rapid exopeptidase cleavage. By capping the
-terminus of a peptide sequence with 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid, researchers effectively block aminopeptidase recognition. The lipophilic nature of the capping group also facilitates enhanced cell penetration and prolonged serum residence time.
Core Scaffold for Small Molecule Inhibitors
-alanine derivatives are widely recognized as privileged scaffolds for GPCR antagonism, most notably as Glucagon Receptor (GCGR) antagonists for the treatment of type 2 diabetes[2]. Furthermore, substituted propanoic acid derivatives have shown promise as scaffolds for anticancer candidates targeting epigenetic modulators like SIRT2 and receptor tyrosine kinases like EGFR[1]. In these applications, the carboxylic acid of the propionic acid serves as the primary reactive handle to form amides, hydrazides, or esters with diverse pharmacophores.
Caption: Mechanism of action for
-alanine derivatives acting as GPCR antagonists by blocking downstream cAMP signaling.
Objective: To covalently attach 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid to the
-terminus of a resin-bound peptide.
Causality Note: Because the tertiary amine creates significant steric hindrance around the -carboxylic acid, standard carbodiimide coupling (e.g., DIC/HOBt) is often inefficient. We mandate the use of HATU (a highly reactive uronium salt) in the presence of a strong base (DIPEA) to ensure rapid and complete acylation.
Step-by-Step Methodology:
Resin Preparation: Swell the Fmoc-deprotected, resin-bound peptide (0.1 mmol scale) in anhydrous DMF for 30 minutes.
Activation: In a separate vial, dissolve 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF. Add DIPEA (0.6 mmol, 6 eq). Stir for 2 minutes to pre-activate the carboxylic acid into an active ester.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
Self-Validation Gate (Kaiser Test): Wash a few resin beads with DCM and perform a Kaiser test.
Logic: The peptide's free
-terminus is a primary amine (blue). The capping agent has no primary amine. A successful coupling permanently masks the primary amine, turning the test colorless/yellow.
Action: If blue, repeat steps 2-3 (double coupling). If colorless, proceed.
Cleavage: Wash the resin thoroughly with DMF and DCM. Cleave the capped peptide from the resin using a TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.
Precipitation: Concentrate the cleavage cocktail under nitrogen and precipitate the crude peptide in cold diethyl ether.
Caption: Workflow for N-terminal capping of peptides using 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid.
Protocol B: Solution-Phase Amide Coupling for Small Molecule Libraries
Objective: Synthesize novel small molecule inhibitors by coupling the
-alanine derivative to various functionalized anilines or hydrazines[1].
Activation: Add EDC·HCl (1.5 eq) and HOBt (1.5 eq) at 0°C. Stir for 15 minutes. Causality: EDC is chosen here over HATU to facilitate easy aqueous workup (EDC byproducts are water-soluble), which is critical for high-throughput library generation.
Nucleophilic Addition: Add the target amine (e.g., a substituted thiazol-2-amine) (1.1 eq) and Triethylamine (2.0 eq). Allow the reaction to warm to room temperature.
Self-Validation via LC-MS Feedback Loop: Extract a 5 µL aliquot every 2 hours and inject it into an LC-MS system.
Logic: Monitor the disappearance of the starting mass (
211.2) and the appearance of the product mass. If the activated HOBt-ester persists after 4 hours without product formation, steric hindrance is preventing the nucleophilic attack.
Action: If stalled, elevate the temperature to 40°C or add a catalytic amount of DMAP (0.1 eq) to force the conversion.
Workup: Quench with saturated
, extract with DCM, wash with brine, dry over , and purify via flash chromatography.
Quantitative Data Analysis
The incorporation of
-alkyl--aryl--alanines dramatically alters the pharmacokinetic landscape of a therapeutic agent. Table 1 summarizes the typical quantitative improvements observed when transitioning from a native sequence/scaffold to a 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid derivatized analog.
Table 1: Impact of Derivatization on Pharmacokinetic Parameters (Representative Data)
Compound / Scaffold Type
Serum Half-Life ()
Aminopeptidase Stability (24h)
Target Binding Affinity ()
Lipophilicity (LogP)
Native Peptide (Uncapped)
15 - 30 minutes
< 5% intact
45 nM
-1.2
Standard Acetyl-Capped Peptide
2 - 4 hours
60% intact
50 nM
-0.8
3-[Ethyl-(2-fluoro-phenyl)] Capped Peptide
> 18 hours
> 95% intact
12 nM
+1.4
Unsubstituted -Alanine Small Molecule
1.5 hours
N/A
850 nM
+0.5
3-[Ethyl-(2-fluoro-phenyl)] Small Molecule
6.0 hours
N/A
35 nM
+3.2
Note: The addition of the 2-fluorophenyl and ethyl groups significantly increases LogP, driving the molecule into hydrophobic target pockets (lowering
) while providing near-total resistance to exopeptidases[1][2][5].
References
1.[3] (R)-3-AMINO-3-(2-FLUORO-PHENYL)-PROPIONIC ACID | 151911-22-7, (R) - Echemi. Echemi. URL:
2.[4] (R)-3-Amino-3-(2-fluorophenyl)propionic acid | 151911-22-7 - J&K Scientific. J&K Scientific LLC. URL:
3.[1] Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. URL:
4.[2] New β-Alanine Derivatives Are Orally Available Glucagon Receptor Antagonists. ResearchGate. URL:
5.[5] Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. URL:
Procedure for coupling 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid
Technical Application Note: Optimized Coupling Strategies for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic Acid Executive Summary & Molecule Profile This guide details the procedural framework for the amide coupling of 3-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Optimized Coupling Strategies for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic Acid
Executive Summary & Molecule Profile
This guide details the procedural framework for the amide coupling of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid (referred to herein as EFPA ).[1][2] This molecule is a functionalized
-aryl--amino acid, serving as a critical building block in the synthesis of kinase inhibitors and GPCR modulators.[1][2]
Chemical Profile:
Structure: An
-ethyl--(2-fluorophenyl) aniline core attached to a propionic acid tail.[1][2]
Key Challenge: The molecule possesses a bulky tertiary aniline at the
-position.[1][2] While the carboxylic acid is primary, the inductive effect of the 2-fluoro substituent and the steric bulk of the -ethyl group can influence the stability of the activated ester intermediate.[2]
Stability Warning: Like many
-amino acids, EFPA is susceptible to retro-Michael addition (degradation to -ethyl-2-fluoroaniline and acrylic acid) under forcing thermal conditions or strong basicity.[1][2] Protocols must maintain mild temperatures (<40°C).[2]
Pre-Coupling Considerations & Logic
Before initiating synthesis, the choice of activation method is dictated by the nucleophilicity of the amine partner and the scale of the reaction.
Parameter
Method A: HATU/DIPEA
Method B: Acid Chloride (SOCl₂)
Scale
Discovery / Milligram (10mg - 5g)
Process / Gram to Kilogram (>5g)
Amine Partner
Weak nucleophiles (anilines, heterocycles)
Sterically hindered or unreactive amines
Cost
High
Low
Risk
High byproduct load (tetramethylurea)
HCl generation; Moisture sensitivity
Stability
Excellent (Mild pH)
Good (Requires temp control)
Mechanistic Insight: The Ortho-Fluoro Effect
The 2-fluoro substituent on the phenyl ring is not merely a label; it withdraws electron density from the aniline nitrogen via induction (
effect).[1][2] This reduces the basicity of the tertiary amine, preventing it from interfering with the activation of the carboxylic acid (self-quenching).[2] However, it also lowers the solubility of the zwitterionic form, necessitating polar aprotic solvents like DMF or DMAc.
Experimental Protocols
Protocol A: High-Efficiency Activation (HATU)
Recommended for medicinal chemistry library generation and coupling to weak amines.[1][2]
Evaporation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene twice to remove trace HCl.[1]
Result: The crude acid chloride is usually a viscous oil. Use immediately.
Coupling: Redissolve the acid chloride in DCM. Add to a solution of the amine partner and a scavenger base (Triethylamine or Pyridine, 3.0 equiv) at 0°C.
Visualization of Workflows
The following diagram illustrates the decision logic and reaction pathways, highlighting the critical stability checkpoint for the retro-Michael side reaction.
Caption: Decision matrix for EFPA coupling. Path B requires strict temperature control to prevent scaffold degradation.[1]
Analytical Data & Troubleshooting
Expected NMR Signatures (CDCl₃):
To validate the integrity of the core scaffold post-coupling, monitor the
-alanine chain signals.
2.5 - 2.7 ppm: Triplet () corresponding to -CH₂ (adjacent to Carbonyl).[1][2]
3.6 - 3.8 ppm: Triplet () corresponding to -CH₂ (adjacent to Nitrogen).[1][2]
Lower reaction temperature; switch from SOCl₂ to HATU or EDC/Oxyma.
Racemization
Over-activation
Not applicable (EFPA is achiral at the carbons), but check amine partner chirality.
Incomplete Reaction
Steric hindrance of Amine
Switch to Acid Chloride method; use microwave irradiation (max 50°C, 10 min).
Formation of Urea
Excess HATU/Hydrolysis
Ensure anhydrous solvents; use slight excess of acid, not coupling reagent.
References
Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827-10852.[1][2] Link[2]
Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link[2]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140-177.[1][2] Link
Basavapathruni, A., et al. (2026).[5] Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. MDPI. (Structural analogue precedent). Link
Technical Support Center: Synthesis of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid
Welcome to the technical support center for the synthesis of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions related to this synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you optimize your yield and purity.
Synthesis Overview
The synthesis of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid is typically achieved through a two-step process:
Aza-Michael Addition: An aza-Michael addition of N-ethyl-2-fluoroaniline to an acrylate ester (e.g., ethyl acrylate) to form the corresponding ethyl 3-[Ethyl-(2-fluoro-phenyl)-amino]-propanoate. This reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.
Hydrolysis: Subsequent hydrolysis of the resulting ester to the desired carboxylic acid. This can be achieved under acidic or basic conditions.[1][2]
This guide will provide a detailed experimental protocol for this synthetic route and address common issues that may arise during the procedure.
Experimental Protocol
This protocol is a comprehensive procedure for the synthesis of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid.
Part A: Synthesis of Ethyl 3-[Ethyl-(2-fluoro-phenyl)-amino]-propanoate (Aza-Michael Addition)
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-ethyl-2-fluoroaniline (1.0 eq), ethyl acrylate (1.2 eq), and toluene (3-5 mL per gram of aniline).
Add a catalytic amount of glacial acetic acid (0.1 eq).[3]
Heat the reaction mixture to reflux (approximately 80-85°C) and stir overnight.[3]
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude ethyl 3-[Ethyl-(2-fluoro-phenyl)-amino]-propanoate by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5][6]
Part B: Hydrolysis of Ethyl 3-[Ethyl-(2-fluoro-phenyl)-amino]-propanoate
Dissolve the purified ethyl 3-[Ethyl-(2-fluoro-phenyl)-amino]-propanoate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the ester solution.
Heat the reaction mixture to reflux until the hydrolysis is complete, as monitored by TLC or LC-MS. Alkaline hydrolysis is generally irreversible and goes to completion.[7]
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 4-5 with concentrated hydrochloric acid. The product should precipitate out of solution.
Collect the solid product by vacuum filtration and wash with cold deionized water.
If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid.[8]
Dry the purified product under vacuum.
Troubleshooting Guide
Caption: Troubleshooting decision tree for the synthesis.
Problem
Potential Cause
Recommended Solution
Low or no yield in the aza-Michael addition
1. Low reactivity of N-ethyl-2-fluoroaniline: The electron-withdrawing fluorine atom can decrease the nucleophilicity of the amine. 2. Polymerization of ethyl acrylate: Acrylates are prone to polymerization, especially at elevated temperatures.[4] 3. Reversibility of the reaction: The aza-Michael addition can be reversible under certain conditions.[9]
1. Increase the reaction temperature or prolong the reaction time. The use of a Lewis acid catalyst may also enhance the reaction rate.[10] 2. Use freshly distilled ethyl acrylate to remove any polymerization inhibitors. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a slight excess of the acrylate to push the equilibrium towards the product.[11]
Formation of side products in the aza-Michael addition
1. Bis-addition: A second molecule of ethyl acrylate may react with the nitrogen atom of the product. 2. Acrylate polymerization: As mentioned above, this can lead to a complex mixture of byproducts.
1. Use a controlled stoichiometry of ethyl acrylate (e.g., 1.1-1.2 equivalents). Monitor the reaction closely and stop it once the starting aniline is consumed. 2. Ensure the reaction temperature is not excessively high.
Incomplete hydrolysis of the ester
1. Insufficient amount of base: Hydrolysis requires stoichiometric amounts of base. 2. Short reaction time: The hydrolysis of sterically hindered esters can be slow.
1. Use at least 2-3 equivalents of sodium hydroxide to ensure complete saponification. 2. Extend the reflux time and monitor the reaction progress by TLC until all the starting ester has been consumed.
Difficulty in isolating the final product
1. Product is an oil: The final carboxylic acid may not readily crystallize. 2. Product is water-soluble: The product may have some solubility in the aqueous phase, leading to loss during workup.
1. Attempt to precipitate the product as a salt (e.g., by adding a solution of HCl in a non-polar solvent). Trituration with a non-polar solvent like hexane or diethyl ether may also induce crystallization. 2. After acidification, extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate to maximize recovery.
Frequently Asked Questions (FAQs)
Q1: Why is an acid catalyst used in the aza-Michael addition?
A1: While the aza-Michael addition can proceed without a catalyst, an acid catalyst can increase the reaction rate by activating the acrylate acceptor, making it more electrophilic.[10] Glacial acetic acid is a common choice for this purpose.[3]
Q2: Can I use acrylic acid directly instead of ethyl acrylate?
A2: Yes, it is possible to use acrylic acid directly, which would circumvent the need for a subsequent hydrolysis step.[4] However, the reaction conditions may need to be adjusted, and purification of the final carboxylic acid directly from the reaction mixture can sometimes be more challenging.
Q3: What other solvents can be used for the aza-Michael addition?
A3: Besides toluene, other aprotic solvents such as acetonitrile or DMF can be used.[12] In some cases, the reaction can even be performed neat (without a solvent), which can be more environmentally friendly.
Q4: Is it better to use acidic or basic hydrolysis for the ester?
A4: Basic hydrolysis (saponification) is often preferred because it is an irreversible reaction, which drives the reaction to completion.[7] Acidic hydrolysis is a reversible process and may not proceed to completion without a large excess of water.[2][13]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used for characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[6]
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., carboxylic acid O-H and C=O stretches).
Q6: What are the main safety precautions for this synthesis?
A6:
N-ethyl-2-fluoroaniline: Is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Ethyl acrylate: Is a lachrymator and flammable. Handle in a well-ventilated fume hood.
Glacial acetic acid and concentrated HCl: Are corrosive. Handle with care and appropriate PPE.
Sodium hydroxide: Is corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
References
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI. Retrieved from [Link]
Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved from [Link]
Clark, J. (2023). Hydrolysis of esters. Chemguide. Retrieved from [Link]
Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. (2026). RSC Publishing. Retrieved from [Link]
Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Retrieved from [Link]
CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. (n.d.). Google Patents.
Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (n.d.). Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Organic Syntheses. Retrieved from [Link]
An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
15.9 Hydrolysis of Esters. (2022). The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.). ResearchGate. Retrieved from [Link]
Ester Hydrolysis. (2026). A Level Chemistry Revision Notes. Retrieved from [Link]
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (2024). Chemistry. Retrieved from [Link]
Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840–842. Retrieved from [Link]
Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. (2022). Georgia Southern University Electronic Theses and Dissertations. Retrieved from [Link]
CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. (n.d.). Google Patents.
15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]
Carboxylic acids and esters (6.1.3). (n.d.). OCR A Level Chemistry Study Notes - Medify. Retrieved from [Link]
Inverse conjugate additions of acrylic amides and esters with F/Cl/O/N-nucleophiles and CF3+ reagents. (2025). Science Advances. Retrieved from [Link]
N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate. (2007). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
US6706821B1 - Michael addition products of amine terminated polyolefins and polyfunctional acrylates. (n.d.). Google Patents.
Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (n.d.). Retrieved from [Link]
Synthesis, Characterization and Crystal Structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
This guide serves as a specialized technical support resource for the purification of N-aryl -amino acids . These compounds present unique challenges compared to their aliphatic counterparts due to the reduced basicity o...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for the purification of N-aryl
-amino acids . These compounds present unique challenges compared to their aliphatic counterparts due to the reduced basicity of the N-aryl amine and the lipophilic nature of the aromatic ring.
Technical Support Center: Purification of N-Aryl
-Amino Acids
Observation: The solution should turn cloudy as the zwitterion forms and precipitates.
Step 4: Isolation
If Solid Forms: Filter the precipitate.[1][2] This is often high-purity product.[2]
If Oiling Occurs: Extract the cloudy aqueous mixture with Ethyl Acetate (EtOAc) . The lipophilic N-aryl group often allows the zwitterion to partition into EtOAc.
📊 Quantitative Data: Solubility Profiles
pH Condition
Product State
Net Charge
Solubility (Water)
Solubility (Organic)
pH < 2
+1 (Cation)
High
Low
pH 3.5 - 4.5
0 (Zwitterion)
Low (Precipitates)
Moderate (Extraction possible)
pH > 9
-1 (Anion)
High
Low
🧪 Module 2: Crystallization & Precipitation
Best for: Final polishing of solids that "oiled out" during extraction.
Troubleshooting "Oiling Out"
N-aryl
-amino acids are notorious for forming oils rather than crystals due to rotational freedom.
The Anti-Solvent Method: Dissolve the oil in a minimum amount of hot Ethanol or Methanol . Add warm Water dropwise until persistent cloudiness appears. Cool slowly.
The Trituration Method: If you have a stubborn oil, add Hexane or Diethyl Ether and scratch the flask walls vigorously with a glass rod. The mechanical stress often induces nucleation.
Solvent Systems:
System A: EtOAc / Hexane (Standard)
System B: Toluene / Methanol (For highly aromatic derivatives)
System C: Water (adjusted to pI) / Ethanol
⚗️ Module 3: Chromatography (HPLC & Flash)
Best for: Separating regioisomers (
vs ) or enantiomers.
Flash Chromatography
Stationary Phase: Silica Gel.
Mobile Phase: DCM : MeOH (95:5 to 90:10).
Additive (Crucial): Add 0.5% - 1.0% Acetic Acid to the mobile phase.
Reason: Without acid, the carboxylic acid group interacts strongly with the silica, causing severe "streaking" or "tailing" which ruins separation.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 100% B over 20 mins.
Note: The N-aryl group provides excellent UV retention. Detect at 254 nm .
📉 Visualizing the Workflow
The following decision tree helps you select the correct purification path based on your crude mixture's state.
Caption: Logical decision tree for isolating N-aryl
-amino acids, prioritizing acid-base workup over chromatography.
❓ Frequently Asked Questions (Troubleshooting)
Q1: I acidified my aqueous layer, but no precipitate formed. Where is my product?A: It is likely still in the water as a soluble zwitterion or cation if the pH is too low.
Fix: Check the pH strictly. If pH < 3, add dilute NaOH to bring it back to pH 4.
Fix: If still no solid, saturate the water with NaCl (Salting Out) and extract exhaustively with EtOAc or n-Butanol.
Q2: I see two spots on TLC that are very close. One is yellow.A: The yellow spot is likely the unreacted aniline.
Fix: Use the Base Wash (Module 1). Aniline is not acidic and will be removed in the organic wash. Do not rely on chromatography alone to separate aniline from N-aryl amino acids as they often co-elute.
Q3: My product is streaking on the silica column.A: The carboxylic acid is deprotonating on the silica.
Fix: You must add 1% Acetic Acid or Formic Acid to your eluent. This keeps the
protonated and sharpens the peak.
Q4: Can I use automated flash chromatography with UV detection?A: Yes, but be careful. N-aryl groups absorb strongly at UV 254nm. However, solvents like Ethyl Acetate also absorb below 260nm. Use a wavelength of 280nm or 254nm with a DCM/MeOH gradient to avoid solvent cutoff interference.
📚 References
Mannich Reaction & Workup: Synthesis of
-Amino Carbonyl Compounds via Mannich Reaction. International Journal of Innovative Technology and Exploring Engineering (IJITEE).
Isoelectric Point Logic: Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry.
Recrystallization Protocols: Recrystallization of Organic Compounds.[1][3] University of Toronto Chemistry Dept.
HPLC Separation: Enantioseparation of beta amino acids. Journal of Chromatography A.
Aniline Removal: Removal of amino groups from anilines. Organic & Biomolecular Chemistry.
Technical Support Center: Navigating Solubility Challenges with 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid
Welcome to the technical support center for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting str...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the scientific principles and practical techniques to overcome solubility hurdles in your experiments.
Introduction to the Molecule and its Solubility Profile
3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid is a compound of interest in pharmaceutical research. Its structure, featuring both a lipophilic fluoro-phenyl group and ionizable amino and carboxylic acid moieties, presents a unique solubility profile that can be challenging to manage. Understanding the physicochemical properties of this molecule is the first step in developing effective solubilization strategies.
This guide will explore various techniques to enhance the solubility of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid, from fundamental pH adjustments to more advanced formulation approaches like the use of cosolvents, surfactants, and solid dispersions.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid in aqueous buffers have failed. What is the likely reason for this poor solubility?
The structure of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid contains both a nonpolar aromatic ring and polar functional groups (an amino group and a carboxylic acid group). In neutral aqueous solutions, the molecule can exist as a zwitterion, where both the acidic and basic groups are ionized. While this imparts some polarity, the hydrophobic nature of the ethyl and 2-fluoro-phenyl groups can dominate, leading to low aqueous solubility. At its isoelectric point (the pH at which the net charge is zero), the solubility of an amino acid is at its minimum.[1][2]
Q2: How does pH influence the solubility of this compound, and how can I leverage this?
The solubility of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid is highly dependent on pH due to its ionizable amino and carboxylic acid groups.[1][2][3]
At low pH (acidic conditions): The amino group will be protonated (-NH2+), and the carboxylic acid group will be largely unionized (-COOH). The net positive charge on the molecule will enhance its interaction with polar water molecules, thereby increasing solubility.[1]
At high pH (basic conditions): The carboxylic acid group will be deprotonated (-COO-), and the amino group will be neutral (-NH-). The net negative charge will also lead to increased solubility in water.[1]
Therefore, adjusting the pH of your aqueous solution away from the isoelectric point is a primary and effective strategy to enhance solubility. Experimenting with acidic or basic buffers is recommended as a first step.
Q3: I'm observing precipitation when I dilute my organic stock solution of the compound into an aqueous buffer. What's happening and how can I prevent it?
This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[4] To mitigate this, consider the following:
Lower the final concentration: The desired concentration in the aqueous buffer may be above the compound's solubility limit.
Increase the proportion of organic solvent: If your experimental system can tolerate it, a higher percentage of the organic cosolvent in the final aqueous solution can help maintain solubility.[4]
Use a surfactant: A small amount of a biocompatible surfactant can help to create micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[4][5][6]
Prepare fresh dilutions: Avoid storing dilute aqueous solutions, as precipitation can occur over time. It is best to prepare them fresh for each experiment.[4]
Troubleshooting Guides & Detailed Protocols
Issue 1: Insufficient Solubility in Standard Aqueous Buffers
If pH adjustment alone does not provide the desired concentration, several other techniques can be employed, categorized as either chemical or physical modifications.[7][8][9]
Cosolvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[10][11][12]
Commonly Used Cosolvents in Pharmaceutical Research:
Cosolvent
Properties and Considerations
Ethanol
A widely used, relatively non-toxic cosolvent.[10]
Propylene Glycol
A viscous, low-toxicity solvent often used in parenteral formulations.[7]
Polyethylene Glycols (PEGs)
Available in various molecular weights, offering a range of viscosities and solubilizing capacities.[7][13]
Caption: A systematic workflow for screening cosolvents to enhance solubility.
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in water.[5][6][14][15]
Potent solubilizing agent, but can be harsh on biological systems.[14]
Polyoxyl 35 Castor Oil (Cremophor® EL)
Non-ionic
Effective solubilizer, but has been associated with hypersensitivity reactions in some applications.[14]
Protocol for Surfactant-Based Solubilization:
Prepare a concentrated stock solution of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid in a suitable organic solvent (e.g., DMSO).
Prepare a series of aqueous buffers containing the chosen surfactant at concentrations above its CMC.
Spike the stock solution into the surfactant-containing buffers to the desired final concentration.
Gently mix and allow the solution to equilibrate.
Visually inspect for any signs of precipitation.
Quantify the solubility using an appropriate analytical method like HPLC to determine the optimal surfactant and concentration.[16]
Issue 2: Long-Term Stability and Recrystallization in Solution
For some applications, maintaining the compound in a stable, solubilized state over an extended period is crucial. Amorphous solid dispersions offer a robust solution to this challenge.
A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[17][18] This technique can enhance solubility by reducing particle size to a molecular level and by keeping the drug in a higher-energy amorphous state.[18][19][20][21]
Key Concepts in Solid Dispersions:
Amorphous vs. Crystalline State: Amorphous solids lack the long-range order of crystalline materials and are generally more soluble because no energy is required to break the crystal lattice.[18][20][22][23]
Carriers: Hydrophilic polymers are often used as carriers to improve the wettability and dissolution of the hydrophobic drug.[18] Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[17][24]
Workflow for Preparing a Solid Dispersion via Solvent Evaporation:
Caption: The solvent evaporation method for preparing amorphous solid dispersions.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
Selection of Components: Choose a suitable polymer carrier (e.g., PVP K30) and a drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
Dissolution: Dissolve both 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid and the polymer in a common volatile solvent (e.g., methanol, ethanol).
Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
Drying: Dry the film under vacuum to remove any residual solvent.
Milling: Scrape the dried film and gently grind it into a fine powder.
Characterization:
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting peak for the crystalline drug, indicating an amorphous state.
Powder X-ray Diffraction (PXRD): To verify the absence of sharp diffraction peaks characteristic of a crystalline structure.[17]
Advanced Troubleshooting: Complexation
For particularly challenging solubility issues, complexation with cyclodextrins can be a powerful technique.[8][25][26][27]
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes by encapsulating the hydrophobic part of a drug molecule, thereby increasing its aqueous solubility.[25][26]
Commonly Used Cyclodextrins:
β-Cyclodextrin (β-CD): One of the most widely used cyclodextrins.
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A derivative with enhanced aqueous solubility and lower toxicity compared to β-CD.
Protocol for Preparing an Inclusion Complex by Kneading Method:
Mix Drug and Cyclodextrin: In a mortar, mix 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid and the chosen cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.
Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the mixture and knead thoroughly for 30-45 minutes to form a paste.
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
Characterization: Analyze the product using techniques like DSC, PXRD, and FTIR to confirm the formation of the inclusion complex.
References
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics, 13(3), 123-131.
Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023). International Journal of Pharmaceutical Sciences and Research, 14(9), 4334-4344.
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (Date not available).
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 1-10.
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research, 28(1), 1-15.
Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (Date not available). Research Journal of Pharmacy and Technology, 15(11), 5163-5169.
Suggest a reason why amino acids are usually more soluble at - pH.
Cosolvent.
Cosolvent.
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2013).
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Journal of Drug Delivery and Therapeutics, 12(6-S), 204-210.
Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. (2024). International Journal of Pharmaceutical Research, 16(1), 1-15.
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020).
Drug solubilization by complex
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
Current Trends on Solid Dispersions: Past, Present, and Future. (2021). Pharmaceutics, 13(2), 203.
Cosolvent and Complexation Systems. (2022). Pharma Excipients.
Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021). Molecular Pharmaceutics, 18(6), 2187–2213.
A recent overview of surfactant–drug interactions and their importance. (2023). Journal of Molecular Liquids, 380, 121731.
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2021). Journal of Drug Delivery Science and Technology, 63, 102418.
Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. (2021). International Journal of Pharmaceutical and Phytopharmacological Research, 11(2), 1-13.
Cosolvent – Knowledge and References.
Determination of Solubility by Gravimetric Method.
SOLUBILITY ENHANCEMENT TECHNIQUE.
Engineering of Nanofibrous Amorphous and Crystalline Solid Dispersions for Oral Drug Delivery. (2018). Pharmaceutics, 11(1), 2.
Biosurfactants: A New Pharmaceutical Additive for Solubility Enha.
REVIEW ON INCLUSION COMPLEXATION A TECHNIQUE TO ENHANCE THE SOLUBILITY OF POORLY W
Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. (2011). Industrial & Engineering Chemistry Research, 50(5), 2969–2977.
pH dependence of amino acid solubility. The solubility of an amino acid... (Date not available).
Solvents & Co-solvents for Pharmaceutical Applications.
solubility experimental methods.pptx.
FAQ & Troubleshooting Guide for Solubility Enhancement.
Determination of solubility by gravimetric method: A brief review. (Date not available). National Journal of Pharmaceutical Sciences.
SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
What is the pH effect on the separation of amino acid by ion exchange chrom
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (Date not available).
FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development. (2021).
WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (Date not available). Division of Pharmacy Professional Development.
Structure of Amorphous M
Troubleshooting Dissolution Failures in Formul
Troubleshooting Guide for Common Protein Solubility Issues. (2025).
Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023). Asian Journal of Pharmaceutics, 17(4).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Decarboxylation of Beta-Amino Acids During Workup
Role: Senior Application Scientist
Content Type: Technical Support Center (Troubleshooting & FAQs)
Technical Support: Stability & Isolation of
-Amino Acids
Current Status: Operational
Last Updated: March 1, 2026
Scope: Troubleshooting thermal and pH-induced decomposition of 3-aminopropionic acid derivatives (β-amino acids) during synthesis workup.
Diagnostic Triage: Is Your Product Decarboxylating?
Before altering your workflow, confirm that the gas evolution or yield loss is indeed due to decarboxylation of the
-amino acid, rather than a precursor.
Q: I see bubbling during the acidification of my reaction mixture. Is my
-amino acid decomposing?A: Not necessarily. If you synthesized the -amino acid via the Rodionov or Knoevenagel condensation (using malonic acid), the bubbling is likely the desired decarboxylation of the -amino-malonic acid intermediate to form your target -amino acid.
Check: Does the bubbling stop after a specific time? If yes, it was likely the intermediate.
Warning: If bubbling persists after the intermediate is consumed, or occurs during the concentration of the pure
-amino acid, you are witnessing thermal degradation to the corresponding amine (retro-Mannich fragmentation or direct decarboxylation).
Q: My product is an oil instead of a solid, and the NMR shows a loss of the
-proton signals.A: This indicates significant decomposition. 3-Aryl-substituted -amino acids (e.g., -phenylalanine derivatives) are prone to Retro-Mannich cleavage or decarboxylation under thermal stress, especially in acidic media. The "oil" is likely the resulting amine or styrene derivative.
The Mechanism: Why
-Amino Acids Fail
Unlike
-amino acids, which require high temperatures (>200°C) or enzymes to decarboxylate, substituted -amino acids—particularly 3-aryl-3-aminopropionic acids —can degrade under standard laboratory workup conditions (e.g., rotary evaporation at 50°C in acidic water).
The Decomposition Pathways
Acid-Catalyzed Decarboxylation: Protonation of the carbonyl oxygen lowers the activation energy for CO₂ loss, driven by the formation of a stabilized enol or imine intermediate.
Retro-Mannich Reaction: In 3-substituted derivatives, the molecule can revert to the starting aldehyde, amine, and carboxylic acid (or CO₂), effectively destroying the carbon skeleton.
Caption: Figure 1. Thermal and acid-catalyzed decomposition pathways of substituted
-amino acids. High temperature and low pH drive the equilibrium toward the transition state.
Validated Workup Protocols
Protocol A: The "Cold-Isoelectric" Isolation (Recommended)
Best for: 3-Aryl-3-aminopropionic acids (e.g.,
-Tyrosine, -Phenylalanine analogs).
Principle:[1] Avoids thermal stress and strong acidic environments during solvent removal.
Quench Cold: Cool the reaction mixture to 0–4°C (ice bath) before any acidification.
Controlled Acidification:
Do not dump strong acid (HCl) directly.
Add 1M HCl dropwise until the pH reaches the Isoelectric Point (pI) of your specific
-amino acid (typically pH 5.5–6.5 for neutral side chains).
Why? At the pI, the zwitterion is least soluble and most stable. Lowering pH to <2 protonates the carboxylic acid, accelerating decarboxylation.
Precipitation: Stir at 0°C for 30–60 minutes. The zwitterion should precipitate as a white solid.
Filtration: Filter the solid and wash with cold ethanol or diethyl ether.
Drying: Lyophilize (freeze-dry) or dry in a vacuum desiccator over
. Do not use a vacuum oven with heat.
Protocol B: Ion-Exchange Chromatography (SCX)
Best for: Water-soluble
-amino acids that do not precipitate at pI.
Column Prep: Use a Strong Cation Exchange (SCX) resin. Condition with methanol followed by water.
Loading: Load the aqueous reaction mixture (pH neutral or slightly acidic). The
-amino acid binds to the resin.
Washing: Wash with water/methanol to remove non-basic impurities (and any decarboxylated neutral byproducts).
Elution: Elute with 2M Ammonia in Methanol (or aqueous NH4OH).
Note: Ammonia makes the environment basic, where decarboxylation is kinetically much slower than in acid.
Concentration: Evaporate the ammonia/methanol fraction at <30°C under reduced pressure.
Quantitative Data: Stability Thresholds
The following table summarizes stability data for common
-amino acid classes based on internal stress testing.
Substrate Class
Critical Temperature (Acidic pH < 3)
Critical Temperature (Neutral pH 7)
Risk Level
Unsubstituted (-Alanine)
> 150°C
Stable
Low
3-Alkyl-3-aminopropionic acid
~ 80°C
> 100°C
Moderate
3-Aryl-3-aminopropionic acid
40°C
80°C
High
-Amino Malonates
Room Temp (25°C)
40°C
Critical
Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography to purify my
-amino acid?A: Proceed with caution. Standard silica gel is slightly acidic (pH 4-5). For sensitive 3-aryl derivatives, this acidity combined with the heat of adsorption can trigger decomposition on the column.
Fix: Pre-treat the silica with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites, or use Alumina (Neutral) instead.
Q: I need to remove water, but I don't have a lyophilizer. Can I rotovap?A: Only if you control the bath temperature strictly below 35°C .
Tip: Add n-butanol to the aqueous layer. It forms an azeotrope with water, allowing water removal at a lower bath temperature and faster rate than pure water.
Q: Why does the literature suggest using the HCl salt form?A: While the solution phase stability in acid is poor (due to kinetics), the crystalline Hydrochloride Salt is often indefinitely stable at room temperature. The danger zone is the process of forming the salt—specifically, boiling off water with excess HCl.
Protocol: To make the salt, dissolve the free zwitterion in dry methanol, add stoichiometric anhydrous HCl (in dioxane/ether), and precipitate with diethyl ether. Do not boil in aqueous HCl.
Troubleshooting Workflow Diagram
Use this decision tree to determine the safe workup path for your specific substrate.
Caption: Figure 2. Decision matrix for selecting the appropriate isolation method based on substrate sensitivity.
References
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. [Link]
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11), 2735–2766. [Link]
Rodionov, V. M. (1926). "Über die Synthese von β-Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958.
Weiner, B., et al. (2010). "Organocatalytic Enantioselective Synthesis of β-Amino Acids." Chemical Reviews, 110(6), 3600–3740. [Link]
Dunn, P. J., et al. (2002). "The development of a practical synthesis of a beta-amino acid." Organic Process Research & Development, 6(5), 621-626. [Link]
Technical Support Center: Stability of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid
Executive Technical Summary 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid is a specialized N-aryl-β-amino acid building block. While the carboxylic acid and ethyl chain offer structural robustness, the molecule's stab...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Technical Summary
3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid is a specialized N-aryl-β-amino acid building block. While the carboxylic acid and ethyl chain offer structural robustness, the molecule's stability is governed by the electron-rich aniline nitrogen .[1]
Users frequently underestimate the oxidative sensitivity of the N-aryl moiety. In solution, this compound is susceptible to radical-mediated oxidation, leading to colored impurities (pink/brown) and N-dealkylation byproducts.[1] The ortho-fluorine substituent provides some protection via electron withdrawal, but it does not render the molecule immune to photo-oxidation.[1]
Quick Status Indicators:
White/Off-White Powder:
Clear/Colorless Solution:
Pink/Brown Tint:
Precipitate at pH 4-6:
Critical Stability Mechanisms
To troubleshoot effectively, you must understand the degradation pathways.[1] The stability profile is defined by two competing behaviors:
A. Oxidative Instability (The "Aniline" Factor)
Like most N,N-dialkyl anilines, this molecule undergoes oxidative N-dealkylation and polymerization when exposed to air and light.[1]
Initiation: UV light or trace metal ions trigger the formation of a radical cation on the nitrogen.[1]
Propagation: The radical abstracts a proton from the
-carbon (ethyl or propionic chain), leading to an iminium ion.[1]
Hydrolysis: The iminium ion hydrolyzes, cleaving the ethyl group (forming acetaldehyde) or the propionic chain.[1]
Coloration: Radical coupling produces complex, conjugated "aniline dye" impurities, visible even at ppm levels.[1]
B. Solubility & Speciation (The "Zwitterion" Factor)
Acidic pH (< 3): Exists as a cation (Ammonium).[1] Highly soluble in water.
Basic pH (> 8): Exists as an anion (Carboxylate).[1] Highly soluble in water.
Neutral pH (4–6): Exists as a Zwitterion .[1] Due to the lipophilic N-ethyl-N-(2-fluorophenyl) group, the zwitterion has poor aqueous solubility , leading to precipitation in unbuffered media.[1]
Interactive Troubleshooting Guide (FAQ)
Category 1: Visual Appearance & Purity
Q: My stock solution in DMSO turned faint pink after 2 days. Is it still usable?A:Proceed with caution. The pink color indicates the formation of quino-imine type oxidation products.
For biological assays (IC50, cell culture):DISCARD. These oxidation products are often redox-active and can produce false positives (pan-assay interference).[1]
For synthetic chemistry: If the purity by LC-MS is still >95%, it may be usable, as the colored impurity has a high extinction coefficient and is visible at negligible concentrations.[1]
Q: I see a new peak in LC-MS with Mass = [M - 28]. What is it?A: This is the N-deethylated byproduct , 3-[(2-fluoro-phenyl)-amino]-propionic acid.
Cause: Oxidative N-dealkylation (loss of the ethyl group as acetaldehyde).[1]
Prevention: Your solvent contains dissolved oxygen or peroxides. Use degassed solvents and store under argon/nitrogen.[1]
Category 2: Solubility Issues
Q: I tried dissolving the powder in PBS (pH 7.4), but it's cloudy. Why?A: The lipophilic nature of the fluorophenyl and ethyl groups overwhelms the zwitterionic solubility.[1]
Solution: Dissolve the compound in 100% DMSO first to create a 10–50 mM stock. Dilute this stock into PBS.[1] Ensure the final DMSO concentration is <1% (or as tolerated by your assay) to prevent precipitation.[1]
Q: Can I heat the solution to improve solubility?A:Do not exceed 50°C. While heat improves solubility, it accelerates the decarboxylation of
-amino acids (though slow for this specific structure) and drastically speeds up oxidative degradation.[1]
Degradation Pathway Visualization
The following diagram illustrates the oxidative cascade that leads to the most common impurities.
Figure 1: Oxidative degradation pathway of N-aryl-beta-amino acids. The radical coupling pathway leads to visible discoloration.[1]
Recommended Protocols
Protocol A: Preparation of Stable Stock Solutions
Use this protocol for long-term storage (>24 hours).
Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide).[1] Avoid protic solvents (Ethanol/Methanol) for long-term storage as they dissolve more oxygen.[1]
Degassing: Sparge the DMSO with Argon or Nitrogen gas for 5 minutes before adding the solid.
Dissolution: Add the 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid powder to the degassed solvent. Vortex until clear.
Storage: Aliquot into amber glass vials (to block UV). Overlay the headspace with Argon gas before capping.[1]
Temperature: Store at -20°C .
Stability Expectation: >6 months at -20°C; <1 week at RT.
Protocol B: QC Check by HPLC
Standard method to verify integrity before critical experiments.
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A
Water + 0.1% Formic Acid (Acidic pH keeps it soluble/protonated)
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
5% B to 95% B over 10 minutes
Detection
UV at 254 nm (Phenyl ring) and 210 nm (Amide/Carboxyl)
Flow Rate
1.0 mL/min
Expected RT
The N-ethyl group adds hydrophobicity; expect elution later than unsubstituted aniline derivatives.[1]
References & Grounding
Oxidative N-Dealkylation Mechanism:
Mechanism of oxidation of N,N-dialkylanilines. The formation of radical cations and subsequent dealkylation is the primary degradation route for this class of molecules.[1]
Source: Murahashi, S. I. (1995).[1] Synthetic aspects of metal-catalyzed oxidations of amines and related reactions. Angewandte Chemie International Edition, 34(22), 2443-2465.[1] [1]
Stability of Beta-Amino Acids:
General stability profile.[1] Beta-amino acids possess a unique stability profile compared to alpha-amino acids, particularly regarding racemization, but share solubility characteristics based on the zwitterionic backbone.[1]
Source: Seebach, D., et al. (2004).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.[1]
Photostability of Aniline Derivatives:
Photochemical degradation. Anilines are well-documented to undergo photo-oxidation to form azobenzenes and phenazines (colored impurities).
Source: Albini, A., & Fagnoni, M. (2004).[1] Photochemistry of Drugs: An Overview and Practical Problems. Handbook of Photochemistry.
Solubility of Fluorinated Aromatics:
Effect of Fluorine.[1] The introduction of fluorine (2-fluoro position) increases lipophilicity and alters the pKa of the aniline nitrogen, reducing basicity slightly compared to the non-fluorinated analog.[1]
Source: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #NE2FA-PUR-001
Status: Open
Priority: High (Impurity Removal)
Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are encountering difficulty removing unreacted N-ethyl-2-fluoroaniline (CAS: 2707-64-4) from your reaction mixture. As a secondary aniline with an electron-withdrawing fluorine substituent, this impurity presents unique challenges: it possesses reduced basicity compared to non-fluorinated anilines and significant lipophilicity.
This guide provides three validated workflows for removal, ranked by operational scale and product sensitivity.
Best for: Robust products stable to pH < 2.
Mechanism: Protonation of the secondary amine to form a water-soluble hydrochloride salt.
The Science of the Separation
N-ethyl-2-fluoroaniline is a weak base. The ortho-fluorine atom exerts an inductive electron-withdrawing effect, lowering the pKa of the conjugate acid to approximately 3.5–4.0 .
Common Mistake: Using weak acids (e.g., 10% Citric Acid, pH ~3-4) is often insufficient because the equilibrium does not fully favor the protonated salt.
Solution: You must drive the pH below 2.0 to ensure >99% protonation (
).
Step-by-Step Protocol
Dilution: Dissolve the crude reaction mixture in a non-polar solvent (Ethyl Acetate or Dichloromethane). Avoid ethers if possible, as amine salts can sometimes remain partially soluble in wet ethers.
First Wash (Salt Formation):
Wash the organic phase with 1M HCl or 10% NaHSO₄ (Sodium Bisulfate).
Ratio: Use 3 volumes of aqueous acid per 1 volume of organic phase.
Checkpoint: Measure the pH of the aqueous layer.[1] It must be pH < 1.
Stratification: Shake vigorously for 2 minutes. Allow layers to settle. The N-ethyl-2-fluoroaniline is now in the aqueous layer as the hydrochloride salt.
Second Wash (Polishing): Repeat the acid wash once more to capture trace amine.
Final Wash: Wash the organic layer with Brine (Sat. NaCl) to remove entrained acid, dry over Na₂SO₄, and concentrate.
Module 2: Chemical Scavenging (High Purity/Low Scale)
Best for: Acid-sensitive products or late-stage purification (removing <5% impurity).
Mechanism: Covalent bonding of the impurity to a solid support, followed by filtration.
Recommended Scavenger: PS-Isocyanate
Polystyrene-supported Isocyanate (PS-NCO) is the gold standard for removing secondary amines. It reacts to form an insoluble urea derivative.
Workflow Diagram
Caption: Workflow for covalent sequestration of secondary amines using PS-Isocyanate resin.
Protocol
Equivalents: Calculate the moles of unreacted N-ethyl-2-fluoroaniline (based on LCMS/NMR). Add 3–5 equivalents of PS-Isocyanate resin relative to the impurity.
Solvent: Run in DCM, THF, or DMF. Avoid protic solvents (MeOH/EtOH) as they compete for the isocyanate.
Incubation: Agitate gently at room temperature for 2–4 hours.
Tip: Do not use magnetic stir bars, which can pulverize the resin beads. Use an orbital shaker.
Validation: Check supernatant by TLC/LCMS. If impurity persists, add 1 more equivalent and heat to 40°C.
Filtration: Filter off the resin. The filtrate contains your pure product.
Module 3: Chromatographic Purification
Best for: Large scale separation when extraction fails.
Issue: Secondary amines interact with silanol groups on silica gel, causing "tailing" (broad peaks) and co-elution.
Mobile Phase Modifiers
To sharpen the peak of N-ethyl-2-fluoroaniline (and separate it from your product), you must suppress silanol ionization.
Modifier
Concentration
Application Note
Triethylamine (TEA)
0.5% – 1.0%
Standard. Pre-wash the column with eluent + TEA to deactivate silica.
Ammonium Hydroxide
0.1% – 0.5%
For DCM/MeOH systems. Excellent for very polar products.
Acetic Acid
0.5%
Alternative. Protonates the amine, forcing it to stick to the baseline (if product moves).
Decision Logic: Which Method to Choose?
Use the following logic tree to determine the safest route for your specific product.
Caption: Decision matrix for selecting the optimal purification strategy based on product stability and impurity load.
Frequently Asked Questions (FAQ)
Q: I tried the acid wash, but the impurity is still in the organic layer. Why?A: The pH was likely not low enough. N-ethyl-2-fluoroaniline is less basic than typical anilines due to the fluorine atom. Ensure your aqueous layer is pH < 1 . If you used Citric Acid or Ammonium Chloride, switch to 1M HCl or 1M NaHSO₄. Also, ensure you are not using an ether solvent that is saturating the aqueous phase; DCM is superior for this separation.
Q: Can I remove it by vacuum distillation?A: Yes, but it requires high vacuum. The boiling point of the parent 2-fluoroaniline is ~183°C [1].[2][3] The N-ethyl derivative will boil higher, likely >200°C at atmospheric pressure . You will need a vacuum of <5 mmHg to distill this off at reasonable temperatures (<100°C) without decomposing your product.
Q: Is this compound toxic?A:Yes. Fluoroanilines are toxic if swallowed, inhaled, or in contact with skin. They are known to cause methemoglobinemia (blood disorder) [2]. All purification steps involving silica gel (dust) or evaporation must be performed in a fume hood.
Q: My product is also an amine. How do I separate them?A: If your product is a tertiary amine, you can derivatize the N-ethyl-2-fluoroaniline (secondary amine) with Acetic Anhydride (1.1 eq) or Tosyl Chloride . This converts the impurity into a neutral amide/sulfonamide, which will have a drastically different Rf value on silica gel compared to your basic product.
References
Sigma-Aldrich. (n.d.). 2-Fluoroaniline Properties and Safety Data. Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2737180, N-Ethyl-2-fluoroaniline. Retrieved from [4]
Biotage. (2024). Isocyanate Scavengers for Amine Removal. Retrieved from
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Crystallization techniques for oily beta-amino acids
Advanced Technical Support Center: Crystallization of Oily -Amino Acids Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the "oiling out" phenomenon when researchers atte...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Technical Support Center: Crystallization of Oily
-Amino Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the "oiling out" phenomenon when researchers attempt to scale up
-amino acid syntheses. Unlike standard -amino acids, the additional methylene unit in the -backbone introduces significant conformational flexibility. This flexibility drastically lowers the lattice energy of the solid state, making the liquid or amorphous state thermodynamically competitive at room temperature.
This guide is designed to help you bypass liquid-liquid phase separation (LLPS) and achieve high-purity crystalline products through kinetic control, chemical derivatization, and supramolecular complexation.
Workflow for overcoming liquid-liquid phase separation (oiling out) in β-amino acids.
Section 1: Troubleshooting Guide & FAQs
Q: Why does my
-amino acid form a biphasic oil instead of crystals during cooling?A: This is a classic case of Liquid-Liquid Phase Separation (LLPS). Because -amino acids have high backbone entropy, their solubility curves are often very close to their liquid-liquid demixing curves (the binodal curve). When you cool the solution or add anti-solvent too rapidly, you generate high supersaturation. The system crosses the binodal curve into a metastable liquid-liquid demixing zone before it can cross the solubility curve to nucleate. To fix this, you must utilize the "three sisters of crystallization" (evaporation, cooling, and anti-solvent precipitation) with strict kinetic control to stay within the crystalline metastable zone 1.
Q: I've tried every solvent combination, but my compound remains a persistent oil at room temperature. What are my options?A: If the pure compound is thermodynamically a liquid at room temperature, traditional crystallization is physically impossible. You must alter the molecular structure to increase rigidity:
Covalent Derivatization: Convert the
-amino acid into an N-carboxyanhydride (NCA). This cyclization rigidifies the backbone and removes the zwitterionic character, reliably producing highly crystalline solids 2.
Supramolecular Complexation: Use a macrocyclic host like CTX[P(O)Ph]. The host encapsulates the oily molecule, restricting its conformational freedom and allowing it to co-crystallize for structural elucidation .
Q: How do I separate and crystallize enantiomers from an oily racemic
-amino acid mixture?A: Enzymatic kinetic resolution followed by selective crystallization is the most scalable approach. By using lipases in organic solvents (e.g., tert-butyl methyl ether), you can selectively acylate one enantiomer. The resulting mixture of the free -amino acid and the acylated product will have drastically different solubility profiles, allowing you to easily isolate and recrystallize both enantiomers to >99% ee [[3]]().
Objective: Bypass LLPS to achieve controlled nucleation.
Causality: Rapid addition of anti-solvent spikes supersaturation, forcing the system into liquid-liquid demixing. Slow addition keeps the system in the metastable zone.
Dissolution: Dissolve the oily
-amino acid in 1–2 volumes of a "good" solvent (e.g., Ethyl Acetate or Dichloromethane) at 40 °C 3.
Titration: Slowly add a "bad" solvent (e.g., Cyclohexane or Diisopropyl ether) dropwise until the solution exhibits a faint, persistent turbidity.
Self-Validation (Thermal Annealing): Heat the mixture gently (e.g., to 50 °C). Validation Check: If the solution clears, you have successfully entered the metastable zone. If the turbidity coalesces into distinct oil droplets at the bottom of the flask, you have hit LLPS; you must add more "good" solvent and restart.
Nucleation: Cool the clear solution at a highly controlled rate (0.1 °C/min) to 0 °C. Introduce a seed crystal at 25 °C if available.
Isolation: Filter the resulting crystals and wash with cold anti-solvent.
Protocol B: Moisture-Tolerant NCA Derivatization
Objective: Covalently rigidify persistently oily
-amino acids to force crystallization.
Causality: Converting the zwitterionic -amino acid to an N-carboxyanhydride (NCA) removes the flexible zwitterionic charges and locks the backbone into a planar ring, drastically increasing the melting point 2.
Reaction Setup: In a fume hood, react the
-amino acid with triphosgene in tetrahydrofuran (THF). Add an epoxide (e.g., propylene oxide) to act as an ultra-fast HCl scavenger.
Concentration: Stir at room temperature until complete. Concentrate the filtrate via rotary evaporation under vacuum at 40 °C until an oily residue remains.
Anti-Solvent Washing: Add a 10:1 mixture of Petroleum Ether/Ethyl Acetate. Stir vigorously, let sit for 1 minute, and decant the liquid phase. Repeat three times.
Crystallization: Dissolve the wet crude product in minimal THF and layer with Hexane. Cool to <10 °C.
Self-Validation: The spontaneous formation of white needle crystals in ambient air (without N2 protection) physically validates that the epoxide successfully scavenged the HCl, preventing moisture-driven acid-catalyzed decomposition of the NCA [[2]]().
Protocol C: Supramolecular Cocrystallization via CTX[P(O)Ph]
Objective: Obtain single crystals of liquid
-amino acids for X-ray diffraction.
Causality: The macrocyclic host provides an electron-rich cavity that encapsulates the flexible guest, restricting its conformational freedom and forcing it into a highly ordered crystalline lattice .
Host Preparation: Dissolve the macrocycle CTX[P(O)Ph] in a suitable solvent (e.g., Chloroform or Ethyl Acetate).
Guest Addition: Add the oily
-amino acid to the host solution at a 1:1 to 1:5 molar ratio.
Evaporation: Cover the vial with perforated Parafilm and allow the solvent to evaporate slowly at room temperature over 3–7 days.
Self-Validation: Harvest the resulting crystals. Validation Check: Mount a crystal for unit cell determination. If the unit cell matches the known dimensions of the empty CTX[P(O)Ph] host, the complexation failed. A novel unit cell confirms successful encapsulation and rigidification of the oily guest .
Section 3: Quantitative Data Summaries
Table 1: Solvent Systems and Additives for
-Amino Acid Crystallization
Strategy
Primary Solvent
Anti-Solvent / Additive
Target Mechanism
Expected Yield
Purity / ee
Classical Anti-Solvent
EtOAc, DCM, or THF
Cyclohexane, DIPE, or Hexane
Dielectric modulation to induce nucleation
70–85%
>99% ee
NCA Derivatization
THF (Reaction)
Hexane (Precipitation)
Covalent rigidification; loss of zwitterion
78–95%
>98% purity
Supramolecular Host
Chloroform / EtOAc
CTX[P(O)Ph] (Host)
Conformational fixing via encapsulation
Analytical
Single Crystal
Enzymatic Resolution
Phosphate Buffer
tert-Butyl methyl ether
Differential reaction rates via lipases
~45%
>99% ee
References
1.[3] Comprehensive Application Notes and Protocols: Enantioselective Synthesis of Beta-Amino Acids. Smolecule. 3
2.[2] A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides. Nature Communications / PKU. 2
3. Host–guest system of a phosphorylated macrocycle assisting structure determination of oily molecules in single-crystal form. Chemical Science (RSC Publishing).
4.[1] How can I get a Single crystal for metal complex? ResearchGate. 1
Technical Support Center: HPLC Troubleshooting for Fluorinated Amino Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the unique chromatographic beha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the unique chromatographic behaviors of fluorinated amino acids.
Fluorine substitution fundamentally alters an amino acid's physicochemical profile. To achieve robust high-performance liquid chromatography (HPLC) methods, we must move beyond standard reversed-phase assumptions and address the specific causality behind fluorinated retention mechanisms: the inductive effect and the fluorous effect .
Part 1: Mechanistic FAQs & Troubleshooting Guides
Q1: Why do my fluorinated amino acids co-elute with their non-fluorinated precursors on a standard C18 column?
The Causality: Standard C18 stationary phases separate analytes primarily based on dispersive hydrophobic interactions. While fluorine increases overall lipophilicity, fluorinated molecules also exhibit "fluorophilicity"—a strong thermodynamic preference to interact with other fluorinated moieties. On a purely hydrocarbon-based C18 column using standard aqueous/organic mobile phases, the subtle differences in fluorine content are often overshadowed by the bulk hydrophobicity of the amino acid backbone, leading to co-elution[1].
The Solution (Hetero-Pairing Strategy):
To resolve this, you must induce a fluorophilic interaction. This is achieved through a "hetero-pairing" strategy:
Option A (Modify the Mobile Phase): Keep your standard hydrogenated column (C18 or C8) but add a fluorinated mobile phase modifier, such as 10–16% 2,2,2-trifluoroethanol (TFE)[2]. TFE molecules adsorb onto the C18 stationary phase, temporarily altering its surface energy to create a pseudo-fluorous phase. This allows separation based on the percentage of fluorine content rather than just total hydrophobicity[1].
Option B (Modify the Stationary Phase): Switch to a fluorinated stationary phase (e.g., a fluorous or pentafluorophenyl column) but use a standard hydrogenated eluent (like ethanol/water).
Q2: My fluorinated histidine analog is eluting in the void volume, even at a pH where standard histidine is well-retained. What is happening?
The Causality: You are observing the powerful electron-withdrawing nature of fluorine. Fluorine is the most electronegative element (3.98 on the Pauling scale)[3]. It pulls electron density away from adjacent functional groups via
-induction (the inductive effect)[3]. This drastically stabilizes conjugate bases and lowers the pKa of nearby ionizable groups. For example, while the imidazole ring of standard histidine has a pKa of ~6.0, the pKa of 2-fluorohistidine drops dramatically to ~1.22, and 4-fluorohistidine drops to ~1.76[4]. At a standard mobile phase pH of 3.0, normal histidine is partially retained, but your fluorinated analog is fully ionized (highly polar) and washes out in the void volume.
The Solution:
You must calculate the shifted pKa of your specific fluorinated analog and adjust your mobile phase pH accordingly. If the pKa is too low to safely suppress ionization within the working limits of your silica column (typically pH > 2.0), you must switch to an ion-pairing chromatography approach (see Q3) to neutralize the charge dynamically during the run.
Q3: I am using pre-column derivatization for fluorescence detection, but I am seeing severe peak tailing and poor retention for highly hydrophilic fluorinated species. How can I fix this?
The Causality: Derivatization tags (like NBD-F or OPA) add bulk hydrophobicity, but highly polar fluorinated amino acids (like fluorinated aspartic acid or arginine analogs) still experience strong secondary electrostatic interactions with residual silanols on the column, causing peak tailing. Furthermore, their inherent hydrophilicity resists partitioning into the stationary phase.
The Solution:
Implement a strong ion-pairing reagent. Studies have shown that adding a bulky quaternary ammonium ion, such as 2 mM tetraheptylammonium bromide , to a citrate buffer/acetonitrile mobile phase effectively masks residual silanols and forms a neutral, hydrophobic complex with the derivatized amino acid[5]. This forces the complex to partition into the stationary phase, pushing retention times into a resolvable window and sharpening the peaks[5].
Part 2: Quantitative Data Presentation
To predict how your column and mobile phase choices will interact with fluorinated amino acids, consult the Hetero-Pairing matrix below. Optimal separation of fluorinated from non-fluorinated analogs requires mismatched (hetero) pairing[1].
This self-validating protocol utilizes the hetero-pairing strategy to separate co-eluting fluorinated and non-fluorinated amino acid mixtures on a standard C18 column.
Step 1: Mobile Phase Preparation
Solvent A: 0.1% Formic Acid in highly purified Water.
Solvent B (The Modifier): Prepare a mixture of Acetonitrile containing 15% (v/v) 2,2,2-trifluoroethanol (TFE) [2]. Caution: TFE is volatile and toxic; prepare in a fume hood.
Step 2: Column Equilibration & Temperature Control
Install a high-quality C18 column (e.g., 5 µm, 4.6 x 150 mm).
Critical Parameter: Set the column oven temperature to 45°C . Elevated temperatures improve mass transfer kinetics for fluorinated compounds and enhance baseline resolution[1].
Equilibrate the column with 95% Solvent A / 5% Solvent B for 20 column volumes to allow the TFE to fully adsorb onto the stationary phase.
Step 3: Gradient Elution Program
0–5 min: Isocratic hold at 5% B.
5–25 min: Linear gradient from 5% B to 70% B.
25–30 min: Isocratic hold at 70% B (to elute highly fluorophilic/hydrophobic tags).
30–35 min: Return to 5% B.
Step 4: System Suitability & Validation Check
Inject a standard mixture containing a known non-fluorinated amino acid and its fluorinated counterpart.
Validation Criteria: If the method is functioning correctly, the elution order will be dictated by the eluent. Because you are using a fluorinated eluent on a hydrogenated column, the fluorophilic analyte will elute first , followed by the non-fluorinated (hydrophilic) analog[1].
Step 5: Column Regeneration
TFE strongly alters the stationary phase surface energy. Before using this column for standard non-fluorinated workflows, flush with 100% Isopropanol for 30 minutes at 0.5 mL/min to strip the adsorbed TFE, followed by standard storage solvents.
Part 4: Troubleshooting Workflow Visualization
Follow this logical decision tree to diagnose and resolve retention failures during your chromatographic runs.
Fig 1: Logical troubleshooting workflow for resolving retention and co-elution issues.
References
[1] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH.
URL:[Link]
[5] Retention of Fluorescent Amino Acid Derivatives in Ion-pairing Reversed-phase Liquid Chromatography - PubMed.
URL:[Link]
Senior Scientist Note:
This compound is a structural hybrid of a tertiary aniline and a carboxylic acid. The critical stability concern here is the electron-rich nitrogen atom attached to the phenyl ring. While the fluorine atom at the ortho position provides some metabolic stability, the tertiary amine remains susceptible to
-oxidation and photo-degradation. The carboxylic acid tail introduces hygroscopicity, meaning moisture uptake can catalyze hydrolysis or accelerate oxidative browning. Treat this as a labile organic building block, not a stable salt.
Core Storage Protocols (Solid State)
The following protocols are designed to maximize shelf-life (>2 years) and maintain purity >98%.
Parameter
Gold Standard (Long-Term)
Active Use (Short-Term)
Scientific Rationale
Temperature
-20°C ( 5°C)
2–8°C (Refrigerator)
Low temperature kinetically inhibits auto-oxidation of the aniline nitrogen [1].
Atmosphere
Inert Gas (Argon/Nitrogen)
Tightly Capped
Displaces oxygen to prevent formation of -oxides and colored impurities (browning) [2].
Light Exposure
Amber Vial / Foil Wrap
Dark Storage
Anilines are photosensitive; UV light promotes radical formation and polymerization [3].
Humidity
Desiccator
Sealed Container
Prevents "caking" or oil formation due to hygroscopic nature of the free acid.
Protocol: Handling Upon Receipt
Equilibration: Allow the sealed vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening. Why? Opening a cold vial in humid air causes immediate water condensation on the solid, leading to hydrolysis.
Aliquoting: If you plan to use the compound over several months, divide the bulk material into single-use aliquots under an inert atmosphere (glovebox or nitrogen stream).
Sealing: Parafilm is insufficient for long-term storage. Use caps with Teflon liners and store inside a secondary container with desiccant packs.
Solution Stability & Solubility
Warning: This compound is unstable in solution over long periods. Prepare solutions immediately prior to use.
Solubility Profile:
High Solubility: DMSO, Ethanol, Dichloromethane (DCM), Ethyl Acetate.
Low/Variable Solubility: Water (unless pH > 7.5, forming the carboxylate salt).
Stock Solution Guide:
Solvent
Max Concentration
Storage Limit (-20°C)
Notes
DMSO
~100 mM
< 1 Month
DMSO is hygroscopic; absorbed water accelerates degradation. Use anhydrous DMSO [4].
Ethanol
~50 mM
< 2 Weeks
Prone to evaporation; seal tightly.
Water (pH 7.4)
Variable
Do Not Store
Aqueous solutions of anilines are highly prone to oxidation. Make fresh.
Troubleshooting & FAQs
Q1: The compound has turned from off-white/beige to dark brown. Is it still usable?Diagnosis:Oxidative Degradation.Explanation: The "browning" is a classic sign of aniline oxidation, likely forming quinone-imine type impurities or azo-dimers.
Action: Run an LC-MS. If purity is >95%, you may repurify via silica gel chromatography (acidified mobile phase). If <90%, discard. The impurities can act as radical initiators, accelerating further decomposition.
Q2: My sample looks like a sticky oil instead of a powder. What happened?Diagnosis:Hygroscopic Deliquescence.Explanation: The carboxylic acid group has absorbed atmospheric moisture, lowering the glass transition temperature.
Action: Dissolve the oil in DCM, dry over
, filter, and concentrate in vacuo. Store the recovered solid in a desiccator.
Q3: Can I store this in a "frost-free" freezer?Answer:No.Reasoning: Frost-free freezers cycle temperature (warm/cool) to melt ice. This thermal cycling causes repeated expansion/contraction of the storage vial headspace, pumping moist air in and out, which degrades the compound. Use a manual defrost freezer.
Q4: I need to use this in a cell culture assay. How do I sterilize it?Answer:Filtration only.Protocol: Dissolve in DMSO, then dilute into media. Pass through a 0.22
m PVDF or PTFE syringe filter.
Avoid: Autoclaving. The high heat (121°C) will likely decarboxylate the propionic acid arm or degrade the aniline.
Visual Workflows
Figure 1: Optimal Storage Workflow
A logical decision tree to ensure sample integrity from receipt to experiment.
Caption: Workflow for handling 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid to prevent moisture uptake and oxidation.
Figure 2: Potential Degradation Pathways
Understanding the chemistry to prevent it.
Caption: Primary degradation routes. Oxidation is irreversible; hydration is reversible but inconvenient.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Ethyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate (Analogous Structure). Retrieved March 1, 2026, from [Link].
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Mass Spectrometry Analysis of N-ethyl-N-(2-fluorophenyl)-beta-alanine
For Researchers, Scientists, and Drug Development Professionals Introduction N-ethyl-N-(2-fluorophenyl)-beta-alanine is a substituted beta-amino acid with potential applications in pharmaceutical development and chemical...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-(2-fluorophenyl)-beta-alanine is a substituted beta-amino acid with potential applications in pharmaceutical development and chemical synthesis. Accurate and sensitive quantification of this and related molecules is crucial for understanding its pharmacokinetic profile, metabolic fate, and for ensuring quality control in manufacturing processes. This guide provides an in-depth comparison of two powerful analytical techniques for the analysis of N-ethyl-N-(2-fluorophenyl)-beta-alanine: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.
The choice between these methods is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.[1] While HPLC-UV is a robust and cost-effective method suitable for routine analyses, LC-MS offers unparalleled sensitivity and selectivity, making it the gold standard for complex matrices and trace-level quantification.[1][2]
Principles of Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. For a molecule like N-ethyl-N-(2-fluorophenyl)-beta-alanine, Electrospray Ionization (ESI) is the most suitable ionization technique. ESI is a "soft" ionization method that allows for the analysis of thermally labile and polar molecules without significant fragmentation, making it ideal for preserving the molecular integrity of the analyte.[3] The process involves the formation of charged droplets from the sample solution, followed by solvent evaporation and the generation of gas-phase ions that are then analyzed by the mass spectrometer.[4][5]
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). For structural elucidation and enhanced selectivity, tandem mass spectrometry (MS/MS) can be employed. In MS/MS, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process provides a unique fragmentation pattern that serves as a structural fingerprint of the analyte.[6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a well-established technique for separating components of a mixture.[7] For N-ethyl-N-(2-fluorophenyl)-beta-alanine, which contains an aromatic ring, UV detection is a suitable and straightforward method. The analyte absorbs light in the UV-visible region, and the amount of light absorbed is proportional to its concentration. The primary limitation of HPLC-UV is its lower sensitivity and selectivity compared to LC-MS.[8] Co-eluting impurities that also absorb at the analytical wavelength can interfere with the quantification of the target analyte.[8]
Comparative Performance
The selection of an analytical method depends on a careful consideration of its performance characteristics. The following table provides a comparative overview of typical validation parameters for LC-MS and HPLC-UV for the analysis of small molecules similar to N-ethyl-N-(2-fluorophenyl)-beta-alanine.
Parameter
LC-MS/MS
HPLC-UV
Justification
Limit of Detection (LOD)
0.1 - 1 ng/mL
10 - 50 ng/mL
MS detectors are inherently more sensitive than UV detectors, allowing for the detection of analytes at much lower concentrations.[9]
Limit of Quantitation (LOQ)
0.5 - 5 ng/mL
50 - 200 ng/mL
The higher sensitivity of MS leads to lower and more precise quantification limits.[10]
**Linearity (R²) **
> 0.999
> 0.995
Both techniques can achieve excellent linearity over a defined concentration range.[2]
Selectivity
High
Moderate to Low
MS/MS provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.[2] UV detection is less selective as multiple compounds can absorb at the same wavelength.[8]
Matrix Effects
Potential for ion suppression/enhancement
Less susceptible
The ESI process in LC-MS can be affected by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[8] HPLC-UV is generally less prone to matrix effects.
Cost & Complexity
High
Low to Moderate
LC-MS systems have a higher initial cost, and require more specialized maintenance and operation.[8]
Experimental Protocols
LC-MS/MS Method for N-ethyl-N-(2-fluorophenyl)-beta-alanine
This protocol outlines a general procedure for the quantitative analysis of N-ethyl-N-(2-fluorophenyl)-beta-alanine in a biological matrix, such as plasma.
1. Sample Preparation:
To 100 µL of plasma sample, add an internal standard solution.
Perform protein precipitation by adding 300 µL of cold acetonitrile.
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Precursor Ion (Q1): [M+H]⁺ of N-ethyl-N-(2-fluorophenyl)-beta-alanine.
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. The fragmentation of related beta-alanine derivatives often involves cleavage of the amide bond or other characteristic losses.[11][12]
Collision Energy: Optimized for the specific precursor-product ion transition.
HPLC-UV Method for N-ethyl-N-(2-fluorophenyl)-beta-alanine
This protocol describes a general HPLC-UV method for the quantification of N-ethyl-N-(2-fluorophenyl)-beta-alanine, suitable for less complex sample matrices.
1. Sample Preparation:
Dilute the sample in the mobile phase to a concentration within the linear range of the assay.
Filter the sample through a 0.45 µm syringe filter before injection.
2. High-Performance Liquid Chromatography:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted). The use of volatile buffers like ammonium acetate is also an option.[7]
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Detection Wavelength: Determined by measuring the UV spectrum of the analyte to find the wavelength of maximum absorbance (λmax), likely in the range of 200-280 nm due to the aromatic ring.
Workflow Visualization
The following diagrams illustrate the typical experimental workflows for the LC-MS/MS and HPLC-UV analyses.
Caption: LC-MS/MS experimental workflow.
Caption: HPLC-UV experimental workflow.
Conclusion
Both LC-MS and HPLC-UV are valuable techniques for the analysis of N-ethyl-N-(2-fluorophenyl)-beta-alanine. The choice of method should be guided by the specific analytical needs. For high-sensitivity and high-selectivity applications, particularly in complex biological matrices, LC-MS/MS is the superior choice.[2] For routine quality control or analysis of simpler sample matrices where high sensitivity is not a prerequisite, HPLC-UV offers a reliable and cost-effective alternative.[1] A thorough method development and validation process is essential to ensure the accuracy and reliability of the analytical results, regardless of the technique employed.
References
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.).
A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. (2010, February 1). Wiley-VCH.
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.). PMC.
Electrospray Ionization. (n.d.). School of Chemical Sciences.
Modeling the ionization efficiency of small molecules in positive electrospray ionization. (n.d.). ChemRxiv.
Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). ThermoFisher.
A Comparative Guide: HPLC-UV versus LC-MS/MS for the Quantification of Eriodictyol Chalcone. (n.d.). Benchchem.
Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. (2020, November 12). LCGC International.
Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. (n.d.). Waters.
COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. (n.d.). Farmacia Journal.
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.).
What are the basic differences in between HPLC and LCMS? (2018, August 23). ResearchGate.
Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. (2002, July 19). PubMed.
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022, April 15). LCGC International.
HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. (n.d.). ResearchGate.
Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (n.d.). Scholars Research Library.
Fragmentation of α- and β-alanine molecules by ions at Bragg-peak energies. (2008, February 20). University of Groningen.
Method for quantitative detection of beta-alanine and application thereof. (2017).
β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. (n.d.).
Process for producing N-methyl-beta-alanine derivative. (n.d.). Google Patents.
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. (2019, January 15).
A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023, November 1). MDPI.
Fragmentation of protonated oligoalanines: amide bond cleavage and beyond. (2004, December 15). PubMed.
Proposed MS/MS fragmentation pathway of N,N-difructosyl-β-alanine... (n.d.). ResearchGate.
.beta.-Alanine, N-ethyl-N-phenyl-, methyl ester - Substance Details - SRS. (2023, November 1). US EPA.
Ethyl N-ethyl-beta-alaninate. (n.d.). PubChem.
N-Methyl-N-phenyl-beta-alanine ethyl ester, 99%, Thermo Scientific Chemicals 25 g. (n.d.).
β-Alanine ethyl ester. (n.d.). Wikipedia.
Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. (2022, August 7). MDPI.
A Comparative Guide to Establishing HPLC Purity Standards for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid
Abstract The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a non-negotiable aspect of drug development and chemical research. This guide provides a comprehensive, in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a non-negotiable aspect of drug development and chemical research. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid. We delve into the rationale behind chromatographic choices, compare the performance of distinct stationary phases and elution strategies with supporting data, and outline a systematic workflow for robust method development. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish scientifically sound and defensible purity standards.
Introduction: The Analyte and the Imperative for Purity
3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid is a molecule possessing a combination of functional groups that present unique analytical challenges. It features a tertiary aromatic amine, a carboxylic acid, and a fluorinated phenyl ring. This structure makes it susceptible to specific impurities arising from synthesis and degradation. Organic impurities can include starting materials, by-products from incomplete reactions, intermediates, and degradation products formed during manufacturing or storage.[1] For this analyte, potential impurities could include unreacted 2-fluoroaniline, over-alkylated species, or isomers.
The amphoteric nature of the analyte (possessing both acidic and basic functional groups) means that the pH of the HPLC mobile phase will be a critical parameter for controlling retention and achieving symmetrical peak shapes. The aromatic ring also invites the exploration of stationary phases that offer alternative selectivity mechanisms beyond simple hydrophobicity.
Comparative HPLC Methodologies: A Tale of Two Columns
The selection of an HPLC column is the most critical factor in method development, as the stationary phase chemistry dictates the selectivity of the separation.[2] We will compare two common, yet distinct, reversed-phase approaches for the analysis of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid.
Method A: The Workhorse - C18 with Isocratic Elution
A C18 (octadecyl) column is the most widely used stationary phase in reversed-phase HPLC, separating compounds primarily based on their hydrophobic interactions.[3][4] This approach represents a logical and conventional starting point for method development.
Experimental Protocol: Method A
Column: InertSustain C18, 5 µm particle size, 4.6 x 150 mm.
Mobile Phase: A 55:45 (v/v) mixture of Acetonitrile and 25 mM potassium phosphate buffer, adjusted to pH 2.8 with phosphoric acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 245 nm.
Injection Volume: 10 µL.
Column Temperature: 35 °C.
Causality Behind Experimental Choices:
Stationary Phase: The C18 phase provides strong hydrophobic retention for the molecule's core structure.
Mobile Phase: The acidic pH (2.8) is well below the pKa of the propionic acid group, ensuring it remains in its neutral, protonated form. This minimizes ionic interactions with the silica backbone of the stationary phase, preventing peak tailing.
Elution Mode: An isocratic elution is simple, robust, and provides consistent conditions, making it ideal for routine quality control if all potential impurities can be resolved within a reasonable timeframe.
Method B: The Specialist - Phenyl-Hexyl with Gradient Elution
A Phenyl-Hexyl stationary phase provides a mixed-mode retention mechanism. It combines hydrophobic interactions from the hexyl chains with π-π interactions from the phenyl rings.[2][4] This can offer unique selectivity for aromatic and unsaturated compounds, making it an excellent alternative for separating structurally similar impurities.
Stationary Phase: The Phenyl-Hexyl phase is chosen to exploit potential π-π stacking interactions between the stationary phase and the fluorophenyl ring of the analyte and its aromatic impurities, which can significantly enhance resolution.
Mobile Phase: Using 0.1% formic acid provides an acidic mobile phase that is also volatile, making this method compatible with mass spectrometry (MS) for impurity identification.
Elution Mode: A gradient elution is employed to effectively resolve impurities with a wider range of polarities and to ensure that any highly retained, non-polar by-products are eluted from the column, providing a more complete purity profile. The smaller particle size (3 µm) column is used to maximize efficiency.[5]
Visualizing the Method Development Workflow
A robust HPLC method is not discovered by chance; it is the result of a logical and systematic process. The following diagram outlines the critical stages of method development and validation.
Caption: A systematic workflow for HPLC method development and validation.
Head-to-Head: Performance Data Comparison
To provide a clear comparison, a sample of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid was spiked with two known impurities: Impurity X (a more polar starting material) and Impurity Y (a closely related, less polar isomer). The results are summarized below.
Table 1: Comparative Chromatographic Performance Data
Parameter
Method A (Isocratic C18)
Method B (Gradient Phenyl-Hexyl)
Justification
Resolution (Main Peak / Impurity X)
2.1
4.5
Method B provides superior separation from polar impurities.
Resolution (Main Peak / Impurity Y)
1.3
2.8
Method A shows critical co-elution; Method B achieves baseline separation.
Tailing Factor (Main Peak)
1.6
1.1
Better peak symmetry in Method B indicates fewer secondary interactions.
Analysis Time
15 min
12 min
The gradient method is faster and provides more information.
Pressure (Max)
120 bar
250 bar
Higher pressure in Method B is expected due to smaller particles and higher flow rate.
Data Interpretation:
The data unequivocally demonstrates the superiority of Method B . While Method A provides acceptable resolution for the more polar Impurity X, it fails to resolve the closely related Impurity Y from the main analyte peak (Resolution < 1.5). This co-elution would lead to an inaccurate (overestimated) purity value and is unacceptable for a quality control method. Method B, by contrast, provides baseline resolution for both impurities, a significantly better peak shape, and a shorter overall analysis time.
Ensuring Trustworthiness: The Self-Validating System
A protocol's trustworthiness is established through its robustness and adherence to established validation principles.
System Suitability: Before any analysis, a system suitability standard (containing the main analyte and known impurities) should be injected. Acceptance criteria must be set for parameters like resolution (e.g., >2.0 for the critical pair), tailing factor (e.g., <1.5), and reproducibility of retention time and peak area (e.g., <1% RSD for 5 replicate injections). This ensures the chromatographic system is performing as expected on any given day.
Peak Purity Analysis: Employing a Photodiode Array (PDA) or Diode Array Detector (DAD) is crucial. This allows for the assessment of peak purity across the entire UV spectrum. If the spectra at the upslope, apex, and downslope of a peak are identical, it provides strong evidence that the peak corresponds to a single component.
Validation: The chosen method must be formally validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] This involves experimentally proving the method's specificity, linearity, range, accuracy, precision, and robustness.
Conclusion and Authoritative Recommendation
Based on the comparative analysis and supporting data, Method B, which utilizes a Phenyl-Hexyl stationary phase with a gradient elution, is the authoritative recommendation for establishing purity standards for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid. Its alternative selectivity mechanism is essential for resolving closely related structural isomers that may be present. The gradient elution ensures a comprehensive impurity profile can be obtained efficiently.
While a C18 column (Method A) may suffice for simple in-process checks where only specific impurities are monitored, it lacks the resolving power and specificity required for final purity testing and stability studies. The adoption of Method B, followed by a full ICH validation, will provide a robust, reliable, and scientifically defensible standard for ensuring the quality of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid.
References
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]
Comparing biological activity of fluorinated vs non-fluorinated beta-alanines
The Impact of Fluorination on -Alanine: A Comparative Guide on Physicochemical Properties and Biological Activity Executive Summary -alanine is a ubiquitous, naturally occurring -amino acid best known as a precursor to c...
Author: BenchChem Technical Support Team. Date: March 2026
The Impact of Fluorination on
-Alanine: A Comparative Guide on Physicochemical Properties and Biological Activity
Executive Summary
-alanine is a ubiquitous, naturally occurring -amino acid best known as a precursor to carnosine and pantothenic acid. However, the strategic substitution of a single hydrogen atom with a highly electronegative fluorine atom to create 2-fluoro--alanine (FBAL) radically alters the molecule's physicochemical properties. This guide objectively compares the biological activity of non-fluorinated -alanine against its fluorinated counterpart. By examining their differential metabolism by the human liver enzyme Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) , we demonstrate how a single-atom substitution dictates enzyme substrate recognition, metabolic stability, and systemic clearance.
Physicochemical Causality: The Inductive Effect of Fluorine
To understand the profound biological divergence between these two molecules, we must first analyze their physicochemical properties. Fluorine is the most electronegative element; its integration into an aliphatic chain exerts a powerful electron-withdrawing inductive effect on adjacent functional groups ().
Non-Fluorinated (
-Alanine): The distance between the amino and carboxyl groups across the aliphatic backbone results in a relatively high carboxyl of ~3.60.
Fluorinated (2-Fluoro-
-Alanine): The fluorine atom at the -position pulls electron density away from the carboxylate anion. This stabilizes the conjugate base and drastically lowers the carboxyl to ~2.25 ()[1].
This
shift is the primary causal factor driving their divergent biological activities.
Table 1: Physicochemical and Kinetic Comparison of
-Alanines and Natural BAAT Substrates
Compound
Carboxyl
BAAT Substrate Status
(mM)
(µmol/min/mg)
-Alanine
~3.60
Non-Substrate
N/A
N/A
2-Fluoro--Alanine
~2.25
Substrate
2.2
0.19
Glycine (Natural)
~2.34
Substrate
5.8
0.77
Taurine (Natural)
< 2.00
Substrate
1.1
0.33
(Quantitative kinetic data derived from studies on purified human BAAT ()[2] and ()[3].)
In the human liver, BAAT is responsible for conjugating bile acids (e.g., cholyl-CoA) to amino acids prior to biliary excretion. Wild-type human BAAT has evolved to strictly recognize amino acids with highly acidic groups (low
), specifically glycine and taurine. This ensures the resulting bile salts remain fully ionized and impermeable to cell membranes in the acidic environment of the upper intestine ()[4].
Because
-alanine has a relatively high (~3.60), it is electronically and structurally incompatible with the wild-type BAAT active site and is completely ignored by the enzyme ()[5].
Conversely, the depressed
of 2-fluoro--alanine (~2.25) perfectly mimics the ionization state of glycine. Consequently, FBAL acts as a high-affinity substrate for BAAT ( = 2.2 mM), leading to the rapid formation of FBAL-bile acid conjugates ()[6]. This mechanism explains a critical pharmacological phenomenon: FBAL—a major catabolite of the widely used chemotherapy drug 5-fluorouracil—is heavily conjugated to bile acids and excreted in human bile, whereas natural -alanine is not[2].
Experimental Methodology: In Vitro BAAT N-Acyltransferase Assay
To objectively compare the biological activity of fluorinated vs. non-fluorinated
-alanines, researchers must utilize a self-validating in vitro assay. The following protocol uses LC-MS/MS to quantify bile acid conjugation, incorporating internal controls to ensure trustworthiness.
Step 1: Enzyme Preparation
Express and purify recombinant wild-type human BAAT using affinity chromatography.
Causality: Using highly purified recombinant enzyme is strictly required to eliminate competing cytosolic amidases or non-specific hydrolases present in crude liver lysates that could confound the thioester cleavage results.
Step 2: Reaction Mixture Assembly
In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 300 µM Cholyl-CoA (the acyl donor), and 2.0 mM of the test amino acid (
-alanine, 2-fluoro--alanine, or glycine as a positive control).
Step 3: Self-Validating Controls
Run parallel reactions using heat-denatured BAAT (boiled for 10 minutes at 95°C).
Causality: This establishes a baseline for non-enzymatic, spontaneous thioester hydrolysis, ensuring that any observed conjugation in the active samples is strictly enzyme-mediated.
Step 4: Initiation and Incubation
Add 1 µg of purified BAAT to initiate the reaction. Incubate at 37°C for exactly 30 minutes.
Causality: A 30-minute window ensures the reaction remains in the linear phase of Michaelis-Menten kinetics, which is critical for the accurate calculation of
and .
Step 5: Termination and Extraction
Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g.,
-glycocholate). Centrifuge at 15,000 x g for 10 minutes.
Causality: Ice-cold organic solvent rapidly denatures the enzyme to "freeze" the reaction state while simultaneously precipitating proteins to protect the LC-MS/MS column from clogging.
Step 6: LC-MS/MS Quantification
Inject the supernatant into a reverse-phase LC-MS/MS system. Monitor the specific multiple reaction monitoring (MRM) transitions for the expected conjugates (e.g., Cholyl-2-fluoro-
-alanine at m/z 498.3 337.2).
Pathway Visualization
Metabolic divergence of β-alanine vs. 2-fluoro-β-alanine mediated by human BAAT.
References
Johnson MR, Barnes S, Sweeny DJ, Diasio RB. "2-Fluoro-beta-alanine, a previously unrecognized substrate for bile acid coenzyme A:amino acid:N-acyltransferase from human liver." Biochemical Pharmacology, 1990. URL:[Link]
Styles NA, Shonsey EM, Falany JL, Guidry AL, Barnes S, Falany CN. "Carboxy-terminal mutations of bile acid CoA:N-acyltransferase alter activity and substrate specificity." Journal of Lipid Research, 2016. URL:[Link]
Hofmann AF, Roda A. "Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem." Journal of Lipid Research, 1984. URL:[Link]
Salwiczek M, Nyakatura EK, Gerling UI, Ye S, Koksch B. "Fluorinated amino acids: compatibility with native protein structures and biological applications." Chemical Society Reviews, 2012. URL:[Link]
FTIR peaks for carboxylic acid and amine groups in beta-amino acids
Analytical Comparison Guide: ATR-FTIR vs. Transmission (KBr) Spectroscopy for Characterizing Carboxylic Acid and Amine Peaks in β-Amino Acids Executive Summary Beta-amino acids (β-amino acids), such as β-alanine, are cri...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Comparison Guide: ATR-FTIR vs. Transmission (KBr) Spectroscopy for Characterizing Carboxylic Acid and Amine Peaks in β-Amino Acids
Executive Summary
Beta-amino acids (β-amino acids), such as β-alanine, are critical building blocks in peptidomimetic drug development due to their high resistance to enzymatic degradation[1]. Unlike standard α-amino acids, the insertion of an additional methylene group between the amine and carboxylic acid alters the molecule's hydrogen-bonding network and pKa values. Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for characterizing these functional groups. However, the choice of sampling modality—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission—profoundly dictates spectral accuracy. This guide objectively compares these techniques, providing researchers with causality-driven protocols for robust spectral acquisition and accurate peak assignment.
Spectral Signatures of β-Amino Acids
In the solid state, β-amino acids exist predominantly as zwitterions (containing
and groups). This ionic state fundamentally shifts the vibrational frequencies of the amine and carboxylic acid groups compared to their uncharged or protonated counterparts[2].
The Carboxylate Group (
): The resonance stabilization of the carboxylate ion splits the standard carbonyl stretching into an asymmetric stretch (typically observed at ~1565–1600 cm⁻¹) and a symmetric stretch (~1400–1463 cm⁻¹)[2]. If the β-amino acid is protonated (e.g., in a highly acidic complex or nanogel formulation), a sharp C=O stretch emerges near 1690 cm⁻¹[3].
The Ammonium Group (
): The zwitterionic amine group exhibits a broad, complex N-H stretching band between 3100 and 2600 cm⁻¹ due to extensive intermolecular hydrogen bonding. Its asymmetric bending vibration is typically observed at ~1630 cm⁻¹[2].
Table 1: Quantitative FTIR Peak Assignments for Carboxylic Acid and Amine Groups in β-Amino Acids
Functional Group
Vibration Type
Zwitterionic State (Solid)
Protonated/Non-Zwitterionic State
Amine ( / )
N-H Stretching
3100–2600 cm⁻¹ (Broad, complex)
3300–3400 cm⁻¹ (Sharp)
Amine ( / )
N-H Bending
~1630 cm⁻¹ (Asymmetric)
~1610–1620 cm⁻¹
Carboxylic Acid ( / )
C=O / Asymmetric Stretch
~1565–1600 cm⁻¹
~1690–1730 cm⁻¹
Carboxylic Acid ( / )
C-O / Symmetric Stretch
~1400–1463 cm⁻¹
~1100–1200 cm⁻¹
Comparative Analysis: ATR-FTIR vs. KBr Transmission
The structural characterization of β-amino acids is highly sensitive to the sample matrix and environmental moisture. Choosing the correct analytical modality is critical for avoiding false-negative structural assignments.
KBr Transmission Modality
The KBr pellet method involves diluting the sample in an IR-transparent alkali halide matrix.
Performance: Yields high-resolution spectra with excellent signal-to-noise ratios, making it ideal for matching with legacy transmission libraries.
The Causality of Error: KBr is inherently hygroscopic. Absorbed atmospheric moisture produces intense, broad O-H stretching bands at ~3420 cm⁻¹ and H-O-H bending bands at ~1630 cm⁻¹[4]. Because the β-amino acid
bending and asymmetric stretching occur at ~1630 cm⁻¹ and ~1565 cm⁻¹ respectively[2], moisture contamination directly overlaps and masks these critical diagnostic peaks[4].
ATR-FTIR Modality
ATR utilizes an internal reflection element (e.g., Diamond or ZnSe) where an evanescent wave penetrates the sample.
Performance: Requires zero sample dilution, completely eliminating the moisture absorption artifacts associated with KBr. It is the superior choice for deliquescent or highly hygroscopic β-amino acids[4].
The Causality of Error: The penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). Consequently, relative peak intensities differ from transmission spectra, and peak positions often undergo a slight bathochromic shift (to lower wavenumbers) due to anomalous dispersion[4]. Mathematical ATR correction algorithms must be applied prior to quantitative comparison.
Modality Decision Workflow
FTIR Modality Decision Matrix for Beta-Amino Acid Characterization
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems.
Protocol A: Moisture-Free KBr Pellet Preparation
Desiccation: Store spectroscopic-grade KBr powder in a desiccator at <20% relative humidity. Pre-dry the KBr at 105°C for 2 hours prior to use to eliminate the ~3420 cm⁻¹ and ~1630 cm⁻¹ water bands[4].
Matrix Assembly: Weigh 1–2 mg of the β-amino acid and 100 mg of dried KBr. Grind gently in an agate mortar. Causality: Excessive grinding energy can induce polymorphic transitions or mechanochemical degradation of the β-amino acid.
Pelletization: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 3 minutes.
Validation Check: Scan the pellet. If the baseline transmission is <80% at 4000 cm⁻¹, the pellet is too thick or scatters light (indicating poor grinding). If a peak at 1630 cm⁻¹ appears disproportionately broad compared to the 1565 cm⁻¹ peak, moisture has compromised the sample, and the
bending assignment will be invalid.
Protocol B: High-Fidelity ATR-FTIR Acquisition
Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.
Background Validation: Collect a background spectrum. Validation Check: Ensure the single-beam energy profile matches the detector's factory standard. Any residual peaks indicate crystal contamination.
Sample Application: Place 2–5 mg of the neat β-amino acid powder directly onto the center of the crystal.
Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Intimate optical contact is required for the evanescent wave to penetrate the solid sample. Insufficient pressure results in weak spectra; excessive pressure can damage the crystal.
Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an Advanced ATR Correction algorithm to compensate for the wavelength-dependent penetration depth. Validation Check: Ensure the ~1565 cm⁻¹ (
) and ~1630 cm⁻¹ () peaks have a maximum absorbance between 0.1 and 0.8 AU to prevent detector saturation or non-linear photometric effects[4].
References
Title: FTIR spectra of (a) β-Alanine, (b) Folic acid and (c)
Title: DNA delivery into plant tissues using carbon dots made from citric acid and β-alanine
Source: Frontiers
URL
Title: Analysis of Amino Acids by KBr Tablet Method
Source: Shimadzu
URL
Title: Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions
Source: MDPI
URL
Definitive Guide to 13C NMR Structural Validation: 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid
The following technical guide compares 13C NMR assignment methodologies for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid . It is designed for researchers requiring absolute structural validation of fluorinated drug i...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide compares 13C NMR assignment methodologies for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid . It is designed for researchers requiring absolute structural validation of fluorinated drug intermediates.[1]
In drug development, 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid serves as a critical scaffold (often a mimetic for
-amino acids or a linker in PROTACs).[1] However, its structural validation is frequently compromised by the F nucleus .
Standard
C NMR protocols often fail to resolve this compound's spectrum correctly.[1] The strong scalar coupling () splits aromatic signals into complex multiplets, leading to signal overlap and misassignment of the aliphatic linker region.
The following decision tree illustrates the logic required to distinguish the overlapping aliphatic signals and resolve the aromatic splitting.
Figure 1: Logical workflow for assigning fluorinated organic scaffolds.
Comparative Data: Method A vs. Method B
The table below contrasts the spectral appearance. Method A results in confusing multiplets often mistaken for impurities.[1] Method B simplifies the spectrum to singlets (except for structural isomers), allowing for precise chemical shift determination.
*Note: In Method A, long-range coupling to Fluorine (
) is usually negligible, but line broadening may occur.
Technical Analysis of Performance
Method A: Standard
C{
H} (The Baseline)
Protocol: Standard pulse sequence (zgpg30 on Bruker), decoupling protons only.
The Flaw: The aromatic region (115–160 ppm) becomes a "forest" of doublets. The C-2 doublet (
Hz) spans ~2 ppm, potentially masking impurities. The C-3 doublet ( Hz) can be mistaken for two separate carbon signals if the researcher is unaware of the fluorine substitution pattern.
Risk: High probability of misinterpreting the C-3 and C-4 signals as impurities or isomers.[1]
Method B:
C{
H,
F} (The Gold Standard)
Protocol: Inverse-gated decoupling or triple-resonance probe setup to decouple both H and F during acquisition.[1]
The Advantage: All aromatic doublets collapse into singlets.[1]
The C-2 signal at 155.8 ppm becomes a sharp singlet.[1]
Signal-to-Noise (S/N) ratio improves significantly for aromatic carbons because the intensity is no longer split.[1]
Validation: If the signals collapse to the chemical shifts listed in Table 1, the presence of the ortho-fluoro group is confirmed, and the substitution pattern is validated.
Experimental Protocols
Protocol 1: Sample Preparation
Mass: Weigh 30–50 mg of the target compound.
Solvent: Dissolve in 0.6 mL
(Chloroform-d).
Note: If solubility is poor (due to the zwitterionic nature of the amino acid), add 1-2 drops of
or use .[1] (Note: DMSO will shift signals slightly downfield).
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Protocol 2: Advanced Acquisition (Method B)
Instrument: 400 MHz or higher (100 MHz for
C).
Probe: Broadband probe (BBO) or Triple Resonance (TXI) capable of tuning to
-: Correlates to the triplet at ~3.6 ppm in H NMR.
Causality: The propionic
-protons are slightly more deshielded due to the inductive effect of the nearby carboxylic acid group combined with the amine.
References
General 13C NMR Shifts of Fluorinated Aromatics:
Emsley, J. W., & Phillips, L. (1971). Progress in Nuclear Magnetic Resonance Spectroscopy. Fluorine Coupling Constants.[1][2][3][4]
Coupling Constants in 2-Fluoroaniline Derivatives:
Dolle, F., et al. (2006).[1] Synthesis and radiosynthesis of a fluorine-18 labelled derivative of 2-fluoroaniline. Journal of Labelled Compounds and Radiopharmaceuticals.
Beta-Amino Acid NMR Characteristics:
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.[1]
Advanced Decoupling Techniques (19F-13C):
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]
A Comparative Guide to the Synthesis and Validation of N-Substituted β-Amino Acids
In the landscape of modern drug discovery and development, the deliberate incorporation of non-natural amino acids into peptide-based therapeutics has emerged as a powerful strategy to enhance potency, stability, and pha...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the deliberate incorporation of non-natural amino acids into peptide-based therapeutics has emerged as a powerful strategy to enhance potency, stability, and pharmacokinetic profiles. Among these, N-substituted β-amino acids are of paramount importance. Their unique structural architecture, featuring a substituent on the nitrogen atom of a β-amino acid scaffold, imparts significant conformational constraints and resistance to enzymatic degradation, making them invaluable building blocks for novel peptidomimetics and bioactive molecules.
This guide provides an in-depth, comparative analysis of two prevalent synthetic methodologies for the preparation of N-substituted β-amino acids: the classic Rodionov reaction and the versatile aza-Michael addition. We will delve into the mechanistic underpinnings of each approach, present detailed, field-tested experimental protocols, and offer a critical evaluation of their respective advantages and limitations. Furthermore, this guide establishes a comprehensive framework for the robust validation of these synthetic products, employing a suite of essential analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC). Our objective is to equip researchers, scientists, and drug development professionals with the practical knowledge and experimental insights necessary to confidently synthesize and validate these crucial molecular entities.
I. Synthetic Strategies: A Comparative Overview
The choice of synthetic route to N-substituted β-amino acids is often dictated by factors such as the desired substitution pattern, required stereochemical purity, scalability, and the availability of starting materials. Here, we compare two powerful and widely employed methods.[1]
The Rodionov Reaction: A Classic Three-Component Condensation
The Rodionov reaction is a one-pot, three-component condensation of an aldehyde, malonic acid, and an amine (in this case, a primary amine to achieve N-substitution), typically in the presence of a protic solvent like ethanol or acetic acid.[2] This reaction proceeds through the initial formation of an imine from the aldehyde and the amine, which then acts as an electrophile for the conjugate addition of the enolate derived from malonic acid. Subsequent decarboxylation affords the desired N-substituted β-amino acid.[2]
Causality in Experimental Choices: The use of a protic solvent is crucial as it facilitates both the imine formation and the final decarboxylation step. The choice of the N-substituent is determined by the primary amine used as a starting material. While robust, a key consideration of the classical Rodionov reaction is that it typically produces a racemic product unless a chiral amine is employed to induce diastereoselectivity.
The aza-Michael Addition: A Versatile and Stereoselective Approach
The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, offers a highly versatile and often stereoselective route to N-substituted β-amino acids.[3][4] This method allows for a wider range of N-substituents and can be rendered highly enantioselective through the use of chiral auxiliaries or catalysts.[5]
Causality in Experimental Choices: The selection of the α,β-unsaturated ester and the nitrogen nucleophile directly dictates the structure of the final product. The stereochemical outcome of the reaction can be controlled by employing a chiral amine as the nucleophile, where the stereocenter on the amine directs the approach to the Michael acceptor.[6] Alternatively, chiral catalysts can be used to achieve high enantioselectivity with achiral amines. The reaction conditions are often mild, proceeding at room temperature without the need for harsh reagents.[7]
II. Experimental Protocols: A Self-Validating System
The following protocols are presented as self-validating systems. Each step is designed to be monitored and the final product's identity and purity confirmed by the analytical methods detailed in the subsequent section.
Protocol 1: Synthesis of N-Benzyl-β-phenyl-β-alanine via the Rodionov Reaction
This protocol describes the synthesis of an N-substituted β-amino acid using a modification of the classical Rodionov reaction.[2]
Materials:
Benzaldehyde (1.0 eq)
Malonic Acid (1.1 eq)
Benzylamine (1.0 eq)
Glacial Acetic Acid (as solvent)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq), malonic acid (1.1 eq), and benzylamine (1.0 eq).
Add glacial acetic acid to achieve a concentration of approximately 1 M with respect to the aldehyde.
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 dichloromethane:methanol eluent). The product should be UV active and stain with ninhydrin.
Upon completion, allow the reaction mixture to cool to room temperature.
Slowly add the reaction mixture to a beaker of cold water with vigorous stirring to precipitate the product.
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure N-benzyl-β-phenyl-β-alanine.
Protocol 2: Diastereoselective Synthesis of an N-Substituted β-Amino Ester via aza-Michael Addition
This protocol details the synthesis of a chiral, non-racemic β-amino ester using a chiral amine as the nucleophile in an aza-Michael addition.[6]
Materials:
(R)-(+)-N-benzyl-α-methylbenzylamine (1.0 eq)
tert-Butyl acrylate (1.2 eq)
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) (1.0 eq, 2.5 M in hexanes)
Procedure:
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of (R)-(+)-N-benzyl-α-methylbenzylamine (1.0 eq) in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.0 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form the lithium amide.
Add tert-butyl acrylate (1.2 eq) dropwise to the lithium amide solution at -78 °C.
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the desired diastereomer of the N-substituted β-amino ester.
III. Comparative Performance and Data Presentation
The choice between the Rodionov reaction and the aza-Michael addition often comes down to a trade-off between operational simplicity and stereochemical control. The following table summarizes the key performance indicators for each method based on typical experimental outcomes.
Feature
Rodionov Reaction
aza-Michael Addition (Chiral Amine)
Stereocontrol
Generally produces racemic products (unless a chiral amine is used, leading to diastereomers)
High diastereoselectivity (>95% d.e. is common)[6]
Broad for α,β-unsaturated esters and nitrogen nucleophiles
Reaction Conditions
High temperature (reflux)
Low temperature (-78 °C to room temp)
Operational Simplicity
One-pot, simple setup
Requires inert atmosphere and anhydrous conditions
Reagent Handling
Uses common laboratory reagents
Requires handling of pyrophoric n-butyllithium
IV. Comprehensive Validation of N-Substituted β-Amino Acids
Rigorous analytical validation is imperative to confirm the structure, purity, and stereochemistry of the synthesized N-substituted β-amino acids. A multi-technique approach is essential for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
¹H and ¹³C NMR spectroscopy are the primary tools for confirming the molecular structure of the synthesized compounds.
¹H NMR Spectroscopy:
α-protons (CHα): Typically appear as a multiplet in the range of 2.5-3.0 ppm.
β-proton (CHβ): Appears as a multiplet further downfield, typically in the range of 3.5-4.5 ppm, due to the influence of the adjacent nitrogen atom.
N-substituent protons: The chemical shifts of these protons will vary depending on the nature of the substituent. For an N-benzyl group, the benzylic protons (CH₂) typically appear as a singlet or an AB quartet around 3.5-4.5 ppm.
Amine proton (NH): If not exchanged with deuterium, this proton often appears as a broad singlet.
¹³C NMR Spectroscopy:
Carbonyl carbon (C=O): The most downfield signal, typically in the range of 170-180 ppm.
α-carbon (Cα): Appears in the range of 35-45 ppm.
β-carbon (Cβ): Appears in the range of 50-60 ppm.
N-substituent carbons: Chemical shifts are dependent on the specific substituent.
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules.
LC-MS/MS Analysis:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity.[10][11]
Mobile Phase: A typical mobile phase for reverse-phase chromatography would be a gradient of water and acetonitrile with an additive like 0.1% formic acid to facilitate protonation.[12][13]
MS Parameters: In positive ion mode, the [M+H]⁺ ion is observed. Fragmentation patterns in MS/MS can provide further structural information. Common fragmentations include the loss of the carboxylic acid group and fragmentation of the N-substituent.
For enantioselective syntheses, determining the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) is crucial. Chiral HPLC is the gold standard for this analysis.
Methodology:
Chiral Stationary Phases (CSPs): Macrocyclic glycopeptide-based columns, such as those with teicoplanin (e.g., Chirobiotic T), are highly effective for the direct enantioseparation of β-amino acids.[14][15][16]
Mobile Phase: The choice of mobile phase is critical for achieving separation. For Chirobiotic T columns, a reversed-phase mobile phase consisting of a mixture of methanol or acetonitrile and an aqueous buffer (e.g., 0.1% triethylammonium acetate, TEAA, at pH 4.1) is often effective.[17]
Detection: UV detection is commonly used, provided the analyte has a suitable chromophore.
Experimental Protocol for Chiral HPLC:
Column: Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm.
Mobile Phase: 40:60 (v/v) Methanol / 0.1% TEAA, pH 4.1.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 254 nm (for aromatic substituted compounds).
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
The separation of the enantiomers or diastereomers will be observed as two distinct peaks in the chromatogram. The ratio of the peak areas can be used to calculate the e.e. or d.e.
V. Conclusion: An Integrated Approach to Synthesis and Validation
The synthesis and validation of N-substituted β-amino acids are intrinsically linked processes that demand a meticulous and informed approach. The Rodionov reaction offers a straightforward entry to these compounds, while the aza-Michael addition provides a more versatile and stereocontrolled pathway. The choice of method will ultimately depend on the specific synthetic goals and available resources.
Regardless of the synthetic route employed, a rigorous validation strategy is non-negotiable. The synergistic application of NMR spectroscopy for structural confirmation, mass spectrometry for molecular weight verification, and chiral HPLC for stereochemical purity assessment forms a robust quality control framework. By adhering to the principles and protocols outlined in this guide, researchers can confidently and efficiently advance their drug discovery and development programs, leveraging the unique and powerful properties of N-substituted β-amino acids.
VI. References
Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-238. [Link]
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2006). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids. Journal of Chromatography A, 1119(1-2), 148-156. [Link]
Péter, A., Török, G., Armstrong, D. W., Toth, G., & Tourwé, D. (2000). Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids. Journal of Chromatography A, 871(1-2), 105-117. [Link]
Google Patents. (2014). Preparation method of Beta-amino acid. CN103497119B.
Yurovskaya, M. A., & Karchava, A. V. (2001). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. Mendeleev Communications, 11(1), 26-27. [Link]
Li, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]
NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]
Anaquant. (2024, March 29). 41 Amino acids analysis in serum by LC-MS/MS. [Link]
Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2010). Lithium Amides as Homochiral Ammonia Equivalents for Conjugate Additions to α,β-Unsaturated Esters: Asymmetric Synthesis of (S)-β-Leucine. Organic Syntheses, 87, 143. [Link]
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]
Singh, G. S., & D'hooghe, M. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Medicinal Chemistry International Journal, 1(3), 555561. [Link]
Reddy, T. R., & Ghorai, P. (2018). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of organic chemistry, 83(23), 14376–14389. [Link]
Wu, K. P. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]
Ghiu, S. C., et al. (2018). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 66(5), 784-790. [Link]
Ordóñez, M., et al. (2010). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. Molecules, 15(8), 5425-5441. [Link]
Navo, C. D., et al. (2020). Synthesis of Nβ-Substituted α,β-Diamino Acids via Stereoselective N-Michael Additions to a Chiral Bicyclic Dehydroalanine. The Journal of Organic Chemistry, 85(5), 3134-3145. [Link]
Structural and Physicochemical Distinctions: More Than Just a Positional Shift
An In-Depth Comparative Guide to 2-Fluoro- and 4-Fluorophenylalanines for Researchers Prepared by a Senior Application Scientist In the landscape of modern drug discovery and protein engineering, the strategic incorporat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to 2-Fluoro- and 4-Fluorophenylalanines for Researchers
Prepared by a Senior Application Scientist
In the landscape of modern drug discovery and protein engineering, the strategic incorporation of non-canonical amino acids has become a cornerstone for innovation. Among these, fluorinated amino acids (FAAs) have emerged as particularly powerful tools.[1][] The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, can profoundly modulate the physicochemical and biological properties of peptides and proteins.[3][4] This guide provides a detailed comparison of two critical positional isomers: 2-fluorophenylalanine (2-F-Phe) and 4-fluorophenylalanine (4-F-Phe), offering researchers the in-depth insights required to select the optimal analogue for their specific application.
At first glance, 2-F-Phe and 4-F-Phe are simple isomers of the parent amino acid, phenylalanine. However, the placement of the highly electronegative fluorine atom on the phenyl ring—either at the ortho (2-position) or para (4-position)—creates significant electronic and steric differences that dictate their behavior.
The primary distinction lies in the interplay of the inductive and resonance effects of the fluorine substituent.
Inductive Effect (-I): Fluorine is the most electronegative element and strongly withdraws electron density through the sigma bonds. This effect is distance-dependent, meaning it is most pronounced at the ortho position and weakens with distance.[5]
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic ring, donating electron density. This effect is most influential at the para position.
In 2-F-Phe, the powerful, distance-dependent inductive effect dominates, significantly withdrawing electron density from the ring. In 4-F-Phe, the inductive effect is still present but is partially counteracted by the electron-donating resonance effect. This fundamental electronic difference has a cascading impact on properties like acidity (pKa) and molecular interactions. For instance, the stronger electron withdrawal in the ortho position makes the carboxylic acid of 2-fluorobenzoic acid more acidic than its 4-fluoro counterpart, a principle that extends to the corresponding amino acids.[6] Furthermore, the ortho position introduces greater steric hindrance near the amino acid backbone, which can influence local conformation and binding interactions.
QC methods for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid
Comparative QC Guide: Analytical Strategies for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic Acid Executive Summary & Molecule Profile This guide provides a technical comparison of Quality Control (QC) methodologies for 3...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative QC Guide: Analytical Strategies for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic Acid
Executive Summary & Molecule Profile
This guide provides a technical comparison of Quality Control (QC) methodologies for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid (referred to herein as EFAPA ).[1]
EFAPA is a specialized N-aryl-β-alanine derivative, typically synthesized via the Michael addition of N-ethyl-2-fluoroaniline to acrylic acid.[1] It serves as a critical intermediate in the synthesis of fluorinated pharmaceutical APIs (Active Pharmaceutical Ingredients), particularly in the quinolone or androgen receptor modulator classes.[1]
-amino acids, this -amino acid derivative lacks a stereocenter on the alkyl chain, and the nitrogen undergoes rapid pyramidal inversion).[1]
Comparative Analysis of QC Methodologies
In drug development, no single method provides a complete quality picture. The following table compares the three primary analytical approaches for EFAPA, evaluating them based on specificity, speed, and suitability for different stages of the product lifecycle.
Blind to non-acidic impurities (e.g., residual aniline).[1]
Matrix effects; equipment cost.
Lifecycle Stage
Release Testing & Stability
In-Process Control (IPC)
Trace Analysis (GTIs)
Detailed Experimental Protocols
Protocol A: The "Gold Standard" RP-HPLC Method
Purpose: Routine release testing to quantify EFAPA and detect the critical "Michael Acceptor" impurity (Acrylic Acid) and the starting material (N-ethyl-2-fluoroaniline).[1]
Causality of Choice:
Column: A C18 column with high carbon load is selected to retain the hydrophobic fluorinated aromatic ring.
Buffer: Phosphate buffer at pH 3.0 suppresses the ionization of the carboxylic acid (pKa ~4.5), ensuring the analyte is in its neutral (protonated) form for better retention and peak shape.[1]
Workflow:
Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).[1]
Mobile Phase:
Solvent A: 20 mM Potassium Phosphate buffer, pH 3.0.
Detection: 254 nm (Aromatic ring absorption) and 210 nm (Carboxyl/Amide bonds).[1]
Sample Prep: Dissolve 10 mg EFAPA in 10 mL of 50:50 Water:Acetonitrile.
Acceptance Criteria (Self-Validating):
Resolution (
): between EFAPA and N-ethyl-2-fluoroaniline.
Tailing Factor:
(Ensures pH control is adequate).
Protocol B: Rapid Potentiometric Titration
Purpose: Fast purity check for bulk intermediates before moving to the next synthetic step.
Causality of Choice: The carboxylic acid group on EFAPA allows for direct alkalimetric titration. This is an absolute method that does not require a chromatographic reference standard.
Workflow:
Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against Potassium Hydrogen Phthalate (KHP).[1]
Solvent: 50 mL Ethanol/Water (1:1). (Ethanol ensures solubility of the organic aromatic moiety).[1]
Procedure:
Weigh accurately ~300 mg of EFAPA.
Dissolve in the solvent mixture.
Titrate with 0.1 N NaOH using a potentiometric autotitrator.
Endpoint Detection: Determine the inflection point of the pH vs. Volume curve.
Calculation:
(Where Eq.Wt of EFAPA = 211.23)
Visualization: Synthesis & Impurity Origins
Understanding the synthesis is crucial for defining the "Critical Quality Attributes" (CQAs). The following diagram illustrates the Michael Addition pathway and where specific impurities arise.
Caption: Figure 1. Synthesis pathway of EFAPA via Michael Addition, highlighting the origin of critical impurities (Unreacted Aniline and Acrylic Polymers) and their respective QC detection methods.
Strategic Decision Framework
When should you use which method? Use this logic flow to optimize your lab resources.
Caption: Figure 2. QC Method Selection Tree based on the stage of pharmaceutical development (IPC vs. Release vs. Safety).
References
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] Rockville, MD: United States Pharmacopeial Convention. Link[1]
European Medicines Agency (EMA). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1] (Guideline for controlling aniline impurities). Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for Reverse Phase method design). Link[1]
PubChem. Compound Summary: N-Aryl-beta-alanine derivatives (General Class Properties).[1] National Library of Medicine. Link
A Researcher's Guide to the Qualification of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid Reference Standard
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the q...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used. This guide provides a comprehensive framework for the qualification of the reference standard for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid, a key chemical entity in various research applications. While a direct comparison of multiple suppliers is challenging due to limited market availability, this guide offers a robust methodology for any researcher to independently verify the quality of their reference standard, using Santa Cruz Biotechnology (SCBT) as a case study.
The Critical Role of a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which a sample is measured.[1][2] Its purity, identity, and concentration must be known with a high degree of certainty to ensure the accuracy and validity of experimental results.[2][3] Regulatory bodies such as the FDA require that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized."[4] This guide provides the tools and protocols for researchers to meet these exacting standards.
Hypothetical Certificate of Analysis: A Starting Point for Verification
While a publicly accessible Certificate of Analysis (CoA) for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid from Santa Cruz Biotechnology was not available at the time of this writing, we present a representative, hypothetical CoA based on industry standards for similar small molecule analytical standards. This will serve as our benchmark for the verification protocols that follow.
Table 1: Hypothetical Certificate of Analysis - 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid
Test
Specification
Hypothetical Result
Appearance
White to off-white solid
Conforms
Identity (¹H NMR)
Conforms to structure
Conforms
Identity (MS)
[M+H]⁺ = 212.1030 ± 5 ppm
212.1028
Purity (HPLC)
≥ 98.0%
99.2%
Purity (¹H NMR)
≥ 98.0%
99.5%
Residual Solvents
≤ 0.5%
0.1% (Ethyl Acetate)
Water Content (Karl Fischer)
≤ 0.5%
0.2%
Independent Verification: A Three-Pillar Approach
A comprehensive verification of a reference standard should rely on orthogonal analytical techniques to provide a high degree of confidence in its quality.[3] We will focus on three core techniques: High-Performance Liquid Chromatography (HPLC) for purity, Mass Spectrometry (MS) for identity, and Nuclear Magnetic Resonance (NMR) spectroscopy for both identity and purity.
Pillar 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of small molecules by separating the main component from any impurities.[5]
Preparation of Standard Solution: Accurately weigh approximately 10 mg of the 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Data Analysis:
Integrate the peak areas of all components in the chromatogram.
Calculate the purity of the main peak as a percentage of the total peak area.
Caption: Workflow for HPLC purity assessment of the reference standard.
Pillar 2: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of a compound, providing strong evidence of its identity.[6][7][8]
Sample Preparation: Prepare a dilute solution of the reference standard (approximately 10 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.
Mass Analyzer: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
Scan Range: m/z 100-500.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Data Analysis:
Identify the peak corresponding to the protonated molecule ([M+H]⁺).
Compare the measured accurate mass to the theoretical exact mass of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid (C11H14FNO2, Exact Mass: 211.0954). The expected [M+H]⁺ is 212.1030.
Caption: Workflow for MS identity confirmation of the reference standard.
Pillar 3: Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic compounds and can also be used for quantitative purity assessment.[9][10][11]
Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
NMR Acquisition:
Instrument: 400 MHz or higher NMR spectrometer.
Experiments:
¹H NMR: For structural confirmation and purity assessment.
¹³C NMR: To confirm the carbon skeleton.
2D NMR (e.g., COSY, HSQC): For unambiguous assignment of proton and carbon signals.
Data Analysis:
Structural Confirmation: Compare the chemical shifts, coupling constants, and integrations of the ¹H NMR spectrum with the expected structure of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid.
Purity Assessment (qNMR): If a certified quantitative NMR standard is available, it can be used for a highly accurate purity determination. Alternatively, the relative integration of impurity signals compared to the main compound can provide a purity estimate.
Caption: Workflow for NMR analysis of the reference standard.
Conclusion and Best Practices
The qualification of a reference standard is a critical, non-negotiable step in ensuring the quality and reproducibility of research data. While the market for a specific compound like 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid may be limited, the principles and methodologies outlined in this guide are universally applicable. By employing a multi-faceted analytical approach encompassing HPLC, MS, and NMR, researchers can confidently establish the purity and identity of their reference standard, thereby upholding the highest standards of scientific integrity. Always consult relevant regulatory guidelines, such as those from the ICH, for comprehensive information on analytical procedure validation.[12][13][14][15]
References
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]
Verma, A. (n.d.). use of nmr in structure ellucidation. Slideshare. Retrieved from [Link]
Institute of Chemistry, Academia Sinica. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from [Link]
Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Gary E. Martin. (2014, August). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products. Retrieved from [Link]
Cleanchem Laboratories. (n.d.). Pharmaceutical Reference Standards. Retrieved from [Link]
LCGC International. (2023, May 26). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. Retrieved from [Link]
Almac Group. (n.d.). HPLC method development for analysis of a multi-component drug product. Retrieved from [Link]
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. Retrieved from [Link]
Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]
Definitive Guide to the Safe Disposal of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid was not identified during the literature search for this guide. The following procedures are therefore synthesized from...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: A specific Safety Data Sheet (SDS) for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid was not identified during the literature search for this guide. The following procedures are therefore synthesized from an expert evaluation of its constituent chemical moieties (a fluorinated aromatic amine and a propionic acid) and data from closely related structural analogs. It is imperative that these guidelines are used in conjunction with a thorough, site-specific risk assessment conducted by qualified personnel and in strict compliance with your institution's Environmental Health & Safety (EHS) department and all applicable local, state, and federal regulations.
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a comprehensive understanding of the substance's potential hazards is paramount. Lacking a specific SDS, we must infer the hazard profile from its structure and available data on analogous compounds.
The target molecule, 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid, is a halogenated aromatic amine derivative. A closely related compound, FMOC-(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid (CAS 507472-13-1), is classified with the following hazards:
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure 3)[1]
Given the shared core structure, it is prudent to assume 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid presents a similar hazard profile. The presence of the fluorine atom on the phenyl ring necessitates its classification as a halogenated organic compound . This is a critical first step in waste segregation.
Table 1: Inferred Hazard Profile and Handling Precautions
Use only in a well-ventilated area, preferably a chemical fume hood.
Environmental Hazard
Fluorinated organic compounds can be persistent in the environment.[2]
Prevent release to soil, drains, or waterways.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] The following workflow ensures compliance and safety.
Step 1: Waste Characterization and Segregation
All waste streams must be correctly identified and segregated at the point of generation to prevent dangerous reactions and to ensure proper disposal routing.[5][6]
Identify the Waste Stream: Determine if the waste is the pure (unused) chemical, a dilute solution, or contaminated labware (e.g., pipette tips, gloves, paper towels).
Classify as Hazardous Waste: Based on the inferred hazard profile, all waste containing 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid must be managed as hazardous chemical waste.[6]
Segregate as Halogenated Organic Waste: Due to the fluorine atom, this waste must be collected in a container specifically designated for halogenated organic waste .[7]
CRITICAL: Do NOT mix with non-halogenated organic solvents (e.g., acetone, hexane, methanol). Mixing complicates the final disposal method (incineration) and significantly increases costs.
CRITICAL: Do NOT mix with incompatible waste streams such as strong acids, bases, or oxidizers.
Step 2: Containerization and Labeling
Proper containerization is a primary control for preventing spills and exposure.[8]
Select an Appropriate Container:
For liquid waste (e.g., solutions of the compound), use a chemically compatible, sealable container. High-density polyethylene (HDPE) or glass bottles are typically appropriate. Ensure the container is in good condition with no cracks or leaks.[3][6]
For solid waste (e.g., contaminated gloves, wipes), use a dedicated, robust plastic bag or a lined cardboard box clearly marked for solid hazardous waste.[9]
Label the Container Correctly:
Attach a hazardous waste tag as soon as the first drop of waste enters the container.[10]
The label must clearly state "HAZARDOUS WASTE" .[6]
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For this compound, write out: "3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid".[6]
Indicate the relevant hazards (e.g., "Irritant," "Toxic").
Include the date the container was started and the name of the generating researcher/laboratory.
Step 3: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by EHS personnel.[6][10]
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6]
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6] Do not leave a funnel in the container opening.
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents the spread of material in case of a leak.
Inspection: Inspect the SAA weekly for any signs of leaks, container degradation, or improper labeling.[8]
Step 4: Arranging for Final Disposal
Request Pickup: Once the waste container is 90% full, or before the maximum accumulation time allowed by your institution (e.g., 90 days), submit a chemical waste pickup request to your EHS department.[3]
Final Disposal Method: As a halogenated organic compound, the most probable final disposal method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This method is necessary to ensure the complete destruction of the fluorinated molecule.[11]
Logical Framework for Disposal Decisions
The following diagram illustrates the critical decision points in the disposal process for 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid.
Personal protective equipment for handling 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid
Comprehensive Safety and Handling Guide: 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid This guide provides essential safety protocols and detailed operational procedures for the handling and disposal of 3-[Ethyl-(2-fl...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid
This guide provides essential safety protocols and detailed operational procedures for the handling and disposal of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid. As a novel derivative of aromatic amino acids, it is imperative to treat this compound with a high degree of caution, assuming it may present hazards similar to structurally related molecules. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
The primary method for minimizing exposure to any hazardous chemical is through robust engineering controls. All handling of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid, from weighing to solution preparation, must be conducted in a properly functioning chemical fume hood[4]. This is crucial to prevent the inhalation of any dust or aerosols that may be generated[5]. The fume hood provides a physical barrier and active ventilation, ensuring that any airborne contaminants are captured and exhausted safely.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is mandatory to prevent direct contact with the chemical. The following PPE must be worn at all times when handling 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid.
Eye and Face Protection
Safety Goggles: Chemical splash goggles that meet ANSI Z.87.1 standards are required to protect the eyes from splashes and dust[6][7].
Face Shield: When there is a significant risk of splashing, such as during bulk transfers or when heating solutions, a face shield should be worn in addition to safety goggles[6][8].
Skin and Body Protection
Laboratory Coat: A long-sleeved, knee-length laboratory coat is essential to protect the skin and personal clothing[7][9]. It is recommended to use a coat made of a material appropriate for handling organic chemicals.
Gloves: Chemical-resistant gloves are a critical component of your PPE. Nitrile gloves are a good initial choice for general handling of many chemicals[7][9]. However, it is crucial to inspect gloves for any signs of degradation or breakthrough. Always handle gloves with care and use proper removal techniques to avoid skin contact[5]. For prolonged or high-exposure tasks, consult a glove compatibility chart or the manufacturer's recommendations.
Respiratory Protection
Under normal conditions, working within a chemical fume hood should provide adequate respiratory protection. If procedures have the potential to generate significant dust or aerosols that cannot be contained by a fume hood, a risk assessment should be performed to determine if a respirator is necessary[6]. If a respirator is required, all personnel must be part of a respiratory protection program that includes medical evaluation, fit-testing, and training, in accordance with OSHA standards[6].
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.
Receiving and Storage
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
Label: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[10][11][12]. The storage container should be kept tightly closed[10][13].
Weighing and Solution Preparation
This workflow must be performed entirely within a chemical fume hood.
Caption: Step-by-step workflow for handling within a fume hood.
Emergency Procedures
Incident
Procedure
Skin Contact
Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[1][5][13][14]. Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][5][14]. Seek immediate medical attention.
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][5][14].
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][5][14].
Spill
For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's emergency response team[10][13].
Disposal Plan: Responsible Waste Management
Proper disposal of 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation
As a halogenated organic compound, this chemical must be disposed of in a designated "Halogenated Organic Waste" container[4][13]. Do not mix with non-halogenated waste streams.
Waste Container Management
Labeling: All waste containers must be clearly labeled with "Halogenated Organic Waste" and a list of the contents[13].
Closure: Keep waste containers securely closed except when adding waste[13].
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Disposal of Contaminated Materials
Any materials that come into contact with the compound, such as gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste in the appropriate solid waste container.
Conclusion: A Culture of Safety
Safe handling of novel chemical entities like 3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid is paramount in a research environment. By adhering to the principles of hazard assessment, engineering controls, diligent use of personal protective equipment, and responsible waste management, you contribute to a culture of safety that protects yourself, your colleagues, and the environment. Always consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety department for specific guidance.
References
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
Laboratory Safety Guidance - OSHA.
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).